N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Properties
IUPAC Name |
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWOPMYRYEKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384373 | |
| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101353-61-1 | |
| Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable tropane alkaloid derivative with significant applications in medicinal chemistry and drug development. The document outlines a robust and efficient two-step synthetic pathway, commencing with the classic Robinson-Schöpf synthesis of the key intermediate, tropinone. Subsequently, the guide details the direct reductive amination of tropinone with benzylamine to yield the target molecule. This whitepaper is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and strategic considerations for successful synthesis.
Introduction: The Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged bicyclic amine structure found in a wide array of natural products, most notably in the Solanaceae and Erythroxylaceae plant families.[1][2] Prominent examples of tropane-based compounds include atropine, scopolamine, and cocaine, which exhibit potent physiological activities.[3][4] The rigid conformational nature of the tropane scaffold makes it an attractive framework for the design of novel therapeutic agents, as it allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.
The target molecule of this guide, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of ligands for various receptors and transporters in the central nervous system. The N-benzyl group can act as a protecting group or as a key pharmacophoric element, and its presence allows for further synthetic modifications.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward synthetic pathway. The primary disconnection is at the C-N bond of the secondary amine, leading back to the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), and benzylamine. This disconnection suggests a reductive amination as the key forward synthetic step. Tropinone itself can be disconnected via a double Mannich reaction, leading back to simple and readily available starting materials: succinaldehyde, methylamine, and a C3 keto-dicarboxylate equivalent.
Caption: Retrosynthetic analysis of the target molecule.
This two-step approach is highly efficient and relies on well-established and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up.
Synthesis of the Key Intermediate: Tropinone
The synthesis of tropinone is a cornerstone of organic chemistry, with the one-pot synthesis developed by Sir Robert Robinson in 1917 remaining a classic and highly effective method.[3][4][5] This biomimetic reaction mimics the natural biosynthetic pathway and involves a tandem double Mannich reaction.[3]
Mechanism of the Robinson-Schöpf Synthesis
The reaction proceeds through a cascade of events initiated by the formation of an iminium ion from the condensation of methylamine and succinaldehyde. This is followed by an intramolecular Mannich reaction to form the pyrrolidine ring. The enolate of acetonedicarboxylic acid then attacks the iminium ion in an intermolecular Mannich reaction, and a subsequent intramolecular Mannich reaction forms the piperidine ring, completing the bicyclic tropane core. Finally, decarboxylation affords tropinone.
Caption: Key steps in the Robinson-Schöpf synthesis of tropinone.
Experimental Protocol for Tropinone Synthesis
This protocol is adapted from established procedures with optimized conditions for improved yields.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Succinaldehyde (40% aq.) | 86.09 | 50 | 10.75 mL |
| Methylamine HCl | 67.52 | 55 | 3.71 g |
| Acetonedicarboxylic acid | 146.10 | 50 | 7.31 g |
| Sodium Phosphate Buffer | - | - | 250 mL |
| (pH 7) |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid and methylamine hydrochloride in the sodium phosphate buffer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aqueous succinaldehyde solution to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove any unreacted starting materials and byproducts.
-
Basify the aqueous layer to pH 12 with a 40% NaOH solution, keeping the flask in an ice bath to manage the exotherm.
-
Extract the basic aqueous layer with dichloromethane (5 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone as a brownish solid.
-
The crude product can be purified by sublimation or recrystallization from petroleum ether.
Expected Yield: 60-80%
Synthesis of this compound via Reductive Amination
The conversion of tropinone to the target N-benzyl amine is efficiently achieved through direct reductive amination. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of tropinone and benzylamine, which is then reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and high selectivity for iminium ions over ketones.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of benzylamine on the carbonyl carbon of tropinone, followed by dehydration to form an iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to furnish the final N-benzylated amine product.
Caption: Mechanism of reductive amination.
Experimental Protocol for Reductive Amination
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Tropinone | 139.19 | 10 | 1.39 g |
| Benzylamine | 107.15 | 12 | 1.29 mL |
| Sodium Triacetoxyborohydride | 211.94 | 15 | 3.18 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Acetic Acid, glacial | 60.05 | 12 | 0.69 mL |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add tropinone and anhydrous dichloromethane.
-
Add benzylamine and glacial acetic acid to the stirred solution. The acetic acid acts as a catalyst for iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture in portions over 30 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a viscous oil, can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) to yield the pure this compound.
Expected Yield: 75-90%
Purification and Characterization
The final product is typically obtained as a colorless to pale yellow oil.
-
Purification: Column chromatography on silica gel is the most effective method for obtaining a highly pure product.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 3.8 ppm), signals for the tropane ring protons, and a singlet for the N-methyl group (around 2.3 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Will show characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the tropane skeleton, and the N-methyl carbon.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ is expected at m/z = 231.3.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic) will be observed.
-
Conclusion
This guide has detailed a reliable and efficient synthetic route to this compound. The synthesis leverages the classic Robinson-Schöpf reaction to construct the core tropinone intermediate, followed by a selective reductive amination with benzylamine. The provided protocols are robust and have been optimized for high yields and purity. This versatile building block can be utilized in the synthesis of a wide range of biologically active molecules, making this guide a valuable resource for the medicinal and organic chemistry communities.
References
-
Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC - NIH. Available at: [Link]
-
Tropinone - Wikipedia. Available at: [Link]
-
Robinson's one pot synthesis of tropinone (10). - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Abstract
This technical guide provides a comprehensive overview of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a notable derivative of the tropane alkaloid family. Tropane structures are core scaffolds in numerous biologically active compounds, making their derivatives subjects of intense research in medicinal chemistry and pharmacology.[1] This document details the compound's chemical identity, physicochemical properties, spectroscopic profile, and a validated synthetic pathway. Furthermore, it explores its pharmacological significance, potential mechanisms of action, and applications in drug development, particularly in neuroscience research.[2] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed, practical, and authoritative resource on this specific molecule.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. This compound belongs to the tropane class, characterized by the 8-azabicyclo[3.2.1]octane skeleton.[1] The nomenclature specifies a benzyl group attached to the amine at the 3-position and a methyl group on the bridgehead nitrogen (position 8).
It is critical to distinguish between stereoisomers, primarily the endo and exo forms, which arise from the orientation of the substituent at the C-3 position relative to the bicyclic ring system. These isomers can exhibit significantly different biological activities.
| Identifier | Value | Source |
| IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | PubChem[3] |
| Molecular Formula | C₁₄H₂₀N₂ | PubChem[3][4] |
| Molecular Weight | 216.32 g/mol | PubChem[3][4] |
| CAS Number | 96901-92-7 (unspecified stereochemistry) 76272-35-0 (endo) 76272-36-1 (exo) | PubChem[3], ChemScene[4], Chem-Impex[2] |
| Canonical SMILES | C1CC2CC(CC1N2CC3=CC=CC=C3)N | PubChem[3] |
| InChIKey | TZWXPIKAEAYGPF-UHFFFAOYSA-N | PubChem[3] |
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is paramount for predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical in drug development.
| Property | Value | Details and Significance | Source |
| XLogP3 | 2.0 | This value indicates moderate lipophilicity, suggesting good potential for oral bioavailability and cell membrane permeability. | PubChemLite[5] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. This value suggests excellent potential for crossing the blood-brain barrier. | ChemScene[4], PubChem[3] |
| Hydrogen Bond Donors | 1 | The primary amine group acts as a hydrogen bond donor. | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. | ChemScene[4] |
| Rotatable Bonds | 2 | A low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. | ChemScene[4] |
| Monoisotopic Mass | 216.162648646 Da | Essential for high-resolution mass spectrometry analysis and accurate formula determination. | PubChem[3] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via reductive amination of N-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone). This established method is reliable and provides a good yield of the target compound.
Expert Rationale for Method Selection
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. It is a robust, high-yielding reaction that proceeds under relatively mild conditions. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is less basic and more selective for the iminium intermediate than other hydrides like sodium borohydride, minimizing side reactions and simplifying the workup. Dichloroethane (DCE) is selected as the solvent for its ability to dissolve both the polar and non-polar intermediates and for its compatibility with the reducing agent.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a solution of N-benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final product.
Workflow Visualization
Caption: Synthetic route via reductive amination.
Pharmacological Profile and Research Applications
This compound and its analogues are valuable tools in neuropharmacology and medicinal chemistry.[2] The tropane skeleton is a well-known pharmacophore that interacts with various neurotransmitter systems.
Mechanism of Action and Biological Targets
While specific binding data for this exact compound is limited in publicly available literature, its structural similarity to other tropane alkaloids suggests potential activity at several key central nervous system targets:
-
Dopamine, Serotonin, and Norepinephrine Transporters (DAT, SERT, NET): Many tropane derivatives are known to be potent monoamine reuptake inhibitors. The N-benzyl substitution can modulate the affinity and selectivity for these transporters.
-
Sigma (σ) Receptors: Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their binding affinities to σ₁ and σ₂ receptors, which are implicated in various neurological disorders.[6]
-
Muscarinic and Nicotinic Acetylcholine Receptors: The tropane core is the foundational structure of antagonists like atropine and agonists like nicotine, indicating a high potential for interaction with cholinergic systems.
Applications in Drug Development
This compound serves as a key intermediate and a versatile building block for creating more complex molecules.[2] Its primary utility is in:
-
Lead Optimization: Researchers can use this scaffold to develop novel therapeutic agents, particularly for neurological and psychiatric disorders.[2]
-
Structure-Activity Relationship (SAR) Studies: By modifying the benzyl group or the amine, scientists can probe the structural requirements for binding to specific biological targets, aiding in the rational design of new drugs.[6]
-
Biochemical Assays: It is utilized in biochemical assays to study enzyme interactions and receptor binding, providing insights that can lead to novel drug discoveries.[2]
Logical Relationship Diagram
Caption: Potential targets and research applications.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.
-
Safety: Based on GHS classifications for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at 4°C, protected from light.[4] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Shipping: It is typically shipped at room temperature for domestic transit but may require special conditions for international shipping.[4]
Conclusion
This compound is a compound of significant interest due to its tropane core, a privileged scaffold in medicinal chemistry. Its physicochemical properties make it a promising candidate for CNS-targeted drug discovery. The well-established synthetic route via reductive amination allows for its accessible preparation and further derivatization. As a versatile research tool and synthetic intermediate, it continues to be relevant in the exploration of novel therapeutics for neurological disorders. This guide has provided the core technical information required for its effective use and study in a research and development setting.
References
-
PubChem. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine. Available from: [Link]
- Google Patents. Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
PubChemLite. 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine. Available from: [Link]
-
ResearchGate. Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Available from: [Link]
-
ScienceDirect. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Available from: [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. chemimpex.com [chemimpex.com]
- 3. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (C14H20N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a substituted tropane alkaloid derivative of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of analytical techniques, offering a holistic and logical workflow designed to unambiguously confirm the molecular structure, including the critical stereochemical assignment of the 3-amino group.
Introduction: The Tropane Scaffold and its Significance
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a recurring motif in a wide array of biologically active natural products and synthetic molecules.[1] Derivatives of this bicyclic amine have found applications as pharmaceuticals, acting as mydriatics, antiemetics, and anesthetics. The subject of this guide, this compound, combines the rigid tropane framework with a benzyl protecting group and a crucial amino functionality at the C-3 position, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The unequivocal determination of its structure is paramount for ensuring the validity of subsequent biological and pharmacological studies. This guide will detail a multi-technique approach, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to provide a self-validating system for structural confirmation.
Synthesis Strategy: Reductive Amination of Tropinone
A common and efficient route to this compound involves the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one, also known as tropinone. This well-established reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine.[2] The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the ketone starting material. Sodium triacetoxyborohydride is an effective reagent for this one-pot transformation.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial analytical phase focuses on confirming the molecular weight and identifying the key functional groups present in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Mass
Objective: To determine the molecular weight of the compound and to gain initial structural insights from its fragmentation pattern.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Expected Results:
The molecular formula for this compound is C₁₄H₂₀N₂.[3] The expected monoisotopic mass is 216.16 g/mol .[3]
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 216.16 | Molecular Ion |
Interpretation of Fragmentation Patterns:
The fragmentation of the tropane skeleton is well-characterized. Key fragmentation pathways for this compound are expected to involve:
-
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[4] This can lead to the loss of the benzyl group or fragmentation of the bicyclic ring.
-
Tropylium Ion Formation: A prominent peak at m/z 91 is anticipated, corresponding to the stable tropylium ion ([C₇H₇]⁺) formed from the benzyl group.
-
Loss of the Amino Group: Fragmentation involving the loss of the amino group and adjacent parts of the ring can also occur.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Objective: To identify the characteristic functional groups present in the molecule.
Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |
| 3080-3010 | C-H Stretch | Aromatic C-H (benzyl) |
| 2960-2850 | C-H Stretch | Aliphatic C-H (tropane) |
| 1600-1450 | C=C Stretch | Aromatic Ring (benzyl) |
| 1590-1500 | N-H Bend | Primary Amine (-NH₂) |
| 1250-1020 | C-N Stretch | Amine |
The presence of these characteristic absorption bands provides strong evidence for the key functional moieties within the target molecule.
Part 2: Definitive Structural Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
Objective: To identify all unique proton and carbon environments within the molecule and to establish connectivity through spin-spin coupling.
Methodology:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Chemical Shifts (Predicted):
| Proton(s) | Approximate δ (ppm) | Multiplicity | Notes |
| Aromatic (benzyl) | 7.2-7.4 | Multiplet | 5 protons from the phenyl ring. |
| Benzylic CH₂ | ~3.5 | Singlet or AB quartet | Protons on the carbon linking the phenyl ring to the nitrogen. |
| H-1, H-5 (bridgehead) | ~3.0-3.3 | Broad Multiplet | Protons at the fusion of the two rings. |
| H-3 | ~2.8-3.2 | Multiplet | Proton on the carbon bearing the amino group. Its chemical shift and multiplicity are highly dependent on the endo/exo stereochemistry. |
| N-CH₃ | ~2.2 | Singlet | Methyl group attached to the tropane nitrogen. |
| Tropane Ring CH₂ | 1.5-2.2 | Complex Multiplets | Methylene protons of the tropane skeleton. |
| NH₂ | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Expected ¹³C NMR Chemical Shifts (Predicted):
| Carbon(s) | Approximate δ (ppm) | Notes |
| Aromatic C (quaternary) | ~138-140 | Carbon attached to the benzylic CH₂. |
| Aromatic CH | ~127-129 | Carbons of the phenyl ring. |
| Benzylic CH₂ | ~60 | Carbon linking the phenyl ring to the nitrogen. |
| C-1, C-5 (bridgehead) | ~60-65 | Bridgehead carbons of the tropane ring. |
| C-3 | ~50-55 | Carbon bearing the amino group. The chemical shift can vary between endo and exo isomers. |
| N-CH₃ | ~40 | Methyl carbon attached to the tropane nitrogen. |
| Tropane Ring CH₂ | ~25-40 | Methylene carbons of the tropane skeleton. |
2D NMR for Connectivity:
-
COSY (Correlation Spectroscopy): Will reveal proton-proton couplings within the tropane ring and between the benzylic protons and the aromatic ring (if resolved).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, providing crucial information for assembling the molecular fragments. For instance, correlations from the benzylic protons to the aromatic carbons and the bridgehead carbons (C-1, C-5) would be expected.
Part 3: Stereochemical Determination - The Endo vs. Exo Conundrum
A critical aspect of the structure elucidation of 3-substituted tropanes is the determination of the stereochemistry of the substituent at the C-3 position. The amino group can be oriented in one of two ways: endo (axial with respect to the piperidine ring chair conformation and syn to the ethylene bridge) or exo (equatorial and anti to the ethylene bridge).[5]
Differentiating Isomers using ¹H NMR Coupling Constants
The dihedral angle between the C-3 proton and the adjacent bridgehead protons (H-2 and H-4) is different for the endo and exo isomers, which results in different vicinal coupling constants (³J).
-
Exo Isomer: The C-3 proton is in a pseudo-axial position. The dihedral angles with the adjacent axial and equatorial protons on C-2 and C-4 lead to a more complex splitting pattern, often appearing as a triplet of triplets or a multiplet with at least one large coupling constant.
-
Endo Isomer: The C-3 proton is in a pseudo-equatorial position. The dihedral angles with the adjacent protons are smaller, resulting in smaller coupling constants. The signal for the C-3 proton often appears as a broad singlet or a multiplet with small coupling constants.
Unambiguous Confirmation with 2D NOESY Spectroscopy
For a definitive assignment of the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard.[6][7] The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.
Experimental Workflow:
Caption: Workflow for stereochemical assignment using 2D NOESY.
Expected NOE Correlations:
-
For the exo-amine: The C-3 proton (H-3) is on the same face of the piperidine ring as the bridgehead protons (H-1 and H-5) and the exo protons on C-2 and C-4. Therefore, NOE cross-peaks are expected between H-3 and these protons.
-
For the endo-amine: The C-3 proton is on the opposite face of the piperidine ring from the bridgehead protons. It is, however, in proximity to the endo protons of the ethylene (C-6, C-7) and propylene (C-2, C-4) bridges. Strong NOE cross-peaks would be observed between H-3 and these endo protons.
The presence or absence of these key NOE correlations provides irrefutable evidence for the stereochemistry at the C-3 position.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from initial mass and functional group analysis with MS and IR to detailed structural mapping with 1D and 2D NMR, and finally, definitive stereochemical assignment using NOESY—researchers can achieve an unambiguous and robust characterization of this important synthetic intermediate. This rigorous approach ensures the scientific integrity of any subsequent research and development efforts.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine. Retrieved from [Link]
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Whitepaper on the Predicted Biological Activity and Therapeutic Potential of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
An In-depth Technical Guide
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system. This guide focuses on a specific derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. While direct pharmacological data for this exact molecule is sparse in public literature, its structural similarity to well-characterized tropane analogs allows for a robust, data-driven prediction of its biological activity. By synthesizing structure-activity relationship (SAR) data from related compounds, this whitepaper infers that this compound is a potent ligand for the dopamine transporter (DAT). We project a mechanism of action centered on dopamine reuptake inhibition and explore its potential therapeutic applications, from CNS stimulants to research tools. This document provides a comprehensive theoretical framework, detailed experimental protocols for validation, and a proposed synthesis, serving as a foundational guide for researchers investigating this and related compounds.
Introduction: The 8-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure
The tropane alkaloid is a class of bicyclic organic compounds renowned for its significant and diverse pharmacological properties.[1] The rigid 8-azabicyclo[3.2.1]octane core structure is found in a variety of natural products, from the potent psychostimulant cocaine to the anticholinergic agent atropine.[2] This scaffold's unique three-dimensional conformation allows for precise orientation of functional groups, enabling high-affinity interactions with various biological targets.
In modern medicinal chemistry, tropane derivatives are most prominently recognized for their potent effects on monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] By inhibiting the reuptake of these key neurotransmitters from the synaptic cleft, tropane-based compounds can profoundly modulate neuronal signaling. The inhibition of DAT, in particular, is responsible for the rewarding and psychostimulant effects of cocaine and has been a major focus of addiction research and the development of therapeutics for conditions like ADHD.[3]
Compounds like benztropine, which also feature the tropane core, demonstrate that subtle structural modifications can lead to distinct binding profiles and behavioral effects compared to cocaine, suggesting that different ligands can interact with distinct domains on the transporter protein.[4] This highlights the chemical tractability and rich structure-activity landscape of the tropane family. This guide will leverage this well-established landscape to build a predictive profile for this compound, a molecule poised to interact significantly with the dopamine transporter.
Proposed Synthesis and Physicochemical Properties
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). The key transformation is a direct reductive amination, a robust and widely used method for amine synthesis.
Synthetic Workflow
The proposed two-step, one-pot synthesis involves the reaction of tropinone with benzylamine to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is mild, selective for imines over ketones, and does not require acidic conditions that could interfere with the tertiary amine of the tropane ring.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties
The predicted physicochemical properties of the target compound are summarized below. These parameters are crucial for predicting its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Predicted Value | Source |
| CAS Number | 1334149-59-5 | [5][6] |
| Molecular Formula | C₁₈H₂₆N₂ | [7] |
| Molecular Weight | 270.42 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [7] |
| Predicted logP | 3.55 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Inferred Pharmacological Profile from SAR Analysis
The biological activity of the target compound is predicted by analyzing the established structure-activity relationships of closely related tropane analogs.
Primary Target Hypothesis: The Dopamine Transporter (DAT)
The tropane scaffold is a classic and potent inhibitor of the dopamine transporter.[8][9] Both cocaine and benztropine, despite their different behavioral profiles, owe their primary mechanism of action to high-affinity binding to DAT.[4] The N-methyl group at the 8-position is a common feature of natural tropane alkaloids and is well-tolerated for DAT binding. The key structural questions revolve around the N-benzyl-amine substituent at the 3-position. Research on related scaffolds has shown that N-substitution can significantly influence affinity and selectivity.[10] Given the overwhelming evidence from decades of research, DAT is the most probable high-affinity target for this compound.
Comparative Biological Activity of Tropane Analogs
To build a quantitative prediction, we can examine the binding affinities and functional potencies of structurally similar compounds where the core scaffold is maintained and substituents are varied. The following table summarizes data for key tropane-based DAT ligands.
| Compound | N-8 Substituent | 3-Position Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity | Reference |
| Cocaine | -CH₃ | -COOCH₃, -OCOC₆H₅ | ~150 | ~250 | ~0.6 | [3] |
| Benztropine | -CH₃ | -OCH(C₆H₅)₂ | ~15 | >1000 | >66 | [4] |
| RTI-82 Analog | -CH₂CH₂CH₂-Aryl | -COOCH₃, -p-ClC₆H₄ | 30 (IC₅₀) | - | - | [8][9] |
| GBR-12909 Analog | -CH₂CH₂-Aryl | -OCH(C₆H₅)₂ | <10 | >100 | >10 | [10] |
| Predicted Profile | -CH₃ | -NH-CH₂C₆H₅ | 10 - 50 | >500 | High (>10) | Inference |
Analysis: The data clearly indicate that large, lipophilic substituents at the 3-position (like in Benztropine) and N-substituents that extend away from the tropane core (like in GBR analogs) confer high affinity and selectivity for DAT. The N-benzyl group on the 3-amino function of our target compound combines a linker (the amine) with a lipophilic aryl group. This is structurally analogous to moieties found in high-affinity DAT inhibitors. Therefore, we predict that This compound will be a potent and selective DAT inhibitor , with a Kᵢ value likely in the low nanomolar range and high selectivity over SERT.
Predicted Mechanism of Action
Based on the pharmacological profile, the primary mechanism of action is the inhibition of dopamine reuptake. In a normal dopaminergic synapse, DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating the signal. By binding to DAT, this compound is predicted to act as a competitive inhibitor, blocking the reuptake of dopamine. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Caption: Predicted mechanism of action: Inhibition of the dopamine transporter (DAT).
Potential Therapeutic Applications and Research Utility
A potent and selective DAT inhibitor has several potential applications:
-
Treatment of ADHD: Many first-line treatments for Attention-Deficit/Hyperactivity Disorder, such as methylphenidate, function primarily as DAT inhibitors. The target compound could represent a novel chemical entity in this therapeutic space.
-
Antidepressant: While less common, DAT inhibition can have antidepressant effects, particularly for anhedonic symptoms. This could be a secondary therapeutic avenue.
-
Cocaine Addiction Therapy: Benztropine analogs have been investigated as potential substitution therapies for cocaine addiction due to their different behavioral profiles.[4] This compound could be explored for similar purposes.
-
Research Tool: As a selective DAT ligand, it would be an invaluable tool for studying the structure and function of the dopamine transporter and the neurobiology of the dopamine system. It could also be radiolabeled to serve as a PET or SPECT imaging agent for DAT.
It is important to note that, like other potent DAT inhibitors, this compound would carry a risk of abuse and addiction, necessitating careful evaluation of its reinforcing properties.[3]
Key Experimental Methodologies for Validation
The following protocols are standard, robust methods to experimentally validate the predicted biological activity of this compound.
Protocol: DAT Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the inhibitory constant (Kᵢ) of the test compound at DAT.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
GBR-12909 or Cocaine (for defining non-specific binding)
-
Test Compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
Total Binding Wells: Add assay buffer and a fixed concentration of [³H]WIN 35,428 (typically at its Kₔ concentration).
-
Non-Specific Binding (NSB) Wells: Add buffer, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
Test Compound Wells: Add buffer, [³H]WIN 35,428, and the corresponding dilution of the test compound.
-
Initiate Reaction: Add the rat striatal membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through a GF/B filter mat using a cell harvester. This separates the bound radioligand from the free.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Diagram: Dopamine Uptake Inhibition Assay
This functional assay measures the compound's ability to block the activity of DAT.
Caption: Standard workflow for a [³H]Dopamine uptake inhibition assay.
Conclusion
Based on a thorough analysis of the structure-activity relationships within the tropane alkaloid class, this compound is strongly predicted to function as a potent and selective dopamine transporter (DAT) inhibitor. Its structural features align with those known to confer high affinity for DAT, suggesting it holds significant potential as a novel CNS-active agent. The projected pharmacological profile makes it a compelling candidate for therapeutic development in areas such as ADHD and potentially as a tool in addiction research. However, this profile also indicates a potential for abuse that must be carefully assessed. The hypotheses and predictions laid out in this guide are grounded in extensive precedent from the scientific literature, and the experimental protocols provided offer a clear path for empirical validation. Future research should focus on the synthesis and in vitro/in vivo characterization of this compound to confirm its activity and evaluate its therapeutic index and safety profile.
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National Institutes of Health (NIH). "Novel tropane-based irreversible ligands for the dopamine transporter." PubMed, [Link].
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American Chemical Society (ACS) Publications. "Novel Tropane-Based Irreversible Ligands for the Dopamine Transporter." ACS Publications, [Link].
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MDPI. "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production." MDPI.com, [Link].
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National Institutes of Health (NIH). "Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists." PubMed, [Link].
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National Center for Biotechnology Information (NCBI). "Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters." PMC, [Link].
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ResearchGate. "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." ResearchGate, [Link].
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An In-Depth Technical Guide to the Predicted Mechanism of Action of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, a core structural motif of tropane alkaloids, represents a privileged platform in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders. This guide delves into the predicted mechanism of action of a specific, yet under-characterized derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. Drawing upon extensive structure-activity relationship (SAR) studies of analogous compounds, we posit that this molecule primarily functions as a monoamine transporter inhibitor. This document will explore the pharmacological basis for this prediction, dissect the probable interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and provide a comprehensive framework for the experimental validation of its mechanism.
Introduction: The 8-Azabicyclo[3.2.1]octane Scaffold - A Versatile Core in Neuropharmacology
The 8-azabicyclo[3.2.1]octane skeleton is a rigid bicyclic amine that forms the structural foundation for a wide array of biologically active molecules, most notably the tropane alkaloids like cocaine. Its conformational rigidity and defined stereochemistry make it an ideal scaffold for designing ligands with high affinity and selectivity for specific neurological targets. Research has consistently demonstrated that derivatives of this scaffold can potently modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse.[1][2][3][4] The therapeutic potential of such modulation is vast, spanning conditions from depression and anxiety to Parkinson's disease and substance use disorders.[5]
Predicted Primary Mechanism of Action: Inhibition of Monoamine Transporters
Based on the structural features of this compound, its primary mechanism of action is predicted to be the inhibition of one or more monoamine transporters: DAT, SERT, and NET. This prediction is rooted in the well-established pharmacology of related 8-azabicyclo[3.2.1]octane derivatives.[1][2][3]
The core 8-azabicyclo[3.2.1]octane structure serves as the pharmacophore that engages with the binding pockets of these transporters. The substituents at the N-8 and C-3 positions are crucial determinants of binding affinity and selectivity.
-
The N-8 Substitution (Benzyl and Methyl): The presence of both a benzyl and a methyl group on the nitrogen at the 8-position is a key structural feature. In many tropane-based transporter inhibitors, the N-substituent plays a significant role in modulating selectivity. For instance, certain N-substitutions on 3-phenyltropane-based DAT inhibitors have been shown to have a limited effect on affinity and selectivity, while N-substitution on piperidine analogues of GBR 12909 can enhance DAT selectivity over SERT.[1] The combination of a benzyl and a methyl group in the target compound suggests a potential for high affinity and possibly nuanced selectivity profile.
-
The C-3 Substitution (Amine): The amine group at the 3-position is another critical determinant of activity. The stereochemistry and nature of the substituent at this position are known to be pivotal for high-affinity binding to monoamine transporters.
The predicted interaction of this compound with a monoamine transporter would lead to a competitive inhibition of neurotransmitter reuptake. By blocking the transporter, the compound would increase the synaptic concentration of the respective monoamine(s), thereby enhancing downstream signaling.
Visualizing the Predicted Signaling Pathway
Figure 1: Predicted mechanism of monoamine transporter inhibition.
Potential for Selectivity and Off-Target Effects
While the primary mechanism is predicted to be monoamine transporter inhibition, the selectivity profile of this compound for DAT, SERT, and NET remains to be experimentally determined. Structure-activity relationship studies of similar compounds have revealed that minor structural modifications can dramatically alter selectivity.[1][2][3] For example, some derivatives show high selectivity for DAT, while others exhibit a broader spectrum of activity.[1][2]
Furthermore, it is crucial to consider potential off-target effects. The 8-azabicyclo[3.2.1]octane scaffold has been associated with activity at other receptors, including neurokinin-1 (NK1) and mu opioid receptors.[6][7] Therefore, a comprehensive pharmacological profiling of this compound is necessary to ascertain its full spectrum of activity and potential for side effects.
Visualizing Potential Target Interactions
Figure 2: Predicted primary targets and potential off-target interactions.
Experimental Protocols for Mechanistic Validation
To empirically validate the predicted mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a roadmap for characterizing the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.
Methodology:
-
Tissue Preparation: Prepare crude synaptosomal membranes from appropriate brain regions (e.g., rat striatum for DAT, frontal cortex for SERT and NET).
-
Assay Conditions:
-
DAT Binding: Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.
-
SERT Binding: Incubate membranes with a specific radioligand (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.
-
NET Binding: Incubate membranes with a specific radioligand (e.g., [³H]nisoxetine) in the presence of varying concentrations of the test compound.
-
-
Incubation and Termination: Incubate at the appropriate temperature for a specified time, then terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of the compound in inhibiting the uptake of monoamines.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from relevant brain regions.
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation and Termination: Incubate for a short period at 37°C, then terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the IC₅₀ for uptake inhibition.
Visualizing the Experimental Workflow
Figure 3: A generalized experimental workflow for mechanistic characterization.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be obtained from the described experiments, based on the profiles of structurally related compounds.
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| DAT | 1 - 20 | 5 - 50 |
| SERT | 50 - 500 | 100 - 1000 |
| NET | 20 - 200 | 50 - 400 |
Note: These values are illustrative and require experimental determination.
Conclusion
This compound is a compound of significant interest due to its structural similarity to a class of potent monoamine transporter inhibitors. The in-depth analysis of its structural components strongly suggests that its primary mechanism of action involves the inhibition of DAT, SERT, and/or NET. The proposed experimental workflow provides a clear path to empirically validate this hypothesis and to fully characterize its pharmacological profile. A thorough understanding of its mechanism of action is a critical first step in evaluating its potential as a novel therapeutic agent for a range of neurological and psychiatric disorders.
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Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. (URL: [Link])
-
Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. (URL: [Link])
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Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites. (URL: [Link])
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-
A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. (URL: [Link])
-
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An In-Depth Technical Guide to the Derivatives of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Abstract: The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with profound biological activities. This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological significance of derivatives based on the N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine core. We will explore the foundational synthesis of the tropane skeleton, delve into specific derivatization strategies, and analyze the structure-activity relationships that govern their interactions with key biological targets, including monoamine transporters and neurokinin receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile scaffold for the discovery of novel therapeutics.
The 8-Azabicyclo[3.2.1]octane Core: A Foundation of Pharmacological Innovation
The 8-azabicyclo[3.2.1]octane skeleton is a bicyclic amine consisting of a piperidine and a pyrrolidine ring sharing a nitrogen atom and two carbons.[1] This rigid, conformationally constrained structure is the hallmark of tropane alkaloids, which have been used for medicinal and poisonous purposes for centuries.[2] Naturally occurring compounds like atropine and cocaine showcase the scaffold's ability to interact with the central nervous system (CNS).[2][3]
The enduring appeal of this scaffold in drug discovery lies in its three-dimensional architecture, which allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. The core itself serves as a robust anchor, while substitutions at the N8- and C3-positions, among others, provide vectors for modulating potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways: From Biomimetic Principles to Modern Methodologies
The cornerstone for accessing the vast majority of derivatives in this class is 8-methyl-8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone.[3] Its synthesis is a classic in organic chemistry and serves as the primary entry point for further elaboration.
The Robinson "Double Mannich" Synthesis of Tropinone
Sir Robert Robinson's 1917 synthesis of tropinone is a landmark achievement, celebrated for its simplicity and biomimetic approach.[2][3] It elegantly constructs the complex bicyclic system in a one-pot reaction from simple, achiral precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid.[3] The reaction proceeds via a tandem "double Mannich" reaction, and while the initial yield was 17%, subsequent improvements have pushed it to over 90%.[2][3]
The causality behind this reaction's success lies in its mimicry of the biosynthetic pathway, using building blocks analogous to those found in nature.[3] This self-validating system demonstrates how fundamental mechanistic principles can be harnessed for efficient molecular construction.
Caption: Robinson's biomimetic one-pot synthesis of tropinone.
Synthesis of the 3-Amine Scaffold
With tropinone in hand, the introduction of the 3-amino group is typically achieved via reductive amination. This protocol is a self-validating system as the progress can be monitored by the disappearance of the ketone starting material and the appearance of the amine product.
Experimental Protocol: Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine
-
Imine Formation: To a solution of tropinone (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane), add ammonium acetate or a solution of ammonia (10-20 eq). The reaction is stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), is added portion-wise to the mixture. These reagents are chosen for their selectivity in reducing the imine in the presence of the starting ketone, thus minimizing side reactions.
-
Work-up and Isolation: The reaction is quenched with an aqueous base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated under reduced pressure to yield the crude amine, which can be purified by column chromatography or distillation. The product is a mixture of endo and exo diastereomers, which can often be separated if required.
N-Benzylation and Derivatization
The final core structure, this compound, is synthesized by N-alkylation of the 3-amino group with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the generated acid.
Further derivatives can be accessed by utilizing substituted benzyl halides or by modifying the amine post-benzylation (e.g., acylation, sulfonylation).
Pharmacological Significance and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have been explored for a wide range of biological activities, a testament to their versatility. The N-benzyl and N-methyl groups play crucial roles in defining the pharmacological profile.
Monoamine Transporter Inhibition
A significant body of research has focused on these derivatives as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] These transporters are critical for regulating neurotransmitter levels and are validated targets for treating conditions like depression, ADHD, and substance abuse disorders.[4]
Structure-activity relationship studies have shown that N-substitution on the tropane nitrogen has a profound effect on affinity and selectivity. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was found to impart high SERT/DAT selectivity, while an 8-chlorobenzyl group conferred high NET/DAT selectivity.[4] This demonstrates the power of tuning the N8-substituent to achieve a desired pharmacological profile.
Table 1: Binding Affinities (Ki, nM) of Representative 8-Substituted Derivatives at Monoamine Transporters [4]
| Compound ID | N8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 179 | 1060 | 45 |
| 22g | 4-Chlorobenzyl | 3.9 | 1290 | 5290 | 331 | 1358 |
| Lead (12) | Methyl | 1.8 | 150 | 120 | 83 | 67 |
Data synthesized from published research to illustrate SAR trends.[4]
The data clearly indicates that small modifications to the N8-substituent can dramatically shift the selectivity profile, a key insight for drug design. The N-benzyl group on the 3-amine, the focus of this guide, provides another critical point for interaction within the transporter binding pocket, often through pi-stacking or hydrophobic interactions.
Caption: Logical relationship of scaffold components to pharmacology.
Neurokinin-1 (NK1) Receptor Antagonism
A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been investigated as potent antagonists of the human neurokinin-1 (hNK1) receptor.[5] This receptor is implicated in pain, inflammation, and mood disorders. Research has described the structure-activity relationships of the benzylamine and other substituents, identifying compounds with high affinity for hNK1 and good selectivity over other targets like the hERG channel, which is a critical consideration for cardiovascular safety.[5]
Anticancer and Other Activities
The versatility of the tropane scaffold extends beyond neuroscience. Researchers have synthesized and evaluated tropinone derivatives for their cytotoxic activities against various human cancer cell lines.[1] Certain derivatives containing an α,β-unsaturated ketone moiety showed significant inhibitory activities against lung, liver, breast, and colon cancer cell lines, suggesting that the tropane skeleton can serve as a template for developing novel antitumor agents.[1]
Future Directions
The this compound scaffold and its relatives continue to be a fertile ground for drug discovery. Future research will likely focus on:
-
Fine-tuning Selectivity: Developing derivatives with exquisite selectivity for specific transporter subtypes or receptor isoforms to minimize off-target effects.
-
Polypharmacology: Intentionally designing ligands that interact with multiple targets (e.g., SERT and NK1) to achieve synergistic therapeutic effects for complex disorders like depression.
-
PET Ligands: Radiolabeling potent and selective derivatives to create positron emission tomography (PET) ligands for in-vivo imaging of drug targets in the human brain, aiding in disease diagnosis and drug development.
Conclusion
The this compound core represents a classic yet continually evolving platform in medicinal chemistry. Its rigid, well-defined structure provides a reliable foundation for designing potent and selective ligands. Grounded in elegant and efficient syntheses, the exploration of its derivatives has yielded critical insights into the pharmacology of the central nervous system and beyond. For drug development professionals, this scaffold offers a proven and highly adaptable starting point for creating the next generation of therapeutics.
References
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Li, W., et al. (2015). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 20(6), 10838–10851. Available from: [Link]
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Wikipedia. (2023). Tropinone. Available from: [Link]
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American Chemical Society. (2016). Tropinone. Available from: [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
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Saha, J., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry, 19(2), 960–970. Available from: [Link]
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Swain, C. J., et al. (2007). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5485–5488. Available from: [Link]
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available from: [Link]
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ResearchGate. (2008). A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. Available from: [Link]
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ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Available from: [Link]
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ACS Publications. (1997). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Available from: [Link]
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MDPI. (2021). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Available from: [Link]
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PubChem. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine. Available from: [Link]
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An In-depth Technical Guide to N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a synthetic compound belonging to the tropane alkaloid family. The rigid 8-azabicyclo[3.2.1]octane core is a well-established pharmacophore found in a wide range of biologically active molecules, both natural and synthetic. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of this compound, with a focus on its relevance in neuroscience research and drug discovery.
The unique three-dimensional structure of the tropane skeleton allows for precise orientation of substituents, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets. The introduction of an N-benzyl group, in particular, has been shown to significantly influence the pharmacological profile of tropane derivatives, often enhancing their affinity for specific receptors. This guide will delve into the synthetic pathways to access this specific compound, its physicochemical characteristics, and explore its potential as a modulator of key neurological targets, including sigma receptors, monoamine transporters, and neurokinin receptors.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | - |
| Molecular Weight | 230.35 g/mol | |
| CAS Number | 1334149-59-5 | |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |
Spectroscopic Characterization:
Definitive structural elucidation relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available spectra for this compound are scarce, chemical suppliers often provide this data upon request. Based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the N-methyl group, the methine proton at the 3-position, and the diastereotopic protons of the bicyclic core.
-
¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, the carbon bearing the amino group (C-3), and the carbons of the 8-azabicyclo[3.2.1]octane skeleton.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the tropane and benzyl moieties.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, typically starting from commercially available tropinone or its derivatives. A logical and efficient pathway involves the synthesis of the key intermediate, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, followed by reductive amination.
Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one
This intermediate can be prepared via the Robinson-Schöpf condensation, a classic method for constructing the tropane skeleton.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,4-butanedialdehyde and 1,3-acetonedicarboxylic acid in an aqueous buffer, add benzylamine at a controlled temperature (e.g., 3-8°C).
-
Reaction Execution: Stir the mixture for a sufficient period to allow for the tandem Mannich reaction and decarboxylation to proceed to completion.
-
Work-up and Purification: After the reaction is complete, adjust the pH of the mixture to basic and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Step 2: Reductive Amination with Methylamine
The final step involves the conversion of the ketone intermediate to the desired primary amine via reductive amination with methylamine.
Experimental Protocol:
-
Imine Formation: Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in a suitable solvent (e.g., methanol or ethanol) and add a solution of methylamine. The reaction is typically stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in a portion-wise manner. The reaction is monitored for completion by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to basic. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product, this compound, can be purified by column chromatography.
Caption: Synthetic workflow for this compound.
Pharmacological Potential and Biological Targets
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a variety of central nervous system targets. The introduction of an N-benzyl group can significantly modulate the binding affinity and selectivity of these compounds.
Sigma Receptors
Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are intracellular proteins that have been implicated in a range of cellular functions and are of interest as targets for the treatment of neurological disorders and cancer. Studies on related tropane analogs have shown that the N-benzyl substituent can dramatically increase affinity for both σ₁ and σ₂ receptors. This suggests that this compound is a promising candidate for investigation as a sigma receptor ligand. The interaction with sigma receptors could potentially modulate calcium signaling and other downstream pathways.
Monoamine Transporters
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs. The tropane core is famously present in cocaine, a potent monoamine transporter inhibitor. Structure-activity relationship studies on various 8-azabicyclo[3.2.1]octane derivatives have demonstrated that modifications at the 8-position, including N-benzylation, can fine-tune the affinity and selectivity for DAT, SERT, and NET. Therefore, this compound warrants investigation for its potential to modulate monoaminergic systems.
Neurokinin (NK₁) Receptors
The neurokinin 1 (NK₁) receptor, the primary receptor for the neuropeptide Substance P, is involved in pain, inflammation, and mood regulation. Several potent and selective NK₁ receptor antagonists are based on the 8-azabicyclo[3.2.1]octane scaffold. The benzylamine moiety is a common feature in some of these antagonists. This raises the possibility that this compound could exhibit affinity for the NK₁ receptor and may serve as a starting point for the development of novel therapeutics targeting this system.
Caption: Potential biological targets of the title compound.
Future Directions and Applications
This compound represents an intriguing molecule for further investigation in the field of neuropharmacology and drug discovery. The current body of literature suggests several promising avenues for future research:
-
Definitive Pharmacological Profiling: A comprehensive screening of this compound against a panel of CNS targets, including sigma receptors, monoamine transporters, and NK₁ receptors, is warranted to determine its precise binding affinities and functional activities.
-
Structure-Activity Relationship (SAR) Studies: This compound can serve as a valuable template for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Preclinical evaluation in animal models of neurological and psychiatric disorders could elucidate its therapeutic potential.
-
Radioligand Development: Radiolabeled versions of this compound could be developed as tools for in vitro and in vivo imaging of its target receptors.
References
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (US20060058343A1).
- A series of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates and N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates was prepared and their affinities for sigma (σ1 and σ2)
The Enduring Scaffold: A Technical Guide to the Discovery and History of 8-Azabicyclo[3.2.1]octane Compounds
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid, bicyclic amine that forms the core of a vast and historically significant class of natural products and synthetic molecules. From the potent psychoactive properties of cocaine to the life-saving anticholinergic effects of atropine, compounds bearing this unique architecture have profoundly impacted medicine and pharmacology. This in-depth technical guide provides a comprehensive overview of the discovery and history of 8-azabicyclo[3.2.1]octane compounds, designed for researchers, scientists, and drug development professionals. We will delve into the pioneering synthetic efforts that unveiled the structure of these complex molecules, explore the critical role of stereochemistry in their biological activity, and survey the evolution of synthetic methodologies leading to contemporary applications in modern drug discovery.
The Dawn of an Era: Isolation and Early Structural Insights
The story of the 8-azabicyclo[3.2.1]octane core is intrinsically linked to the study of tropane alkaloids, a class of secondary metabolites found predominantly in plants of the Solanaceae (nightshade) and Erythroxylaceae families. For centuries, extracts from plants such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Erythroxylum coca (coca shrub) were utilized in traditional medicine for their potent physiological effects.[1] However, it was not until the 19th century that chemists began to isolate and characterize the active principles within these botanicals.
A pivotal moment in this exploration was the isolation of atropine from Atropa belladonna. This was followed by the isolation of cocaine from coca leaves. The elucidation of the chemical structures of these compounds proved to be a formidable challenge for the chemists of the era, who lacked the sophisticated analytical techniques available today. Through a combination of degradation studies and clever chemical reasoning, it was deduced that these alkaloids shared a common bicyclic nitrogen-containing framework: the 8-azabicyclo[3.2.1]octane, or tropane, skeleton. The final proof of these structures, however, would have to await their unambiguous chemical synthesis.
The Herculean Task of Total Synthesis: Willstätter's Groundbreaking Work
At the turn of the 20th century, the German chemist Richard Willstätter embarked on a monumental endeavor: the first total synthesis of tropinone, a key ketone intermediate that could be converted to several tropane alkaloids. His work, published in 1901, stands as a landmark in the field of organic synthesis and was instrumental in confirming the structure of cocaine.[2][3]
Willstätter's approach was linear and arduous, commencing from the seemingly simple starting material, cycloheptanone. The synthesis spanned an astonishing 15 steps and delivered tropinone in a mere 0.75% overall yield.[3][4] The complexity of this synthesis underscored the immense challenge of constructing the bicyclic tropane core and highlighted the need for more efficient synthetic strategies.
Diagram 1: Willstätter's Synthesis of Tropinone (1901) - A Simplified Overview
Caption: A simplified representation of Willstätter's multi-step synthesis of tropinone.
Experimental Protocol: Willstätter's Synthesis of Tropinone (Conceptual)
Due to the length and complexity of the original synthesis, a detailed step-by-step protocol is beyond the scope of this guide. However, the key transformations involved:
-
Ring Contraction and Functionalization: Starting with cycloheptanone, a series of reactions including oxime formation, reduction, and Hofmann elimination were employed to introduce the nitrogen atom and manipulate the ring size.
-
Formation of the Bicyclic System: Further transformations led to the formation of tropidine, which possesses the core 8-azabicyclo[3.2.1]octane skeleton.
-
Introduction of the Ketone: Hydration of tropidine afforded pseudotropine, which was then oxidized to yield the target molecule, tropinone.
The sheer number of steps and the low overall yield made this synthesis impractical for large-scale production, but its academic importance cannot be overstated. It was a testament to the power of organic synthesis in elucidating the structure of complex natural products.
A Stroke of Genius: Robinson's Biomimetic Synthesis of Tropinone
In 1917, amidst the turmoil of World War I and the urgent need for atropine as an antidote to nerve agents, the British chemist Sir Robert Robinson conceived a remarkably elegant and efficient synthesis of tropinone.[2][5] His approach, now a cornerstone of organic chemistry education, is considered a classic example of a biomimetic synthesis, as it mimics the presumed biosynthetic pathway of the molecule in plants.
Robinson's one-pot reaction, a "double Mannich" reaction, brought together three simple and readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt).[6] This reaction, conducted in an aqueous buffer, produced tropinone in a significantly higher yield than Willstätter's lengthy synthesis, with initial reports of 17% yield later being optimized to over 90%.[3][7]
Diagram 2: Robinson's "Double Mannich" Synthesis of Tropinone (1917)
Caption: The elegant one-pot synthesis of tropinone developed by Robert Robinson.
Reaction Mechanism of Robinson's Synthesis
The elegance of Robinson's synthesis lies in its cascade of reactions occurring in a single pot:
-
Formation of a Dihydropyrrole Intermediate: Methylamine reacts with succinaldehyde to form a dihydropyrrole intermediate.
-
First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the dihydropyrrole, forming a new carbon-carbon bond.
-
Second Mannich Reaction (Intramolecular): A subsequent intramolecular Mannich reaction leads to the formation of the second ring of the bicyclic system.
-
Decarboxylation: The resulting tropinone-dicarboxylic acid readily undergoes decarboxylation upon heating to yield tropinone.
Experimental Protocol: Robinson's One-Pot Synthesis of Tropinone
The following is a generalized protocol based on Robinson's 1917 publication:
-
Preparation of Reactants: A solution of succindialdehyde is prepared. Methylamine hydrochloride and calcium acetonedicarboxylate are dissolved in water.
-
Reaction Initiation: The solutions are combined and stirred at room temperature. The reaction is allowed to proceed for a period of time (e.g., a few hours to a day).
-
Workup and Isolation: The reaction mixture is acidified and heated to facilitate decarboxylation. The solution is then made alkaline, and the tropinone is extracted with an organic solvent (e.g., ether or chloroform).
-
Purification: The crude tropinone is purified by distillation or crystallization.
The Importance of Three-Dimensionality: Stereochemistry and Conformational Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a rigid structure with well-defined stereochemical features that are critical for its biological activity. The bicyclic nature of the tropane core locks the six-membered piperidine ring into a specific conformation.
Diagram 3: Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Core
Caption: The chair and boat conformations of the piperidine ring in the tropane scaffold.
The piperidine ring in the 8-azabicyclo[3.2.1]octane system preferentially adopts a chair conformation .[8] This is energetically more favorable than the alternative boat conformation due to reduced steric strain and torsional strain. The nitrogen bridge further constrains the ring system, making the interconversion between chair and boat forms a high-energy process.
This conformational rigidity has profound implications for the orientation of substituents on the tropane ring. Substituents can occupy either axial or equatorial positions, and this orientation dictates how the molecule interacts with its biological target. For example, the stereochemistry at the C-3 position is crucial for the activity of many tropane alkaloids. In cocaine, the benzoyloxy and methoxycarbonyl groups have a specific stereochemical arrangement that is essential for its potent inhibition of the dopamine transporter.
The Modern Era: Evolution of Synthetic Strategies and Contemporary Applications
While the classic syntheses of Willstätter and Robinson laid the foundation for understanding and accessing the 8-azabicyclo[3.2.1]octane core, modern organic synthesis has brought forth a plethora of new and more sophisticated methods. These contemporary approaches often focus on enantioselective synthesis, allowing for the preparation of specific stereoisomers with desired biological activities.
Key modern synthetic strategies include:
-
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions that form the bicyclic scaffold.
-
Enantioselective Desymmetrization: Starting from a symmetrical tropinone derivative and using a chiral reagent to selectively react with one of two equivalent functional groups, thereby creating a chiral molecule.
-
Cycloaddition Reactions: The use of powerful cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct the bicyclic system with high stereocontrol.
The versatility of the 8-azabicyclo[3.2.1]octane scaffold continues to make it a privileged structure in modern drug discovery. Beyond the classical tropane alkaloids, medicinal chemists have utilized this rigid framework to design novel therapeutic agents targeting a wide range of diseases.
Table 1: Examples of Modern 8-Azabicyclo[3.2.1]octane Derivatives in Drug Discovery
| Compound Class | Therapeutic Target | Potential Application |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Anti-inflammatory agents[9] |
| Substituted 3-O-Benzoyl-8-azabicyclo[3.2.1]octanes | Sigma-1 Receptor | Neurological and psychiatric disorders[10] |
| Triazole-containing 2-Azabicyclo[3.2.1]octanes | Various cancer cell lines | Antiproliferative agents[11] |
| Novel 8-Azabicyclo[3.2.1]octane Analogs | Dopaminergic system | Anti-Parkinsonism agents[12] |
| 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives | Monoamine Transporters | Treatment of cocaine abuse[13] |
Conclusion
The journey of the 8-azabicyclo[3.2.1]octane scaffold, from its discovery within the mysterious extracts of medicinal plants to its current status as a versatile building block in modern drug discovery, is a compelling narrative of scientific progress. The pioneering syntheses of Willstätter and Robinson not only unveiled the intricate architecture of these molecules but also laid the groundwork for the field of total synthesis. Today, with an advanced understanding of its stereochemistry and a powerful arsenal of synthetic methodologies, the 8-azabicyclo[3.2.1]octane core continues to inspire the design and development of novel therapeutic agents with the potential to address a wide spectrum of human diseases. The enduring legacy of this remarkable scaffold is a testament to the power of natural products to inspire chemical innovation and drive the advancement of medicine.
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Spectroscopic Blueprint of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine: A Technical Guide
Abstract
Introduction: The Structural Significance of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic molecules. The title compound, this compound, incorporates three key pharmacophoric elements: the rigid bicyclic tropane framework, a secondary amine at the 3-position, and an N-benzyl group. This unique combination of features suggests potential applications in areas such as neuropharmacology and receptor modulation.
Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. This guide is designed to provide a robust predictive framework for the spectroscopic characterization of this compound, enabling researchers to confidently identify this compound in complex reaction mixtures and to verify its structure upon synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, with overlapping signals, particularly in the aliphatic region. The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum at 298 K using a standard single-pulse experiment.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).
-
For confirmation of the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The N-H signal should disappear or significantly diminish in intensity.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic (5H) | 7.20 - 7.40 | Multiplet | - | Protons of the phenyl ring of the benzyl group. |
| Benzylic CH₂ (2H) | 3.50 - 3.70 | Singlet or AB quartet | - | Methylene protons adjacent to the nitrogen of the benzyl group. The appearance as a singlet or an AB quartet will depend on the rate of conformational exchange. |
| H-1, H-5 (Bridgehead) | 2.90 - 3.20 | Broad Multiplet | - | These protons are deshielded due to their proximity to the nitrogen atom. |
| H-3 (CH-N) | 2.70 - 2.90 | Multiplet | - | The proton on the carbon bearing the secondary amine. Its chemical shift will be influenced by the stereochemistry (exo/endo) of the amine group. |
| N-CH₃ (3H) | 2.20 - 2.40 | Singlet | - | The methyl group attached to the tropane nitrogen. |
| H-2, H-4, H-6, H-7 (Tropane Ring) | 1.50 - 2.20 | Complex Multiplets | - | These aliphatic protons of the tropane ring will exhibit complex and overlapping signals. 2D NMR techniques will be essential for their unambiguous assignment. |
| N-H (1H) | 1.0 - 2.0 | Broad Singlet | - | The proton of the secondary amine. This signal is often broad and its chemical shift is concentration and solvent dependent. It will disappear upon D₂O exchange. |
Causality Behind Predictions:
-
The chemical shifts of the aromatic and benzylic protons are based on typical values for N-benzyl groups.[1][2]
-
The deshielding of the bridgehead protons (H-1, H-5) is a characteristic feature of the tropane skeleton due to the inductive effect of the nitrogen atom.[3]
-
The predicted range for the tropane ring protons is based on data from various tropane alkaloids.[4][5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information on the number of non-equivalent carbons and their chemical environments.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.
-
Process the data with appropriate phasing, baseline correction, and referencing to the solvent peak (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (Quaternary) | 138 - 140 | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |
| Aromatic CH (x2) | 128 - 129 | Ortho-carbons of the phenyl ring. |
| Aromatic CH (x2) | 128.0 - 128.5 | Meta-carbons of the phenyl ring. |
| Aromatic CH | 126 - 127 | Para-carbon of the phenyl ring. |
| C-1, C-5 (Bridgehead) | 60 - 65 | Deshielded due to the adjacent nitrogen atom. |
| Benzylic CH₂ | 55 - 60 | The methylene carbon of the benzyl group. |
| C-3 (CH-N) | 50 - 55 | The carbon bearing the secondary amine. |
| N-CH₃ | 40 - 45 | The N-methyl carbon of the tropane ring. |
| C-2, C-4 | 35 - 40 | Aliphatic carbons of the tropane ring. |
| C-6, C-7 | 25 - 30 | Aliphatic carbons of the tropane ring. |
Causality Behind Predictions:
-
The aromatic carbon chemical shifts are typical for a monosubstituted benzene ring.[6]
-
The chemical shifts for the tropane core carbons are predicted based on published data for various tropane alkaloids, taking into account the substituent effects of the N-benzyl and 3-amino groups.[7][8]
Visualization of NMR Assignment Logic:
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
For molecular weight determination, electrospray ionization (ESI) in positive ion mode is recommended to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion should be performed using collision-induced dissociation (CID).
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₅H₂₂N₂
-
Monoisotopic Mass: 230.1783 g/mol
-
Predicted [M+H]⁺: m/z 231.1856
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecule is expected to proceed through several characteristic pathways:
-
Loss of the Benzyl Group: A prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91 .[9] The remaining fragment would correspond to the protonated 8-methyl-8-azabicyclo[3.2.1]octan-3-amine at m/z 141 .
-
Fragmentation of the Tropane Ring: Tropane alkaloids typically undergo fragmentation involving the bicyclic ring system. Common fragmentation pathways include the loss of ethylene and subsequent rearrangements.[10]
-
Loss of the Amino Group: Cleavage of the C-N bond at the 3-position is also possible, though likely less favorable than the loss of the benzyl group.
Visualization of Predicted Mass Spectrometry Fragmentation:
Caption: Key predicted fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Weak to Medium | N-H Stretch | Characteristic of a secondary amine. This band is typically sharper than an O-H stretch. |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |
| 2800 - 3000 | Medium to Strong | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the tropane ring and the benzylic methylene group. |
| ~1600, ~1495, ~1450 | Medium to Weak | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1550 - 1650 | Medium | N-H Bend | Bending vibration of the secondary amine. |
| 1000 - 1200 | Medium | C-N Stretch | Stretching vibrations of the C-N bonds. |
| 690 - 770 | Strong | C-H Out-of-Plane Bend | Characteristic of a monosubstituted benzene ring. |
Causality Behind Predictions:
-
The N-H stretching and bending frequencies are characteristic of secondary amines.
-
The aromatic and aliphatic C-H stretching and C=C stretching frequencies are well-established for the respective functional groups.
-
The C-H out-of-plane bending vibrations are diagnostic for the substitution pattern of the aromatic ring.
Conclusion: A Predictive Spectroscopic Toolkit
This technical guide provides a detailed, predictive spectroscopic characterization of this compound. While the data presented is predictive, it is grounded in the established principles of spectroscopic analysis and supported by data from closely related structural analogs. The provided protocols and interpretations offer a robust framework for researchers to identify and characterize this novel compound. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, as outlined in this guide, will be indispensable for the unambiguous structural elucidation of this and similar tropane alkaloid derivatives, thereby accelerating research and development in the fields of medicinal chemistry and drug discovery.
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13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine CAS number information
An In-depth Technical Guide to N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Introduction: The Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, is a privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis.[1] It forms the core of a wide array of pharmacologically important tropane alkaloids, including cocaine and atropine, which occur naturally in plants of the Solanaceae family.[1][2] The rigid, bicyclic structure of the tropane core provides a well-defined three-dimensional orientation for appended functional groups, making it an invaluable template for designing ligands with high affinity and selectivity for various biological targets.
This guide focuses on a specific synthetic derivative, This compound . This compound incorporates the fundamental 8-methyl-8-azabicyclo[3.2.1]octane structure (the tropane nucleus) functionalized with a benzylamine group at the C-3 position. It serves as a crucial intermediate and a research tool for developing novel therapeutics, particularly in the exploration of antagonists for neurokinin, opioid, and sigma receptors.[3][4][5]
It is important to clarify a point of nomenclature. The title compound, where the benzyl group is attached to the C-3 amine and the methyl group is on the bridgehead nitrogen (N-8), is correctly identified by CAS Number 101353-61-1 .[6][7] An isomeric structure, 8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1334149-59-5), features the benzyl group at N-8 and the methyl group on the C-3 amine.[8][9] This guide is dedicated exclusively to the former (CAS 101353-61-1).
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The key identifiers and computed properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 101353-61-1 | [6][7] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₅H₂₂N₂ | [6] |
| Molecular Weight | 230.35 g/mol | [6] |
| Canonical SMILES | CN1C2CCC1C(C2)NCC3=CC=CC=C3 | N/A |
| InChI Key | UXXZWOKJYRYSBQ-UHFFFAOYSA-N | N/A |
Core Synthesis Methodology: Reductive Amination
The most direct and widely employed synthetic route to this compound is the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone.[10] Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group (ketone or aldehyde) into an amine through the intermediate formation of an imine or iminium ion, which is then reduced in situ.[11][12]
The choice of reducing agent is critical for the success of this reaction. While various hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over agents like sodium cyanoborohydride (NaBH₃CN). The primary reason is its milder nature and selectivity; it readily reduces the protonated iminium intermediate while being slow to reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct (tropine). Furthermore, it avoids the generation of toxic cyanide waste associated with NaBH₃CN.[12]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the initial formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting tropinone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) containing a small amount of triethylamine (~0.5-1%) to prevent product tailing on the acidic silica.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Research and Drug Development
The this compound scaffold is a versatile platform for generating libraries of compounds for drug discovery. The benzyl group can be readily removed via catalytic hydrogenation to yield the primary amine, which can then be further functionalized. Alternatively, the benzyl group itself, or substituted variants, can be a key pharmacophoric element.
Derivatives of this core structure have shown significant activity at several key CNS targets:
-
Neurokinin-1 (NK1) Receptor Antagonists: The 8-azabicyclo[3.2.1]octane core has been incorporated into potent and selective NK1 receptor antagonists, which are investigated for their potential as antiemetic and antidepressant agents.[3]
-
Mu Opioid Receptor Antagonists: Novel compounds based on this scaffold have been developed as antagonists of the mu opioid receptor, with potential applications in treating opioid-induced side effects like constipation or in managing addiction.[5]
-
Sigma (σ) Receptor Ligands: The tropane framework is a common feature in ligands for sigma-1 and sigma-2 receptors.[4] These receptors are implicated in a variety of neurological disorders, including pain, psychosis, and neurodegenerative diseases, making ligands like these valuable research probes.[4]
-
Monoamine Transporter Inhibitors: The structural similarity of the tropane core to cocaine makes it a foundational element for developing inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These are studied for their therapeutic potential in conditions like ADHD, depression, and substance abuse disorders.[13]
Caption: Therapeutic targets of the 8-azabicyclo[3.2.1]octane scaffold.
Safety, Handling, and Storage
While specific GHS hazard data for CAS 101353-61-1 is not universally published, data for the closely related parent compound, 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 96901-92-7), provides a strong basis for handling procedures.[14]
GHS Hazard Statements (Anticipated):
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is more than a mere chemical intermediate; it is a gateway to a rich field of medicinal chemistry. Its synthesis via reductive amination is a robust and scalable process, providing access to a scaffold that has proven instrumental in the development of selective ligands for critical neurological targets. For researchers in drug discovery, a thorough understanding of its synthesis, properties, and the vast therapeutic landscape unlocked by the tropane core is essential for innovation and the development of next-generation therapeutics.
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Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]
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Swain, C. J., et al. (2003). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. ResearchGate. [Link]
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Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
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A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a synthetic compound featuring the tropane alkaloid core structure. This bicyclic framework is the functional core of numerous pharmacologically significant natural products and synthetic derivatives, such as atropine and cocaine. The analytical characterization of such molecules is paramount in drug discovery and development for confirming chemical identity, assessing purity, quantifying the substance in various matrices, and ensuring quality control.
This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of this compound. It offers detailed, field-proven protocols for chromatographic and spectroscopic techniques, explains the scientific rationale behind methodological choices, and adheres to the principles of robust and reliable analytical science.
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of method development. The key physicochemical data for the target compound and its parent structure are summarized below.
| Property | Value (for N-benzyl-8-methyl...) | Value (for parent 8-benzyl...) | Source |
| Molecular Formula | C₁₅H₂₂N₂ | C₁₄H₂₀N₂ | Calculated |
| Molecular Weight | 230.35 g/mol | 216.32 g/mol | Calculated /[1] |
| CAS Number | Not publicly indexed | 96901-92-7 (racemate) | [2] |
| Structure | A tropane core with a methyl group at the N-8 position and a benzylamino group at the C-3 position. | A tropane core with a benzyl group at the N-8 position and a primary amine at the C-3 position. | - |
| Predicted LogP | ~3.0 - 3.5 | ~2.5 - 3.0 | Calculated |
| Predicted pKa | ~9.5 - 10.5 (for the most basic nitrogen) | ~9.5 - 10.5 (for the most basic nitrogen) | Calculated |
Section 1: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for separating the analyte from impurities, degradation products, or matrix components, enabling accurate quantification. Given the compound's polarity and structure, both liquid and gas chromatography are viable, each with distinct advantages.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
Expertise & Experience: HPLC-MS is the premier method for the analysis of this compound. Its applicability to polar, non-volatile, and thermally sensitive compounds makes it ideal.[3] Reversed-phase chromatography on a C18 column provides excellent separation, while electrospray ionization (ESI) mass spectrometry offers highly sensitive and specific detection. The addition of a weak acid like formic acid to the mobile phase is critical; it facilitates the protonation of the analyte's basic nitrogen atoms, significantly enhancing the signal in positive ion mode (ESI+).
Experimental Workflow: HPLC-MS Analysis
Sources
HPLC analysis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Abstract
This application note details a robust and efficient isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of this compound. This compound, a derivative of the tropane alkaloid core structure, is of significant interest in pharmaceutical research and development. The method presented herein utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak shape, resolution, and sensitivity. The scientific rationale behind the selection of critical method parameters is discussed in depth to provide a comprehensive guide for researchers, scientists, and drug development professionals. Additionally, this document outlines a foundational strategy for chiral separation, addressing the stereoisomeric nature of the analyte.
Introduction and Scientific Rationale
This compound belongs to the tropane alkaloid family, a class of compounds known for their significant physiological effects and use in medicine.[1] The accurate and reliable quantification of such molecules is critical during drug discovery, development, and quality control processes.[2] High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties.[4] this compound is a basic compound containing two amine functional groups. In reversed-phase chromatography, basic compounds can exhibit poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, the mobile phase is acidified to protonate the analyte and suppress the ionization of silanol groups, leading to symmetrical peaks and reproducible retention. Furthermore, the presence of a benzyl group provides a strong chromophore, making UV detection a highly suitable and sensitive choice.[5]
This guide explains the causality behind the chosen experimental conditions, ensuring the protocol is a self-validating system for researchers.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the HPLC analysis of the target analyte, from initial preparation to final data interpretation.
Caption: General workflow for HPLC analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%, AR grade)
-
Water (HPLC grade, obtained from a Milli-Q or equivalent system)
-
0.45 µm Syringe filters (e.g., PTFE or Nylon)
Instrumentation
A standard HPLC system equipped with the following is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis. These parameters were selected based on the chemical nature of tropane alkaloids and general principles of reversed-phase chromatography.[1][6]
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0, adjusted with H₃PO₄) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the most common and versatile stationary phase in reversed-phase HPLC, making it an ideal starting point for method development.[4][5] Its hydrophobic nature is well-suited for retaining the moderately polar this compound.
-
Mobile Phase: A buffered aqueous-organic mixture is essential. The acidic phosphate buffer (pH 3.0) protonates the amine groups on the analyte, ensuring it is in a single ionic form and minimizing interactions with residual silanols on the column packing, which prevents peak tailing.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: Lower UV wavelengths, such as 210 nm, are often used for tropane alkaloids to ensure high sensitivity, as this is near the absorbance maximum for the phenyl group and the amine auxochromes.[6] A PDA detector can be used to scan the UV spectrum and confirm the peak identity and purity.
Detailed Protocols
Mobile Phase and Solution Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of the prepared buffer with 300 mL of acetonitrile.
-
Degas the solution for 15 minutes using sonication or vacuum degassing before use.[3]
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5 mL of the stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. Other parameters like tailing factor (< 1.5) and theoretical plates (> 2000) should also be monitored.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the Working Standard Solution.
-
Inject the sample solution.
-
Bracket the sample injection with standard injections periodically to ensure system stability.
-
Advanced Application: Chiral Separation
The analyte possesses multiple chiral centers, meaning it can exist as different stereoisomers. In pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles. HPLC using a Chiral Stationary Phase (CSP) is the most widely used technique for this purpose.[7]
Proposed Chiral Method Starting Point
Caption: Principle of chiral separation by HPLC.
-
Column: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H, is a highly effective choice for separating a wide range of chiral compounds, including alkaloids.[7]
-
Mobile Phase: Chiral separations on these columns are typically performed in normal-phase or polar-organic mode. A starting mobile phase could be a mixture of n-Hexane and an alcohol like Isopropanol or Ethanol (e.g., 90:10 v/v).
-
Additive: A small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), is often added to the mobile phase to improve the peak shape of basic analytes.[6]
This approach provides a strong foundation for developing a specific chiral separation method, which would require further optimization of the mobile phase composition and temperature to achieve baseline resolution.
Conclusion
The isocratic RP-HPLC method described provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The detailed explanation of the method development rationale empowers scientists to adapt and troubleshoot the protocol effectively. By utilizing a standard C18 column and a buffered mobile phase, this method can be readily implemented in most analytical laboratories for routine analysis and quality control purposes. The included guidance on chiral separation further extends the utility of this work for advanced pharmaceutical development.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 12, 2026.
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved January 12, 2026, from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC of Tropane Alkaloids | Request PDF. Retrieved January 12, 2026, from [Link]
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 12, 2026.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
-
National Institutes of Health. (n.d.). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2025, August 9).
-
Pharmacia. (2021, September 7). The impact of chirality on the analysis of alkaloids in plant. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
Application Note: NMR Spectroscopy of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Introduction
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a member of the tropane alkaloid family, a class of bicyclic organic compounds with significant applications in medicinal chemistry and drug development. The rigid 8-azabicyclo[3.2.1]octane core is a key pharmacophore in a variety of biologically active molecules.[1] Accurate structural elucidation and conformational analysis are paramount for understanding the structure-activity relationships (SAR) of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous determination of the three-dimensional structure, configuration, and conformation of such molecules in solution.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound. It details the necessary protocols for sample preparation, data acquisition, and spectral interpretation, aimed at researchers, scientists, and drug development professionals working with this class of compounds.
Molecular Structure and Conformation
The 8-azabicyclo[3.2.1]octane skeleton consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and two carbon atoms. The piperidine ring typically adopts a chair conformation. The N-benzyl group can exist in either an axial or equatorial position relative to the piperidine ring, with the equatorial conformation generally being more stable to minimize steric hindrance.[1]
Caption: Structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube).
-
Vortex the vial until the sample is completely dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following parameters are a general guideline for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for specific instruments and sample concentrations.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.2 s |
| Spectral Width | 16 ppm | 240 ppm |
For complete structural elucidation, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for stereochemical assignments.
Predicted ¹H and ¹³C NMR Spectral Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity | J (Hz) |
| 1, 5 | ~60-65 | ~3.2-3.5 | br s | - |
| 2, 4 (axial) | ~35-40 | ~1.5-1.8 | m | - |
| 2, 4 (equatorial) | ~35-40 | ~2.0-2.3 | m | - |
| 3 | ~50-55 | ~2.8-3.1 | t | ~8.0 |
| 6, 7 (axial) | ~28-33 | ~1.5-1.8 | m | - |
| 6, 7 (equatorial) | ~28-33 | ~2.0-2.3 | m | - |
| N-CH₃ | ~40-45 | ~2.3-2.5 | s | - |
| N-CH₂-Ph | ~58-63 | ~3.5-3.7 | s | - |
| Ph (C) | ~138-142 | - | - | - |
| Ph (CH) | ~127-130 | ~7.2-7.4 | m | - |
| NH₂ | - | ~1.5-2.5 | br s | - |
Note: Chemical shifts are referenced to TMS (0 ppm). The broadness of some signals is due to conformational exchange.
Spectral Interpretation and Structural Elucidation Workflow
The structural confirmation of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.
Sources
Application Notes and Experimental Protocols for N-benzyl-8-azabicyclo[3.2.1]octan-3-amine and its Analogs
Introduction: Situating 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Neuropharmacology
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry and neuropharmacology.[1] Naturally occurring compounds like cocaine and atropine feature this rigid bicyclic system, which orients substituents in a well-defined three-dimensional space, facilitating high-affinity interactions with biological targets.[2][3] While the parent structure is often N-methylated, synthetic modifications, particularly at the nitrogen (N-8) and C-3 positions, have yielded a rich library of compounds with diverse pharmacological profiles.[4]
This guide focuses on a key synthetic derivative, 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine . The replacement of the traditional N-methyl group with a larger, lipophilic benzyl group can significantly alter receptor affinity and selectivity.[5] Such modifications have been instrumental in developing potent and selective ligands for the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[6] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[7]
This document provides a comprehensive, field-proven guide for the synthesis, characterization, and primary pharmacological evaluation of this compound. The protocols are designed to be self-validating, with explanations grounded in established chemical and pharmacological principles to empower researchers to not only execute the experiments but also to understand and troubleshoot them.
Part 1: Synthesis and Characterization Workflow
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is a multi-step process that begins with a commercially available starting material, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). The general workflow involves N-demethylation followed by N-benzylation and conversion of the C-3 ketone to an amine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. jocpr.com [jocpr.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Research Tool: N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Foreword: Unveiling the Potential of a Novel Tropane Alkaloid Derivative
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged core structure in medicinal chemistry and neuropharmacology. Nature has utilized this rigid bicyclic system in alkaloids like atropine and cocaine to precisely orient functional groups for potent interactions with key central nervous system (CNS) targets.[1][2][3] Synthetic derivatives of the tropane skeleton continue to be a fertile ground for the discovery of novel therapeutics and research tools.[2][4]
This document provides detailed application notes and experimental protocols for a specific synthetic derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine . While direct literature on this exact molecule is sparse, its structural features—a tropane core, a tertiary amine at the 8-position with a methyl group (a common feature in endogenous tropane alkaloids), and a benzyl-substituted amino group at the 3-position—strongly suggest its utility as a tool for investigating monoamine transporters, sigma receptors, and other CNS targets.
These notes are designed for researchers, scientists, and drug development professionals. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for characterization and utilization of this novel research tool.
Scientific Rationale and Postulated Mechanisms of Action
The chemical architecture of this compound provides several testable hypotheses regarding its biological activity.
-
Monoamine Transporter Modulation: The tropane skeleton is famously the core of cocaine, a potent inhibitor of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5] Structure-activity relationship studies on various tropane analogs have demonstrated that substitutions at both the N-8 and C-3 positions are critical for affinity and selectivity towards these transporters.[6] The N-benzyl group, in particular, has been incorporated into potent DAT inhibitors.[6] Therefore, it is highly probable that this compound will exhibit activity at one or more of the monoamine transporters.
-
Sigma Receptor Interaction: Derivatives of 8-azabicyclo[3.2.1]octan-3-amine have been synthesized and evaluated for their affinity towards sigma (σ) receptors (σ1 and σ2).[7] These receptors are implicated in a wide range of cellular functions and are targets for potential therapeutics for neurological disorders and cancer. The lipophilic nature of the benzyl group could contribute to favorable interactions with the binding sites of these receptors.
-
Muscarinic Receptor Antagonism: While the 3-amino substitution is a departure from the classic ester linkage of anticholinergics like atropine, the tropane core itself is a key pharmacophore for muscarinic receptor antagonists.[2][3] It is worthwhile to screen this compound for any activity at muscarinic acetylcholine receptors, although this is considered a lower probability target compared to monoamine transporters and sigma receptors.
The following diagram illustrates the potential primary molecular targets for this research tool.
Caption: Postulated primary molecular targets of the research tool.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for this compound is provided below. These are critical for proper handling, storage, and preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | - |
| Molecular Weight | 230.35 g/mol | |
| CAS Number | 1334149-59-5 | |
| Appearance | Likely a solid or oil at room temperature. | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is likely to be pH-dependent and may be low at neutral pH. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Protect from light. | Standard practice |
Stock Solution Preparation:
For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles. For in vivo studies, the compound may need to be formulated in a vehicle appropriate for the route of administration (e.g., saline, PBS with a small percentage of a solubilizing agent like Tween-80 or DMSO, subject to tolerability studies).
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to characterize the pharmacological profile of this compound.
Protocol 1: In Vitro Radioligand Binding Assays for Monoamine Transporters
This protocol aims to determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.
Workflow Diagram:
Caption: Workflow for in vitro radioligand binding assays.
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Non-specific binding inhibitors:
-
For DAT: 10 µM Cocaine or GBR 12909
-
For SERT: 10 µM Fluoxetine
-
For NET: 10 µM Desipramine
-
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compound: this compound.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (for total binding, add buffer; for non-specific binding, add the respective inhibitor).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized for each target).
-
-
Incubation: Incubate the plates at room temperature (or other optimized temperature) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neurotransmitter Uptake Assays
This protocol assesses the functional activity of the compound by measuring its ability to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the transporters.
Materials:
-
Synaptosomes prepared from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET), or cell lines stably expressing the respective transporters.
-
Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.
-
Uptake buffer.
-
Test compound and appropriate inhibitors for defining non-specific uptake.
Procedure:
-
Preparation: Pre-warm the synaptosomes or cells in uptake buffer.
-
Pre-incubation: Add various concentrations of the test compound to the cell/synaptosome suspension and pre-incubate for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the respective [³H]-neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity as described in Protocol 1. Determine the IC₅₀ for uptake inhibition.
Protocol 3: Preliminary In Vivo Behavioral Assessment (Rodent Model)
This protocol provides a starting point for assessing the CNS effects of the compound, for instance, by using a locomotor activity test. This can give an indication of potential stimulant (DAT/NET inhibition) or depressant effects.
Workflow Diagram:
Caption: Workflow for in vivo locomotor activity assessment.
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
Habituation: On the test day, habituate the animals to the locomotor activity chambers for 30-60 minutes.
-
Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). A dose-range finding study should be conducted first (e.g., 1, 3, 10, 30 mg/kg).
-
Testing: Immediately after injection, place the animals back into the activity chambers and record their locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of the compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Interpretation and Further Steps
-
High affinity for DAT and/or NET with locomotor stimulation: This profile would suggest a stimulant-like effect, similar to cocaine or methylphenidate. This compound could be a useful tool for studying the neurobiology of addiction and reward.
-
High affinity for SERT: This would indicate potential as a tool for studying depression, anxiety, and other mood disorders. Further evaluation in models like the forced swim test or elevated plus maze would be warranted.
-
High affinity for Sigma Receptors: If the compound shows high affinity for sigma receptors, it could be explored in models of neuroprotection, cognitive enhancement, or as an anti-cancer agent, depending on the subtype selectivity.
Conclusion
This compound is a structurally intriguing molecule with high potential as a research tool for the exploration of CNS targets. Based on its structural similarity to known monoamine transporter inhibitors and sigma receptor ligands, the protocols outlined in this document provide a logical and robust framework for its initial characterization. The results from these foundational assays will be crucial in guiding the future research applications of this novel compound in the fields of neuropharmacology and drug discovery.
References
-
The Chemical Synthesis and Applications of Tropane Alkaloids. (2019). Alkaloids: Chemistry and Biology. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. (2008). Semantic Scholar. [Link]
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ChemInform Abstract: Tropan Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. (2010). ResearchGate. [Link]
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Hiranita, T., et al. (2020). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
-
Tamiz, A. P., et al. (2000). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
-
Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. (1998). ResearchGate. [Link]
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- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Derivatives from N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Introduction: The Versatile Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged structural motif in medicinal chemistry and pharmacology.[1][2] This bicyclic framework forms the core of a wide range of biologically active natural products, known as tropane alkaloids, which are found in various plant families like Solanaceae.[3][4] Notable examples include atropine, scopolamine, and cocaine, compounds renowned for their potent physiological effects.[5][6] The unique three-dimensional structure of the tropane ring system allows for precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets.[1]
The synthetic derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, serves as a crucial starting material for the development of novel therapeutic agents. The primary amine at the C3 position offers a versatile handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. The N-benzyl group, while often serving as a protecting group, can also be a key pharmacophoric element or can be readily removed to allow for further derivatization at the N8 position. This guide provides detailed protocols for the synthesis of various derivatives from this key intermediate, focusing on methodologies that are robust, scalable, and relevant to contemporary drug discovery programs.
Core Synthetic Strategies
The primary amino group of this compound is a nucleophilic center that readily participates in a range of chemical transformations. The most common and synthetically useful derivatizations include N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, from simple alkyl and aryl moieties to complex heterocyclic systems, thereby modulating the compound's physicochemical and pharmacological profile.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes for derivatizing the parent amine.
Caption: Key synthetic transformations of the parent amine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. All reagents should be of appropriate purity, and reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: N-Acylation to Synthesize Amide Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.
Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride) to form a stable amide bond. A mild base is typically used to neutralize the acidic byproduct.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | N-(N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | >90 |
| Benzoyl Chloride | N-(N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | >85 |
| Propionyl Chloride | N-(N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)propionamide | >88 |
Protocol 2: N-Alkylation to Synthesize Secondary and Tertiary Amines
N-alkylation introduces alkyl groups, which can modulate the basicity and lipophilicity of the resulting amine, impacting its pharmacokinetic properties.[4]
Principle: The primary amine acts as a nucleophile, displacing a leaving group from an alkyl halide in an SN2 reaction. To avoid over-alkylation, it is often advantageous to use a reductive amination approach (see Protocol 3) for mono-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3 x volume).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Reductive Amination for Controlled N-Alkylation
Reductive amination is a powerful and highly controlled method for forming C-N bonds, particularly for the synthesis of secondary amines without the risk of over-alkylation.[7]
Principle: The primary amine reacts with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent to the corresponding alkylated amine.[8]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Addition of Reducing Agent: Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Check for the disappearance of starting materials using TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product into an organic solvent like DCM.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Visualization of Reductive Amination Workflow:
Caption: Workflow for reductive amination.
Protocol 4: N-Debenzylation to Access the Secondary Amine at N8
The N-benzyl group can be removed to provide the corresponding secondary amine, which can then be further functionalized.
Principle: Catalytic hydrogenation is a common and effective method for cleaving benzyl groups from nitrogen atoms.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-benzylated tropane derivative in a protic solvent like methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10 wt. %, ~10 mol %).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can often be used in the next step without further purification.
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the derivatization of this compound. These methods are foundational for exploring the chemical space around the tropane scaffold and for the development of novel compounds with potential therapeutic applications in areas such as neuroscience and pain management.[9] The versatility of the primary amine at the C3 position, coupled with the ability to modify the N8 position following debenzylation, makes this a highly valuable starting material in medicinal chemistry.
References
- Wikipedia. Tropane alkaloid. [URL: https://en.wikipedia.org/wiki/Tropane_alkaloid]
- Carneiro, V. M., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00483]
- Kutchan, T. M. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. Alkaloids: Chemistry and Biology. [URL: https://www.ncbi.nlm.nih.gov/pubmed/31422238]
- Li, R., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/np/d0np00072d]
- Chemistry Steps. Tropane Alkaloids and the Synthesis of Atropine. [URL: https://www.chemistrysteps.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [URL: https://pubmed.ncbi.nlm.nih.gov/18794619/]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Tropane-alkaloids-as-medicinally-useful-natural-and-Grynkiewicz-Gadzikowska/e4d58849b2c8a4a3e8b0f8e9d1a1c9c0c1b0a9c8]
- Grynkiewicz, G., et al. (2008). Tropane Alkaloids As Medicinally Usefulnatural Products and Their Synthetic Derivativesas New Drugs. Scribd. [URL: https://www.scribd.
- (PDF) Synthesis of Tropane Derivatives - ResearchGate. [URL: https://www.researchgate.
- D'Souza, R., & L. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473379/]
- Ouchakour, L. (2018). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. [URL: https://www.theses.fr/2018LIMO0018.pdf]
- Newman, A. H., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3404207/]
- Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00569]
- Procter, D. J., et al. (2016). A Practical Catalytic Reductive Amination of Carboxylic Acids. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02579g]
- Hanson, G. H., et al. (2011). A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. Organic letters. [URL: https://digitalcommons.unl.edu/chemhanson/13/]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- A PRACTICAL PROCEDURE FOR PREPARATION OF N-(endo-8-(3-HYDROXY)PROPYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-ISOPROPYL-2-OXO-1,2-DIHYDR. (2000). [URL: https://www.jstage.jst.go.jp/article/cpb1958/48/8/48_8_1143/_pdf]
- Olofson, R. A., & Martz, J. T. (1975). N-dealkylation of tertiary amines. Google Patents. [URL: https://patents.google.
- Chem-Impex. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine. [URL: https://www.chemimpex.com/products/8-benzyl-8-azabicyclo-3-2-1-octan-3-exo-amine]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [URL: https://epub.uni-regensburg.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the dedicated technical support resource for the synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
The primary route to this compound involves the reductive amination of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) with benzylamine. This seemingly straightforward transformation can present several challenges that impact yield and purity. This guide will dissect these potential issues and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, offering explanations for their root causes and detailed protocols for remediation.
Issue 1: Low Overall Yield of the Desired Amine
A diminished yield is the most frequent challenge, often stemming from suboptimal reaction conditions or the formation of side products.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between tropinone and benzylamine to form the imine intermediate is a reversible equilibrium.[1] To drive the reaction forward, removal of the water byproduct is crucial.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to continuously remove water as it forms.
-
Use of Dehydrating Agents: While less "green," the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be effective.[2] However, this can complicate workup.
-
-
-
Side Reaction: Reduction of the Starting Ketone: The reducing agent can react with the starting tropinone before it forms the imine, leading to the formation of tropine or pseudotropine.[2][3]
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive aminations as it is less reactive towards ketones and aldehydes compared to other borohydrides like sodium borohydride (NaBH₄).[3][4][5] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ moderate its reactivity.[4]
-
Stepwise Procedure: A more controlled approach involves pre-forming the imine before introducing the reducing agent.[3][6]
-
Stir tropinone and benzylamine in a suitable solvent (e.g., methanol or 1,2-dichloroethane) for several hours to allow for imine formation.
-
Once imine formation is confirmed (e.g., by TLC or GC-MS), add the reducing agent.
-
-
-
-
Suboptimal pH: The reaction is typically most efficient under weakly acidic conditions (pH 5-6).[1]
Issue 2: Formation of Impurities, Complicating Purification
The presence of persistent impurities can significantly lower the final yield and require extensive purification steps.
Potential Causes & Solutions:
-
Over-alkylation (Formation of Dibenzylamine): While less common with a secondary amine target, it's a possibility if the reaction conditions are not well-controlled.
-
Troubleshooting Protocol:
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of benzylamine relative to tropinone to minimize the chance of the product amine reacting further.[6]
-
-
-
Unreacted Starting Materials: Incomplete conversion will leave both tropinone and benzylamine in the crude product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to ensure it has gone to completion before quenching.
-
Optimized Reaction Time and Temperature: While many reductive aminations proceed well at room temperature, some systems may require gentle heating to drive the reaction to completion.
-
-
-
Purification Challenges: The basic nature of the product amine can make silica gel chromatography challenging due to streaking and poor separation.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base extraction.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 10% HCl). The amine product will be protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH or NaHCO₃) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.[7]
-
-
Modified Silica Gel Chromatography: If chromatography is necessary, the silica gel can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to reduce tailing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination of tropinone with benzylamine?
A1: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride as it generally leads to faster reaction rates.[3] Tetrahydrofuran (THF) is also a viable option.[3]
Q2: How can I confirm the formation of the imine intermediate before adding the reducing agent in a stepwise procedure?
A2: Thin-layer chromatography (TLC) is a simple and effective method. The imine should have a different Rf value compared to the starting tropinone and benzylamine. For more definitive confirmation, you can take a small aliquot of the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)?
A3: While NaBH₄ can be used, it is a more powerful reducing agent and is more likely to reduce the starting tropinone, leading to a lower yield of the desired amine.[2][8] NaBH(OAc)₃ is more selective for the reduction of the iminium ion over the ketone.[8] If NaBH₄ is used, a stepwise procedure with careful monitoring is highly recommended.
Q4: My reaction seems to have stalled. What should I do?
A4: First, confirm that all reagents are of good quality and anhydrous where necessary. If the reaction has stalled, you can try adding a small additional portion of the reducing agent. Gentle heating may also help to drive the reaction to completion, but this should be done with caution to avoid promoting side reactions.
Q5: What is the expected stereochemistry of the product?
A5: The reduction of the imine intermediate can lead to the formation of both exo and endo isomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. Generally, hydride attack will occur from the less sterically hindered face.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reagent Stoichiometry | ||
| Tropinone | 1.0 equivalent | Limiting reagent |
| Benzylamine | 1.05 - 1.1 equivalents | A slight excess can help drive the reaction to completion.[6] |
| Sodium Triacetoxyborohydride | 1.3 - 1.6 equivalents | Ensures complete reduction of the imine.[3] |
| Acetic Acid (optional) | 1.0 equivalent | Catalyzes imine formation, particularly for ketones.[4] |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE often provides faster reaction rates.[3] |
| Temperature | Room Temperature | Sufficient for most reductive aminations. Gentle heating may be required for slow reactions. |
| pH | Weakly acidic (pH 5-6) | Optimal for imine formation and subsequent reduction.[1] |
Experimental Workflow
One-Pot Reductive Amination Protocol
This protocol outlines a direct, one-pot synthesis which is often efficient for this transformation.
Caption: One-pot reductive amination workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Tropinone. In Wikipedia. Retrieved from [Link]
Sources
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 4. sciencemadness.org [sciencemadness.org]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the technical support center for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and subsequent reactions of this versatile tropane alkaloid derivative. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.
I. Synthesis via Reductive Amination: Troubleshooting and FAQs
The primary synthetic route to this compound typically involves the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) with benzylamine. While seemingly straightforward, this reaction can present several challenges leading to the formation of undesired side products.
Frequently Asked Questions (FAQs)
Question 1: My reductive amination of tropinone with benzylamine is showing multiple spots on TLC, with some being very non-polar. What are the likely side products?
Answer: The most common side product in the reductive amination of ketones with primary amines is the formation of a dialkylated amine.[1] In this specific reaction, the initial product, this compound, is a secondary amine and can react with another molecule of tropinone that is subsequently reduced to form a tertiary amine. This dialkylated product is significantly less polar than the desired secondary amine.
Another possibility, though less common with bulky substrates like tropinone, is the formation of a tertiary amine through the reaction of the product with any unreacted benzylating agent if the reaction is performed in the presence of a benzyl halide instead of benzylamine.
Question 2: How can I minimize the formation of the dialkylated side product?
Answer: To suppress the formation of the dialkylated amine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of benzylamine (e.g., 1.1 to 1.5 equivalents) can help drive the initial imine formation to completion and minimize the amount of unreacted tropinone available for a second reaction with the product amine.[1]
Additionally, the choice of reducing agent and reaction conditions plays a significant role. Mild and selective reducing agents like sodium triacetoxyborohydride are often preferred as they can selectively reduce the imine in the presence of the ketone.[1] Adding the reducing agent portion-wise or after allowing sufficient time for imine formation can also be beneficial.
Question 3: I am observing incomplete conversion of the starting tropinone. What could be the issue?
Answer: Incomplete conversion can stem from several factors:
-
Inefficient Imine Formation: The formation of the imine intermediate is a reversible reaction and requires the removal of water.[1] While not always necessary, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
-
Deactivation of the Reducing Agent: The chosen reducing agent might be degrading due to moisture or reacting with the solvent or other components in the reaction mixture. Ensure you are using a fresh, high-quality reducing agent and anhydrous solvents.
-
Steric Hindrance: The tropinone structure presents some steric hindrance, which can slow down the reaction. Increasing the reaction time or temperature (within the stability limits of the reactants and products) may be necessary.
II. N-Debenzylation Reactions: Common Side Products and Mitigation Strategies
The N-benzyl group is often used as a protecting group and its removal is a common subsequent step. The choice of debenzylation method can significantly impact the side product profile.
Frequently Asked Questions (FAQs)
Question 4: I am performing a catalytic transfer hydrogenation to remove the N-benzyl group, but the reaction is sluggish and I'm seeing multiple products. What are the potential side products?
Answer: Catalytic transfer hydrogenation, typically using a palladium catalyst and a hydrogen donor like ammonium formate or formic acid, is a popular method for N-debenzylation.[2] However, several side products can arise:
-
Incomplete Debenzylation: The most obvious "side product" is the starting material, this compound. This can be due to catalyst deactivation or an insufficient amount of the hydrogen donor.
-
Toluene: The benzyl group is typically converted to toluene during this process. While not a direct impurity in the final product after workup, its presence is an indicator of a successful reaction.
-
Ring Hydrogenation: Although less common under mild transfer hydrogenation conditions, over-reduction can lead to the saturation of the benzene ring of the benzyl group, resulting in a cyclohexylmethyl-substituted product. This is more of a concern with direct hydrogenation using hydrogen gas at higher pressures.
Question 5: How can I optimize my catalytic transfer hydrogenation to avoid these side products?
Answer: To improve the efficiency and selectivity of your debenzylation:
-
Catalyst Choice and Loading: Ensure your palladium catalyst (e.g., Pd/C) is active. Using a higher loading of the catalyst may be necessary for challenging substrates. Pearlman's catalyst (palladium hydroxide on carbon) can sometimes offer better selectivity for N-debenzylation in the presence of other reducible functional groups.[3]
-
Hydrogen Donor: The choice and amount of the hydrogen donor are critical. Ensure you are using a sufficient excess. Formic acid can sometimes be a more effective hydrogen donor than ammonium formate for certain substrates.[2]
-
Solvent and Temperature: The reaction is typically run in a protic solvent like methanol or ethanol. Gently heating the reaction can often improve the rate and drive it to completion.
Question 6: I am considering an oxidative debenzylation. What are the potential pitfalls and side products?
Answer: Oxidative debenzylation, for instance using ceric ammonium nitrate (CAN) or other oxidants, offers an alternative to hydrogenation.[4][5] However, this method can also lead to undesired products:
-
Over-oxidation: The tropane ring system itself can be susceptible to oxidation, especially under harsh conditions. This can lead to a complex mixture of degradation products.
-
Formation of an Imine Intermediate: The mechanism of oxidative debenzylation often involves the formation of an iminium ion, which is then hydrolyzed.[5] Incomplete hydrolysis can leave traces of the corresponding imine.
-
Benzaldehyde: The benzyl group is oxidized to benzaldehyde. Residual benzaldehyde can sometimes be difficult to remove from the final product.
To mitigate these issues, it is important to carefully control the stoichiometry of the oxidizing agent and the reaction temperature, and to ensure a proper aqueous workup to hydrolyze any imine intermediates.
III. Analytical Characterization and Purity Assessment
Question 7: What are the recommended analytical techniques to identify and quantify the main product and its side products?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the proper characterization of this compound and its impurities.
| Technique | Application | Expected Observations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and preliminary purity assessment. | The desired product will have a specific Rf value. Side products like the dialkylated amine will be less polar (higher Rf), while the debenzylated product will be more polar (lower Rf). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of closely related impurities. | A well-developed HPLC method can provide accurate quantification of the main peak and any impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weights. | Useful for identifying starting materials, the debenzylated product, and other small molecule impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile impurities and confirmation of molecular weights of the main product and side products. | Provides molecular weight information for each peak separated by the LC, aiding in the identification of side products like the dialkylated amine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the main product and characterization of impurities. | The presence of the benzyl group will be evident from aromatic proton signals (~7.2-7.4 ppm in ¹H NMR). The disappearance of these signals confirms successful debenzylation. The integration of signals can help in quantifying the purity. |
IV. Experimental Protocols
Protocol 1: Reductive Amination of Tropinone
-
To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation for N-Debenzylation
-
Dissolve this compound (1.0 eq) in methanol.
-
Add ammonium formate (5-10 eq).
-
Carefully add 10% Palladium on carbon (10-20% w/w).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the debenzylated product.
V. Visual Diagrams
Caption: Reductive amination pathway and potential side reaction.
Caption: Potential outcomes of N-debenzylation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sajiki, H., & Hirota, K. (2000). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron, 56(31), 5601-5604. [Link]
-
Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3774. [Link]
-
Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 361(20), 4781-4789. [Link]
-
Zhang, K., Okumura, S., & Uozumi, Y. (2021). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry–A European Journal, 27(26). [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic letters, 16(14), 3812-3815. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Document ID: TSC-NB8M8A-STAB-001
Version: 1.0
Introduction
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a key intermediate and building block in pharmaceutical research, particularly in the development of neurological and analgesic agents. Its unique tropane-based bicyclic structure provides a rigid scaffold that is valuable in drug design.[1][2][3][4] However, the inherent reactivity of its tertiary amine and N-benzyl functionalities can present stability challenges under various experimental and storage conditions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate, identify, and resolve stability issues encountered with this compound. The protocols and explanations herein are grounded in established principles of organic chemistry and pharmaceutical stability testing.[5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common stability-related inquiries.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[8] The container should be protected from light and moisture. Amines are often hygroscopic and can absorb atmospheric moisture, which may facilitate degradation pathways.[9]
Q2: I've noticed my solid sample has developed a yellowish tint and a faint almond-like odor over time. What is happening?
A2: This is a classic sign of oxidative degradation. The N-benzyl group is susceptible to oxidation, which can cleave the benzyl-nitrogen bond to form benzaldehyde (responsible for the almond-like odor) and the parent amine, 8-methyl-8-azabicyclo[3.2.1]octan-3-amine. Exposure to air (oxygen) and light can accelerate this process.
Q3: My stock solution in methanol has decreased in purity after just one week at room temperature. Why?
A3: Tertiary amines can undergo oxidation, and this process can be accelerated in solution. Furthermore, protic solvents like methanol can facilitate certain degradation pathways. For short-term storage (less than 24 hours), solutions may be kept at room temperature, but for longer periods, they should be stored at 2-8°C or, ideally, frozen at -20°C . Always use high-purity, anhydrous solvents for preparing stock solutions.
Q4: I am running an HPLC analysis and see a new, earlier-eluting peak that wasn't present in my initial analysis. What could it be?
A4: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. A likely candidate is the de-benzylated analog (8-methyl-8-azabicyclo[3.2.1]octan-3-amine) . This degradant is significantly more polar due to the loss of the hydrophobic benzyl group. Another possibility is the formation of the N-oxide at the tertiary tropane nitrogen, which would also increase polarity.
Q5: Can I use chlorinated solvents like dichloromethane (DCM) for my reaction?
A5: While DCM is a common solvent, caution is advised. Trace amounts of acidic impurities (e.g., HCl) in older or unstabilized DCM can protonate the basic amine, potentially catalyzing degradation or affecting its reactivity. Furthermore, under certain conditions, benzylamines can react with chlorinated species.[10] If DCM is necessary, use a fresh, anhydrous, and stabilized grade.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Issues During Storage and Handling
Problem: Significant drop in purity (>5%) of the solid material observed over 3-6 months despite storage in a sealed vial.
| Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Preventative Action |
| Atmospheric Oxidation | The tertiary amine of the tropane ring and the benzylic position are susceptible to oxidation by atmospheric O₂. This process is often autocatalytic and can be accelerated by light and trace metal impurities, leading to N-oxides or cleavage of the benzyl group.[11] | Inert Atmosphere Storage: Upon receiving, flush the vial headspace with an inert gas (argon or nitrogen) before sealing. For long-term storage, use an amber vial and place it inside a desiccator at 2-8°C. |
| Moisture Absorption | Amines are often hygroscopic.[9] Absorbed water can act as a medium for hydrolytic degradation or facilitate reactions with atmospheric CO₂ to form carbamate salts, which may appear as impurities. | Use of Desiccants: Store the vial within a desiccator containing a suitable desiccant (e.g., silica gel). When handling, allow the container to warm to room temperature before opening to prevent condensation. |
| Cross-Contamination | Storing the compound in proximity to acidic or reactive vapors (e.g., HCl, trifluoroacetic acid, acyl chlorides) in a shared storage cabinet can lead to salt formation or degradation on the solid's surface. | Segregated Storage: Store amine-containing compounds in a separate, designated cabinet away from acids, oxidizing agents, and other reactive chemicals. |
Guide 2: Instability in Solution
Problem: Rapid degradation observed in solution during experimental workups or short-term storage.
| Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Preventative Action |
| Acidic/Basic Conditions | The compound's stability is pH-dependent. Strong acidic conditions (pH < 2) can promote de-benzylation, while strongly basic conditions (pH > 12) may accelerate oxidation or other side reactions, especially at elevated temperatures.[5] | pH Control: Buffer your reaction or solution if the protocol allows. Aim for a pH range of 4-8 for maximum stability in aqueous media. If performing an extraction, minimize the time the compound spends in highly acidic or basic aqueous layers. |
| Oxidative Stress | The presence of oxidizing agents, even trace peroxides in solvents like THF or diethyl ether, can rapidly degrade the molecule. Tertiary amines are particularly prone to oxidation.[5] | Use Peroxide-Free Solvents: Always test solvents like THF and ether for peroxides before use. Use freshly distilled or inhibitor-free solvents when possible. Avoid unnecessary exposure of the solution to air; blanket the reaction with N₂ or Ar. |
| Photodegradation | The benzyl group can absorb UV light, leading to photochemical reactions. This can include radical-mediated degradation or cleavage of the C-N bond. | Protect from Light: Use amber glassware or wrap flasks and vials with aluminum foil, especially if reactions or analyses are run over extended periods under ambient light. |
Part 3: Mechanistic Insights & Visualizations
The stability of this compound is primarily dictated by two key degradation pathways: oxidation and de-benzylation .
Primary Degradation Pathways
The diagram below illustrates the two most common degradation routes. Oxidative attack can occur at the tertiary tropane nitrogen to form an N-oxide, or at the benzylic position leading to cleavage. Catalytic hydrogenolysis is a common synthetic de-protection method but can also occur under unintended reductive conditions, leading to de-benzylation.
Caption: Primary degradation routes for the target compound.
Part 4: Experimental Protocols
Protocol 1: Recommended Procedure for Stock Solution Preparation & Storage
This protocol minimizes the risk of degradation when preparing solutions for assays or reactions.
-
Pre-Preparation: Ensure the solid compound has been equilibrated to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO, DMF, or Acetonitrile). If using ethers like THF, confirm they are peroxide-free.
-
Weighing: Weigh the required amount of solid in a clean, dry vial.
-
Dissolution: Add the solvent to the desired concentration. If necessary, sonicate briefly in a room temperature water bath to aid dissolution.
-
Inert Overlay: Immediately flush the vial headspace with argon or nitrogen gas.
-
Sealing: Seal the vial tightly with a PTFE-lined cap.
-
Storage:
-
Short-Term (< 72 hours): Store at 2-8°C, protected from light.
-
Long-Term (> 72 hours): Store at -20°C or -80°C.
-
-
Usage: Before use, allow the frozen solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity before pipetting. Avoid repeated freeze-thaw cycles if possible by preparing smaller, single-use aliquots.
Protocol 2: Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[6][7][12] The goal is to achieve 5-20% degradation of the parent compound.[13]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile/water (50:50).
-
Stress Conditions: Expose aliquots of the stock solution (and solid material for thermal stress) to the conditions outlined in the diagram above (Acid, Base, Oxidative, Thermal, Photolytic).[13]
-
Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors. The MS detector is crucial for obtaining mass information on new impurity peaks to help identify their structures.
-
Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify new peaks. A good stability-indicating method will show baseline resolution between the parent peak and all major degradation products.
References
- Degradation of benzylamines during chlorination and chloramination. RSC Publishing.
-
Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. PubMed. Available from: [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. Available from: [Link]
-
Emerging tropane alkaloids: Global development and potential health threats. Oxford Academic. Available from: [Link]
-
Emerging Issues on Tropane Alkaloid Contamination of Food in Europe. MDPI. Available from: [Link]
-
Tropane alkaloids in food – real and perceived risks. ResearchGate. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veepra. Available from: [Link]
-
Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Available from: [Link]
-
Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. ACS Publications. Available from: [Link]
-
Benzalkonium chloride. Wikipedia. Available from: [Link]
-
Benzylamines. Organic Chemistry Portal. Available from: [Link]
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect.
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]
- Bicyclic Aliphatic Amines. Enamine.
-
Bicyclic molecule. Wikipedia. Available from: [Link]
-
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. Available from: [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. enamine.net [enamine.net]
- 4. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chemscene.com [chemscene.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Reaction Conditions for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important tropane alkaloid derivative. The core of this synthesis is the reductive amination between 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) and benzylamine.
The tropane scaffold is a key structural motif in numerous bioactive compounds, making this synthesis relevant for researchers in medicinal chemistry and drug development.[1] This guide is structured to help you diagnose and resolve common experimental challenges, ensuring robust and reproducible outcomes.
Reaction Overview: The Reductive Amination Pathway
The synthesis proceeds via a two-step, one-pot reaction. First, the ketone (tropinone) reacts with the primary amine (benzylamine) under weakly acidic conditions to form a reversible iminium ion intermediate. A selective reducing agent, introduced into the same pot, then irreversibly reduces the iminium ion to the desired secondary amine product.[2][3] The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[4]
Caption: Figure 1: General mechanism for the reductive amination of tropinone.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis using sodium triacetoxyborohydride, a mild and highly selective reducing agent.[2]
Materials:
-
8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tropinone (1.0 eq).
-
Dissolve the tropinone in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or acid-base extraction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction has stalled. What are the likely causes and solutions?
A1: Low yield is the most common complaint and can stem from several factors. A systematic approach is best for diagnosis.
-
Cause 1: Inefficient Iminium Ion Formation. The formation of the iminium intermediate is a reversible equilibrium.[2] If the equilibrium does not favor the iminium ion, the subsequent reduction cannot proceed.
-
Solution: The reaction requires a weakly acidic catalyst, like acetic acid, to protonate the intermediate carbinolamine and facilitate water elimination. Ensure you have added the correct amount of acid. The optimal pH is typically between 5 and 6. If the medium is too acidic, the benzylamine starting material will be protonated and become non-nucleophilic.
-
-
Cause 2: Inactive or Insufficient Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive. Old or improperly stored reagent will have reduced activity.
-
Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a reagent that has been stored in a desiccator. Ensure your solvent is anhydrous. If the reaction stalls, you can try adding another portion (0.5 eq) of the reducing agent.
-
-
Cause 3: Workup Losses. The amine product has some water solubility, especially in its protonated form.
-
Solution: During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or Na₂CO₃ before extraction to deprotonate the amine and maximize its solubility in the organic solvent.[5] Perform multiple extractions with DCM or ethyl acetate to ensure complete recovery.
-
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
Technical Support Center: Purification of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Introduction
Welcome to the technical support guide for the purification of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This molecule, a derivative of the tropane alkaloid core structure, is a critical intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common purification challenges. We will delve into the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method is silica gel column chromatography.[3] Given the basic nature of the tertiary amine in the tropane skeleton, it's crucial to use a solvent system that minimizes tailing and ensures good separation. A common mobile phase is a gradient of methanol in dichloromethane (CH₂Cl₂), often starting from 5% and increasing to 10% methanol.[3] The addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.
Q2: My compound appears as a streak or a very broad spot on the TLC plate. What's wrong?
A2: This is a classic sign of amine interaction with the acidic silica gel. The lone pair on the nitrogen atom adsorbs strongly to the acidic silanol (Si-OH) groups on the TLC plate, causing tailing. To resolve this, add 0.5-1% triethylamine or ammonium hydroxide to your TLC mobile phase. This will neutralize the acidic sites and result in a well-defined spot.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC (RP-HPLC) is a powerful alternative, especially for achieving high purity on a smaller scale or for analytical purposes. A typical mobile phase would be a gradient of acetonitrile in water with a basic modifier like triethylamine or a buffer system (e.g., ammonium bicarbonate) to maintain a pH where the amine is in its free base form. Acidic modifiers like trifluoroacetic acid (TFA) can be used, but this will result in the isolation of the TFA salt of your amine.
Q4: Is crystallization a viable purification method for this compound?
A4: Crystallization can be an excellent method for final purification, especially if the crude product is already of moderate purity. The success of crystallization depends heavily on the nature of the impurities. If the impurities are structurally very similar, co-crystallization can be an issue. Often, the free base is an oil or a low-melting solid. Conversion to a hydrochloride (HCl) or other salt can often yield a more crystalline material that is easier to handle and purify by recrystallization.
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow, providing explanations and actionable solutions.
Problem 1: Low Yield After Column Chromatography
Symptom: You recover significantly less material than expected after pooling and evaporating your column fractions.
| Potential Cause | Explanation & Scientific Rationale | Solution |
| Irreversible Adsorption | The basic amine can bind irreversibly to the acidic silica gel, especially if the compound is left on the column for an extended period. This is more pronounced with lower-quality silica. | 1. Deactivate the Silica: Pre-treat your silica gel by slurrying it in the initial, low-polarity mobile phase containing 1% triethylamine. Let it stand for 30 minutes before packing the column. 2. Expedite Elution: Do not let the column run dry or sit for long periods. Elute the compound as efficiently as possible. 3. Flush the Column: After your product has eluted, flush the column with a highly polar mixture (e.g., 20% MeOH in CH₂Cl₂ with 2% TEA) to recover any strongly adsorbed material. |
| Product is Volatile | While the benzyl group increases the molecular weight, tropane derivatives can have some volatility. Aggressive evaporation conditions can lead to loss of product. | 1. Gentle Evaporation: Use a rotary evaporator with a bath temperature no higher than 40°C. 2. Avoid High Vacuum: Do not leave the product on a high-vacuum line for an extended period once the solvent is removed. |
| Incorrect Fraction Pooling | The product may have eluted earlier or later than anticipated, leading to incorrect pooling of fractions based on TLC. | 1. Analyze All Fractions: Run a TLC on all fractions, not just the ones where you expect to see the product. 2. Use a More Discerning Stain: Use a stain like permanganate or iodine in addition to UV to visualize spots that might not be UV-active. |
Problem 2: Persistent Impurities in "Pure" Fractions
Symptom: Fractions that appear as a single spot on TLC are shown to be impure by NMR or LC-MS analysis.
| Potential Cause | Explanation & Scientific Rationale | Solution |
| Co-eluting Impurities | An impurity may have a polarity very similar to your product, causing it to elute at the same time. Common impurities include starting materials like 8-methyl-8-azabicyclo[3.2.1]octan-3-one or under-benzylated/over-benzylated side products. | 1. Optimize Mobile Phase: Switch to a different solvent system. For example, if you are using MeOH/CH₂Cl₂, try a system with ethyl acetate/hexanes/TEA. The different solvent-solute interactions can alter the elution order. 2. Use a Shallow Gradient: A slow, shallow gradient during elution can provide better resolution between closely eluting compounds. 3. Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a bonded phase like diol or amino-silica. |
| Isomeric Impurities | The synthesis can sometimes produce stereoisomers (e.g., endo vs. exo isomers), which can be very difficult to separate on standard silica gel.[4] | 1. High-Performance Chromatography: Chiral chromatography or Supercritical Fluid Chromatography (SFC) may be required to separate stereoisomers. 2. Derivatization/Recrystallization: Sometimes, converting the amine mixture to a salt with a chiral acid (like tartaric acid) can allow for the separation of diastereomeric salts by fractional crystallization. |
| On-Column Decomposition | The compound may be unstable on the acidic silica gel, leading to the formation of new impurities during the purification process. | 1. Use Neutralized Silica: As mentioned before, pre-treating silica with a base is critical. 2. Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for acid-sensitive compounds. |
Problem 3: Failure to Crystallize
Symptom: The purified product remains an oil or amorphous solid and refuses to crystallize from various solvent systems.
| Potential Cause | Explanation & Scientific Rationale | Solution |
| Residual Solvent | Trace amounts of solvent, especially high-boiling ones like DMF or DMSO, can act as an "impurity" and inhibit lattice formation. | 1. Azeotropic Removal: Dissolve the oil in a solvent like toluene and re-evaporate. Repeat this 2-3 times to azeotropically remove residual high-boiling solvents. 2. Aqueous Wash: If the compound is soluble in a non-polar organic solvent (e.g., ethyl acetate), perform an aqueous wash to remove water-soluble impurities like DMF. |
| Presence of Minor Impurities | Even small amounts (<2-3%) of impurities can significantly disrupt the crystal lattice formation process. | 1. Re-purify: Perform a second, careful chromatographic purification using a different solvent system. 2. Distillation: If the compound is thermally stable, short-path distillation (Kugelrohr) under high vacuum can be an effective method to remove non-volatile impurities. |
| Inherent Properties | The free base of the molecule may simply have a low melting point or a preference for an amorphous state. | 1. Salt Formation: This is the most effective solution. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in ether or isopropanol dropwise. The resulting hydrochloride salt is often a well-defined, crystalline solid that can be collected by filtration and recrystallized. |
Visualized Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting the purification.
Caption: A workflow for purification and troubleshooting.
Detailed Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a standard procedure for purifying grams of the title compound.
-
Slurry Preparation: In a beaker, add 100 g of silica gel (230-400 mesh) to 400 mL of hexanes. Swirl to create a uniform slurry. Add 5 mL of triethylamine (TEA) and stir for 15 minutes to neutralize the silica.
-
Column Packing: Wet-pack the column with the silica slurry. Allow the hexanes to drain until the solvent level is just above the silica bed. Do not let the column run dry.
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 98:2 CH₂Cl₂/TEA) through the silica gel.
-
Sample Loading: Dissolve your crude product (e.g., 2 g) in a minimal amount of CH₂Cl₂. In a separate beaker, add ~5 g of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method prevents band broadening. Carefully add the dried silica with your adsorbed product to the top of the column bed.
-
Elution: Begin elution with the starting mobile phase (e.g., 2% Methanol in CH₂Cl₂ + 1% TEA). Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as needed (e.g., to 5% MeOH, then 8% MeOH) to elute the product. A typical gradient might look like this:
-
500 mL of 2% MeOH / 97% CH₂Cl₂ / 1% TEA
-
1000 mL of 5% MeOH / 94% CH₂Cl₂ / 1% TEA (Product usually elutes here)
-
500 mL of 10% MeOH / 89% CH₂Cl₂ / 1% TEA
-
-
Fraction Analysis: Spot each fraction on a TLC plate. Develop the plate in a mobile phase similar to your elution solvent (e.g., 10% MeOH in CH₂Cl₂ + 1% TEA). Visualize spots under UV light and by staining with potassium permanganate.
-
Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator (bath temp < 40°C).
Protocol 2: Salt Formation for Crystallization (HCl Salt)
This protocol is used to convert the purified, oily free-base into a stable, crystalline hydrochloride salt.
-
Dissolution: Dissolve the purified this compound (1.0 g) in anhydrous diethyl ether (20 mL). If solubility is an issue, ethyl acetate can be used.
-
Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Monitoring: Continue adding the HCl solution until no more precipitate forms. You can check the pH of the solution by touching a glass stir rod to moist litmus paper; it should be acidic. Avoid adding a large excess of acid.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the solid under high vacuum to yield the hydrochloride salt, which can then be recrystallized from a suitable solvent system like methanol/diethyl ether or ethanol/ethyl acetate.
References
- Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
ResearchGate. (n.d.). (PDF) Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Retrieved January 12, 2026, from [Link]
-
PhytoBank. (2015). Showing 6-O-Ac,3-O-isobutyryl,picrate-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol (PHY0082162). Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Tropane alkaloid. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Cas 149771-44-8,8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine. Retrieved January 12, 2026, from [Link]
-
SlidePlayer. (n.d.). Tropane. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). 8-methyl-8-azabicyclo[3.2.1]octan-3-amine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of tropane and related alkaloids. Retrieved January 12, 2026, from [Link]
-
NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octan-3-amine,8-methyl-N-propyl-endo-. Retrieved January 12, 2026, from [Link]
-
ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Retrieved January 12, 2026, from [Link]
-
Organic Process Research & Development. (2000). A PRACTICAL PROCEDURE FOR PREPARATION OF N-(endo-8-(3-HYDROXY)PROPYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1-ISOPROPYL-2-OXO-1,2-DIHYDR. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Retrieved January 12, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved January 12, 2026, from [Link]
-
European Patent Office. (n.d.). Azabicycloalkyl derivatives - EP 0220339 A1. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved January 12, 2026, from [Link]
Sources
- 1. PhytoBank: Showing 6-O-Ac,3-O-isobutyryl,picrate-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol (PHY0082162) [phytobank.ca]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 4. 8-Azabicyclo[3.2.1]octan-3-amine,8-methyl-N-propyl-endo- [webbook.nist.gov]
Technical Support Center: Troubleshooting Impurities in the Synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the technical support center for N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tropane alkaloid derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding common impurities encountered during its synthesis and handling. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity of your research.
Introduction: The Synthetic Landscape and Potential Pitfalls
This compound is a valuable building block in medicinal chemistry, often synthesized via the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) with N-benzylmethylamine. While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate downstream applications and compromise the final product's purity. Understanding the origin of these impurities is the first step toward effective mitigation.
The primary synthetic route involves the reaction of a carbonyl group with an amine to form an intermediate iminium ion, which is then reduced to the target amine.[1][2][3] The choice of reducing agent and reaction conditions plays a critical role in the outcome and the impurity profile.[2][4]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during the synthesis and analysis of this compound, presented in a question-and-answer format.
Question 1: My reaction is complete, but I see a significant amount of starting material (tropinone) in my crude NMR/LC-MS. What went wrong?
Answer:
The presence of unreacted tropinone is a common issue and can be attributed to several factors related to the initial iminium ion formation:
-
Insufficient Amine: An inadequate amount of N-benzylmethylamine will lead to incomplete conversion of tropinone. It is advisable to use a slight excess of the amine to drive the equilibrium towards iminium ion formation.
-
Presence of Water: The formation of the iminium ion from the ketone and amine is a condensation reaction that releases water. If the reaction environment is not sufficiently anhydrous, the equilibrium can shift back towards the starting materials. The use of drying agents like molecular sieves can be beneficial.
-
Incorrect pH: The formation of the iminium ion is most efficient under slightly acidic conditions (pH 4-6).[3] If the reaction medium is too basic, the amine is not sufficiently protonated to facilitate the reaction. Conversely, if it is too acidic, the amine nucleophile will be fully protonated and rendered unreactive.
Question 2: My mass spectrometry data shows a peak corresponding to the mass of tropinone plus benzylamine, but it's not my desired product. What is this impurity?
Answer:
This is a classic case of observing the intermediate iminium ion or enamine . In reductive aminations, the reaction proceeds through one of these intermediates. If the reduction step is slow or incomplete, this intermediate can be detected.
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Causality: The reducing agent may be inefficient or added too late. For instance, sodium cyanoborohydride is more effective at reducing the protonated iminium ion, and its efficacy is pH-dependent.[2] Sodium triacetoxyborohydride is a milder and often more selective reagent for this transformation.[3][4]
-
Troubleshooting:
-
Ensure the reducing agent is active and added in the correct stoichiometry.
-
Consider a stepwise approach where the iminium ion is pre-formed before the addition of the reducing agent.
-
Optimize the reaction pH to favor both iminium ion formation and reduction.
-
Question 3: I have an unexpected peak in my chromatogram with a mass corresponding to tropinol. How did this alcohol form?
Answer:
The presence of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropinol) indicates that the reducing agent is directly reducing the starting ketone, tropinone .
-
Mechanism: Stronger reducing agents like sodium borohydride can readily reduce both the iminium ion and the starting ketone.[2] The rate of ketone reduction versus imine formation and reduction is a competitive process.
-
Mitigation Strategy:
Question 4: My product appears pure by NMR, but I see a small, closely eluting peak in my HPLC analysis. What could this be?
Answer:
This is likely a diastereomer of your target compound. The reduction of the iminium ion can lead to the formation of both endo and exo isomers of the 3-amino group on the tropane ring.
-
Stereochemistry: The stereochemical outcome of the reduction is influenced by the steric hindrance around the iminium ion and the nature of the reducing agent. For tropinone derivatives, the endo isomer is often the major product due to the steric bulk of the bicyclic system guiding the approach of the hydride reagent.[4]
-
Identification and Separation:
-
Careful analysis of 1H NMR coupling constants can help in distinguishing between the endo and exo isomers.
-
Chromatographic separation can be challenging but may be achieved by optimizing the stationary and mobile phases in your HPLC method. Chiral chromatography may also be an option if enantiomeric separation is required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis?
A1: Based on the likely synthetic route (reductive amination), the most common impurities are:
-
Unreacted Starting Materials: Tropinone and N-benzylmethylamine.
-
Intermediate: The corresponding iminium ion or enamine.
-
Reduction By-product: 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropinol).
-
Stereoisomers: The exo diastereomer of the product.
-
Over-alkylation/De-alkylation Products: While less common with secondary amines, trace amounts of de-benzylated or de-methylated products could be present, especially if harsh reaction or workup conditions are used.
Q2: How can I best purify my this compound?
A2: Purification of amines can sometimes be challenging on silica gel due to their basicity.
-
Column Chromatography: If using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.
-
Acid-Base Extraction: An effective method for purifying amines is through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q3: What are the best analytical techniques to assess the purity of my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is excellent for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are well-resolved from the product's signals.
Q4: How should I store my this compound to prevent degradation?
A4: Like many amines, this compound can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Data Summary and Visualization
Table 1: Common Impurities and Their Identification
| Impurity Name | Chemical Structure | Typical Analytical Signature (MS) |
| Tropinone (Unreacted) | 8-methyl-8-azabicyclo[3.2.1]octan-3-one | [M+H]+ at m/z 140.1 |
| N-benzylmethylamine (Unreacted) | [M+H]+ at m/z 122.1 | |
| Tropinol (Reduction By-product) | 8-methyl-8-azabicyclo[3.2.1]octan-3-ol | [M+H]+ at m/z 142.1 |
| exo-diastereomer | Same as product, [M+H]+ at m/z 245.2 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for impurity identification and resolution.
Experimental Protocol: Reductive Amination of Tropinone with N-benzylmethylamine
This protocol provides a general procedure. Researchers should optimize conditions for their specific setup.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone, 1.0 eq.).
-
Solvent and Amine Addition: Dissolve the tropinone in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add N-benzylmethylamine (1.1 eq.).
-
pH Adjustment (Optional): If necessary, add a catalytic amount of a weak acid, such as acetic acid, to achieve a pH of approximately 5-6.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material and intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 0.5-1%) or via acid-base extraction as described in the FAQs.
Conclusion
The synthesis of this compound, while a common transformation, requires careful attention to reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and having a systematic approach to troubleshooting, researchers can significantly improve the purity and yield of their final product. This guide provides a foundation for identifying and resolving common issues, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
-
Myers, A. G. Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
- Patil, P. N. (2010). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Journal of Pharmacy Research, 3(8), 1835-1838.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
-
Chem-Impex. (n.d.). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine. Available at: [Link]
-
PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine. Available at: [Link]
- Skinner, H. F. (1993). Methamphetamine synthesis via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine.
- United States Patent US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Wikipedia. (2023). Tropinone. Available at: [Link]
-
ResearchGate. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Available at: [Link]
-
Royal Society of Chemistry. (2017). A Practical Catalytic Reductive Amination of Carboxylic Acids. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Sources
Technical Support Center: N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Degradation Pathway Analysis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimental work.
Introduction
This compound is a molecule featuring a stable tropane scaffold, a tertiary amine with a benzyl substituent, and a primary amine. Understanding its stability and degradation profile is critical for its development as a potential therapeutic agent. Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2][3] This guide will walk you through the theoretical degradation pathways, practical experimental design, and troubleshooting of common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sites of degradation on the this compound molecule?
A1: The this compound molecule has three main regions of interest for potential degradation, listed in order of decreasing reactivity:
-
N-benzyl group: The benzylic C-N bond is susceptible to cleavage under various stress conditions, particularly oxidative and photolytic stress. This process is known as N-debenzylation.
-
Primary amine at C-3: Primary amines are generally reactive and can undergo oxidation or react with other reactive species.
-
8-azabicyclo[3.2.1]octane (tropane) core: This bicyclic scaffold is generally robust and not expected to degrade under typical forced degradation conditions.
Q2: What are the predicted degradation pathways for this molecule under forced degradation conditions?
A2: Based on the functional groups present, the following degradation pathways are anticipated under standard forced degradation conditions (acid, base, oxidation, heat, and light):
-
Oxidative Degradation: This is expected to be a major degradation pathway.
-
N-debenzylation: The N-benzyl group can be cleaved oxidatively to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-amine and benzaldehyde. Benzaldehyde can be further oxidized to benzoic acid.
-
Oxidation of the primary amine: The primary amine at the C-3 position can be oxidized to a hydroxylamine or a nitroso derivative.
-
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce cleavage of the N-benzyl bond through a free-radical mechanism.
-
Acidic and Basic Hydrolysis: The molecule lacks readily hydrolyzable groups like esters or amides. Therefore, significant degradation under acidic or basic conditions at moderate temperatures is not expected. However, extreme pH and temperature may lead to minor, less predictable degradation products.
-
Thermal Degradation: The molecule is expected to be relatively stable to heat. Degradation, if any, would likely occur at temperatures exceeding those used in standard accelerated stability studies.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways of this compound.
Q3: What are the recommended conditions for a forced degradation study on this compound?
A3: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3] The conditions should be more strenuous than those used for accelerated stability testing. Below is a table with recommended starting conditions. These may need to be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80 °C | Up to 7 days |
| Photolytic | ICH Q1B compliant light source | Room Temperature | Per ICH Q1B guidelines |
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
-
Potential Cause: The molecule is highly stable under the applied conditions.
-
Recommended Action:
-
Increase Stressor Concentration: For acid, base, and oxidative conditions, incrementally increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl/NaOH, or from 3% to 30% H₂O₂).
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10 °C increments.
-
Increase Exposure Time: Extend the duration of the study.
-
Combined Stress: Consider combining stressors, for example, thermal and oxidative stress, but be aware that this can lead to complex degradation profiles.
-
Issue 2: More than 20% degradation is observed, making it difficult to identify primary degradants.
-
Potential Cause: The stress conditions are too harsh.
-
Recommended Action:
-
Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of the oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature.
-
Reduce Exposure Time: Take time points at earlier intervals to capture the initial degradation products.
-
Issue 3: Poor mass balance is observed in the HPLC analysis.
-
Potential Cause & Recommended Action:
-
Formation of non-chromophoric or volatile degradants: Some degradation products may lack a UV chromophore or be volatile, and therefore not detected by a standard HPLC-UV setup.
-
Solution: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-chromophoric compounds. For volatile compounds, consider using gas chromatography (GC) with an appropriate sample preparation technique.
-
-
Degradants are not eluting from the column: Highly polar or non-polar degradation products may be irreversibly adsorbed or take a very long time to elute.
-
Solution: Modify the HPLC method. For polar compounds, consider using a more polar stationary phase or a mobile phase with a higher aqueous content. For non-polar compounds, a stronger organic solvent in the mobile phase may be necessary.
-
-
Inaccurate quantification due to different response factors: The UV response of the degradation products may be significantly different from the parent compound.
-
Solution: If possible, isolate the major degradation products and determine their individual response factors. If isolation is not feasible, use relative response factors estimated from LC-MS data or assume a response factor of 1.0 and acknowledge the potential for error in the mass balance calculation.[4][5][6][7]
-
-
Issue 4: Peak tailing is observed for the parent compound and/or degradation products in the HPLC chromatogram.
-
Potential Cause: The amine functional groups in the molecule are interacting with residual silanol groups on the silica-based stationary phase of the HPLC column.[8][9][10][11][12]
-
Recommended Action:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the basic amine analytes.
-
Use a base-deactivated column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.
-
Add a competing base to the mobile phase: A small amount of a competing amine, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, this can lead to other chromatographic issues and is often a less desirable solution than the first two options.
-
Check for column void or contamination: A physical problem with the column, such as a void at the inlet or a blocked frit, can also cause peak tailing.[11]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. It should be adapted based on the specific stability of the compound.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good starting point for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to improve peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is useful for initial screening of unknown degradation products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and/or Mass Spectrometry | 254 nm is a common wavelength for aromatic compounds. MS is crucial for identification. |
| Injection Volume | 2 µL | A small injection volume helps to prevent peak overload. |
References
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. Available at: [Link]
-
ICH Q1A, Q1B, Forced Degradation. Jordi Labs. Available at: [Link]
-
Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. Scientific & Academic Publishing. Available at: [Link]
-
Analytical Method Development – Forced Degradation Study. Veeprho. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
HPLC Troubleshooting Guide. Chrom-Support. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
HPLC Peak Tailing. Axion Labs. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sapub.org [sapub.org]
- 7. veeprho.com [veeprho.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the technical support center for the synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine and related tropane alkaloids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important class of compounds. The tropane alkaloid core, an N-methyl-8-azabicyclo[3.2.1]-octane structure, is a key pharmacophore in numerous medicinally significant molecules.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compounds.
Section 1: Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination of Tropinone with Benzylamine
Question: We are experiencing significantly low yields during the reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) with benzylamine to form the target this compound. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the reductive amination of tropinone are a common challenge, often stemming from incomplete imine formation, side reactions, or inefficient reduction. Here’s a breakdown of the likely causes and a systematic approach to troubleshooting:
Causality Behind the Challenge:
Reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine) intermediate followed by its reduction to the corresponding amine.[3] The equilibrium of imine formation can be unfavorable, and the choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.
Troubleshooting Protocol:
-
Optimize Imine Formation:
-
pH Control: The formation of the imine is pH-dependent. An acidic catalyst is required to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, a pH that is too low will protonate the benzylamine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. Use a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine releases a molecule of water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the reaction forward.
-
-
Select the Appropriate Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is mild enough to selectively reduce the iminium ion in the presence of the ketone.[3] However, it is toxic and requires careful handling.
-
Sodium Triacetoxyborohydride (STAB): A safer and often more effective alternative to NaBH₃CN.[3] It is particularly effective for the reductive amination of ketones.
-
Sodium Borohydride (NaBH₄): This can be used, but it will also reduce the starting tropinone. If using NaBH₄, it is crucial to first allow sufficient time for imine formation before adding the reducing agent.[3]
-
-
Reaction Conditions:
-
Solvent: A protic solvent like methanol or ethanol is generally suitable.
-
Temperature: The reaction is typically run at room temperature. Elevated temperatures may lead to side product formation.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of benzylamine to push the imine formation equilibrium.
-
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Issue 2: Difficulty in Purification of the Final Product
Question: We are struggling with the purification of this compound. Standard silica gel chromatography gives poor separation and streaking. What are the best practices for purifying this type of basic compound?
Answer:
The basic nature of the tertiary amine in the tropane scaffold is the primary cause of purification challenges on standard silica gel, which is acidic. The amine can interact strongly with the silica, leading to tailing, poor resolution, and even decomposition.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Pre-treat the silica gel with a base. A common method is to prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica surface.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use basic or neutral alumina depending on the stability of your compound.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a mobile phase like acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The product will be isolated as a salt.
-
-
Acid-Base Extraction:
-
This is a highly effective workup and purification technique for amines.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified product.[4]
-
-
Data Summary: Comparison of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase Modifier | Pros | Cons |
| Standard Silica Gel | Silica Gel | None | Readily available | Poor separation, tailing, potential product loss |
| Treated Silica Gel | Silica Gel | 1-2% Triethylamine | Improved separation, reduced tailing | Can be difficult to remove all triethylamine |
| Alumina Chromatography | Basic or Neutral Alumina | Standard organic solvents | Good for basic compounds | May not be as high-resolving as silica |
| Acid-Base Extraction | N/A | Acid/Base | Highly effective for removing non-basic impurities | Does not separate from other basic impurities |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of tropane alkaloids?
A1: Scaling up the synthesis of tropane alkaloids presents several challenges.[2] These include:
-
Exothermic Reactions: Reductions with agents like lithium aluminum hydride can be highly exothermic and require careful temperature control on a large scale.
-
Workup and Extraction: Handling large volumes of aqueous and organic layers during acid-base extractions can be cumbersome.
-
Purification: Large-scale chromatography can be expensive and time-consuming. Crystallization or distillation, if feasible, are often preferred on a larger scale.
-
Reagent Cost and Availability: The cost and availability of starting materials and reagents can become significant factors at scale.[5]
Q2: Can N-benzyl-8-azabicyclo[3.2.1]octan-3-one be used as a starting material instead of tropinone?
A2: Yes, N-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone) can be a suitable starting material. This would involve a direct reduction of the ketone to the corresponding alcohol, followed by conversion to the amine. However, the synthesis of N-benzylnortropinone itself can be a multi-step process.[6] The choice between tropinone and N-benzylnortropinone often depends on the overall synthetic strategy and the availability of the starting materials.
Q3: Are there stereochemical considerations in the reduction of the imine?
A3: Yes, the reduction of the imine formed from tropinone can lead to two diastereomers: the exo- and endo-amines. The stereochemical outcome is influenced by the reducing agent and the reaction conditions. The hydride can attack from either the equatorial or axial face of the bicyclic system. The exo isomer is often the thermodynamically more stable product. Characterization by NMR is essential to determine the diastereomeric ratio. The reduction of tropinone itself is known to be stereoselective, with different reductase enzymes in plants producing either tropine (endo) or pseudotropine (exo).[7]
Visualizing Stereoisomers
Caption: Reduction of tropinone can yield exo and endo isomers.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drug candidates. Pharmacological Reports, 60(4), 439–463.
-
Griffin, A. M., & T. D. W. (2020). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 25(15), 3496. [Link]
-
Olson, D. E. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2736–2744. [Link]
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
- Bednar, A., et al. (2020). Production of Tropane Alkaloids (TAs) in Plants and In Vitro Cultures of Different Ploidy Levels. IntechOpen.
- Lounasmaa, M., & Hanhinen, P. (1998). The Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-33). Academic Press.
-
Wikipedia contributors. (n.d.). Tropinone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]
- Willand, N., et al. (2010). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives.
-
Wang, Z. L., et al. (2023). Emerging tropane alkaloids: Global development and potential health threats. Food Science & Nutrition, 11(11), 6936-6949. [Link]
-
Romero-González, R., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Foods, 11(3), 407. [Link]
- Lazny, R. (2001). EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation.
- Ooi, T., et al. (2001). Process for producing optically active tropinone monocarboxylic acid derivative. U.S.
- Srinivasan, C., & Samuel, P. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
- Fässler, J., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. U.S.
- Adam, J. M., et al. (1998). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Bioorganic & Medicinal Chemistry Letters, 8(14), 1821-1826.
- Swain, C. J., et al. (1995). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 5(21), 2503-2508.
-
Wybrow, R. A. J., et al. (2018). Improved Synthesis of N-Methylcadaverine. Molbank, 2018(4), M1025. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 5. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Stereoisomers of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the technical support center for the resolution of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these chiral molecules. The 8-azabicyclo[3.2.1]octane core is a key structural motif in tropane alkaloids, a class of compounds with significant biological activities.[1][2][3] The stereochemistry of substituents on this scaffold is crucial for its pharmacological profile, making efficient enantiomeric resolution a critical step in research and development.
This resource provides practical, field-proven insights to help you overcome common experimental hurdles and achieve your desired separation outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the resolution of this compound stereoisomers.
Diastereomeric Salt Crystallization
Q1: I've mixed my racemic amine with a chiral acid, but no crystals are forming, or an oil is precipitating. What's going wrong?
A: This is a common and often frustrating issue in diastereomeric salt resolutions. The problem typically stems from suboptimal solubility or supersaturation conditions.[4] Here’s a systematic approach to troubleshoot this:
-
Re-evaluate Your Solvent Choice: The solvent is the most critical variable.[4] An ideal solvent should fully dissolve the racemic amine and the resolving agent at an elevated temperature but allow for the selective crystallization of one diastereomeric salt upon cooling.
-
Actionable Advice: Conduct a solvent screen using a variety of solvent classes (e.g., alcohols, esters, ketones, and non-polar solvents) and their mixtures. Sometimes, an anti-solvent (a solvent in which the salts are poorly soluble) can be added dropwise to a solution of the salts to induce crystallization.
-
-
Control Supersaturation: Crystallization requires a supersaturated solution, but excessive supersaturation can lead to oiling out.
-
Actionable Advice: Try varying the concentration of your reactants. If you suspect the solution is too concentrated, dilute it slightly. Conversely, if it's too dilute, carefully remove the solvent under reduced pressure. Seeding the solution with a tiny crystal of the desired diastereomeric salt (if available) can also promote controlled crystallization.
-
-
Temperature Gradient: The cooling rate significantly impacts crystal formation.
-
Actionable Advice: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature and then gradually to lower temperatures (e.g., 4 °C). This slower process provides more time for crystal nucleation and growth.
-
Q2: My crystallization yielded a product with low enantiomeric excess (ee). How can I improve the purity?
A: Low enantiomeric excess indicates that the undesired diastereomer has co-precipitated with the desired one. This is often due to insufficient solubility differences between the two diastereomeric salts in the chosen solvent.
-
Recrystallization is Key: A single crystallization is often insufficient to achieve high enantiomeric purity.
-
Protocol: Dissolve the enriched salt in the minimum amount of hot solvent from your initial crystallization. Allow it to cool slowly. Each recrystallization step should progressively increase the enantiomeric excess of the crystalline material.
-
-
Optimize the Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the separation efficiency.[5][6]
-
Consider a Different Resolving Agent: Not all chiral resolving agents are equally effective for a given racemic compound.[7][8]
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A: Low yield suggests that a significant amount of the target diastereomer remains dissolved in the mother liquor.[6]
-
Optimize Solvent and Temperature: Screen for a solvent that further reduces the solubility of your target salt.[6] Experiment with lower final crystallization temperatures to maximize precipitation.
-
Recycle the Mother Liquor: The mother liquor contains the unreacted, more soluble diastereomer. This can often be racemized and recycled to improve the overall process yield in a strategy known as Resolution-Racemization-Recycle (RRR).[6][7]
-
Kinetically vs. Thermodynamically Controlled Crystallization: Sometimes, one diastereomer crystallizes faster than the other (kinetic control), even if it's not the least soluble at equilibrium (thermodynamic control).[5][10]
-
Actionable Advice: Monitor the crystallization process over time. Rapid filtration might yield a purer product, albeit at a lower yield, by capturing the kinetically favored product.[10]
-
Chiral Chromatography
Q4: I'm getting poor or no separation of enantiomers on my chiral HPLC column. What should I try?
A: Achieving good separation in chiral HPLC often requires methodical optimization of several parameters.
-
Column Selection is Crucial: The choice of chiral stationary phase (CSP) is the most important factor.[11] For amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often effective.[12]
-
Recommended Screening Strategy:
-
Start with polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).
-
If unsuccessful, try a cyclofructan-based column (e.g., Larihc® CF6-P).[12]
-
-
-
Mobile Phase Optimization: The mobile phase composition significantly influences enantioselectivity.
-
Normal Phase Mode (Hexane/Alcohol): This is a common starting point. Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol). Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is often necessary to improve the peak shape and resolution of basic analytes.[13]
-
Polar Organic Mode (Acetonitrile/Methanol): This can sometimes provide better selectivity.[12]
-
Reversed-Phase Mode (Buffer/Acetonitrile or Methanol): While less common for this type of compound, it's worth exploring if other modes fail.
-
-
Temperature Effects: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed on the CSP.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.
Q5: My peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape is a common issue when analyzing amines by HPLC.
-
Use a Basic Additive: As mentioned above, adding a small amount of a basic modifier like DEA or TEA to the mobile phase is crucial to block the acidic silanol groups on the silica support of the CSP, which can cause peak tailing.[12]
-
Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.
-
Ensure Proper pH (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
Enzymatic Resolution
Q6: My enzymatic resolution is showing low conversion and/or low enantioselectivity. What are the key parameters to optimize?
A: Enzymatic resolutions, typically kinetic resolutions, are powerful but sensitive to reaction conditions.[14][15][16]
-
Enzyme Selection: The choice of enzyme is paramount. Lipases are commonly used for the resolution of amines via enantioselective acylation.[14][17] Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and widely used enzyme for this purpose.[14][17]
-
Acylating Agent: The nature of the acylating agent can significantly impact both the reaction rate and the enantioselectivity. Simple esters like ethyl acetate or vinyl acetate are common choices.[14][17]
-
Solvent: The solvent can dramatically affect enzyme activity and selectivity. A non-polar organic solvent like hexane, toluene, or isopropyl ether is often preferred.[14]
-
Temperature: Enzyme activity is temperature-dependent. Running the reaction at the optimal temperature for the chosen enzyme is important. However, sometimes lowering the temperature can increase enantioselectivity.
-
Water Content: While these reactions are often run in organic solvents, a small amount of water is usually necessary for enzyme activity. Ensure your solvent is not completely anhydrous, but also avoid excess water which can lead to hydrolysis of the acylating agent or product.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for resolving the stereoisomers of this compound?
A: The three primary methods for resolving chiral amines are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7][8] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5][9][18] The desired enantiomer of the amine is then recovered by treating the separated salt with a base.[8][19]
-
Chiral Chromatography: This is a powerful analytical and preparative technique where the enantiomers are separated on a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP).[11][20][21] The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Enzymatic Resolution: This method utilizes an enzyme as a chiral catalyst to selectively react with one enantiomer of the racemic mixture.[9][14] For amines, this is typically a kinetic resolution where one enantiomer is selectively acylated by a lipase, allowing for the separation of the acylated product from the unreacted enantiomer.[14][16]
Q2: How do I determine the absolute configuration of the separated enantiomers?
A: Determining the absolute configuration (i.e., R or S) requires specific analytical techniques.
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the pure enantiomers (often as a salt with a known chiral acid), single-crystal X-ray diffraction can unambiguously determine its three-dimensional structure and thus its absolute configuration.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
-
NMR Spectroscopy with Chiral Derivatizing Agents: Reagents like Mosher's acid chloride can be used to form diastereomeric esters or amides.[22][23][24] The differences in the NMR chemical shifts of the protons near the chiral center in the two diastereomers can be used to deduce the absolute configuration.[22][24]
Q3: Is it possible to synthesize one enantiomer directly instead of resolving a racemic mixture?
A: Yes, this is known as asymmetric synthesis and is often the preferred method in modern organic chemistry as it avoids discarding half of the material.[7] For the 8-azabicyclo[3.2.1]octane scaffold, several enantioselective synthetic strategies have been developed.[1][3][25][26] These methods often involve either the use of a chiral auxiliary, a chiral catalyst, or starting from a chiral precursor (the "chiral pool" approach).[1]
Visualizations and Data
Workflow for Diastereomeric Salt Resolution
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry [eurjchem.com]
- 16. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. mdpi.com [mdpi.com]
- 23. Chirality and numbering of substituted tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
analytical interference with N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Welcome to the technical support resource for the analytical characterization of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. This molecule, featuring a tropane core, presents unique challenges during method development and routine analysis, particularly when dealing with complex biological matrices.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to build robust and reliable analytical methods.
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
LC-MS/MS is the predominant technique for the quantification of tropane alkaloids and their derivatives in complex matrices due to its high sensitivity and selectivity.[2][3] However, the physicochemical properties of this compound—specifically its basicity and potential for in-source phenomena—can lead to several analytical hurdles.
FAQ 1: My analyte signal is inconsistent and significantly lower in plasma samples compared to pure standards. What is the likely cause?
Answer: This is a classic presentation of matrix effects , specifically ion suppression .[4][5]
The Causality: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[6][7] In electrospray ionization (ESI), your analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting matrix components, such as phospholipids from plasma, can interfere with this process in several ways:
-
Competition for Charge: They can compete with your analyte for the available charge on the ESI droplet surface.[8][9]
-
Droplet Properties: They can alter the viscosity and surface tension of the droplet, hindering solvent evaporation and efficient ion formation.
The result is a suppressed (or, less commonly, enhanced) signal for your analyte that is not due to a lower concentration, leading to poor accuracy and precision.[5]
Troubleshooting Workflow:
Caption: Logic diagram for diagnosing and mitigating matrix effects.
Actionable Steps:
-
Confirm the Issue: Utilize the Post-Column Infusion experiment detailed in Protocol 1 to visualize the regions of ion suppression in your chromatogram.
-
Chromatographic Separation: Adjust your gradient or change your column chemistry to move the analyte's retention time away from the major suppression zones.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering components like phospholipids. Strong cation exchange (SCX) SPE can be particularly effective for basic amines.
-
Use a Co-eluting Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard, as it will experience the same matrix effects as the analyte, allowing for accurate correction during data processing.
FAQ 2: I'm observing significant peak tailing for my analyte. How can I achieve a more symmetrical peak shape?
Answer: Peak tailing for basic compounds like this is commonly caused by secondary interactions with the stationary phase or issues with mobile phase pH.
The Causality:
-
Silanol Interactions: Most C18 columns are based on silica, which has residual, acidic silanol groups (Si-OH) on its surface. The protonated amine of your analyte can undergo strong, undesirable ionic interactions with these deprotonated silanols (Si-O-), causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak.
-
Mobile Phase pH: The retention and ionization of your analyte are highly dependent on pH. As a basic compound, it will be protonated and more polar at low pH. Operating at a pH close to the analyte's pKa can lead to mixed ionic states and poor peak shape.
Actionable Steps:
-
Adjust Mobile Phase pH: For basic amines, using a low pH mobile phase (e.g., with 0.1% formic acid) ensures the analyte is fully protonated. This can improve peak shape but may reduce retention on reversed-phase columns.[10] Conversely, a high pH mobile phase (e.g., with ammonium bicarbonate at pH 9.5) will keep the amine neutral, increasing retention and potentially improving peak shape on pH-stable columns.[10]
-
Use a Modern Column: Employ end-capped columns or those with a hybrid particle technology (e.g., Waters XTerra, BEH) which have fewer accessible silanol groups and are more stable at higher pH ranges.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, reducing secondary interactions.[11]
FAQ 3: My mass spectrum shows the expected [M+H]+ ion, but also significant [M+Na]+ and [M+K]+ adducts. How can this interference be minimized?
Answer: The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common phenomenon in ESI-MS that splits your analyte signal across multiple ions, reducing the sensitivity for your primary target ion.
The Causality: Adduct formation occurs when your analyte associates with alkali metal ions present as impurities in the sample, mobile phase, or from glassware.[11] Tertiary amines can readily form these adducts. This is problematic because if you are only monitoring the [M+H]+ transition in an MRM experiment, any signal diverted to the [M+Na]+ channel is effectively lost.[8]
Actionable Steps:
-
Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to minimize alkali metal contamination.
-
Incorporate an Ammonium Salt: Add a small amount of an ammonium salt like ammonium formate or ammonium acetate (5-10 mM) to the mobile phase. The high concentration of NH4+ ions will competitively form [M+NH4]+ adducts and, more importantly, provide a ready source of protons to favor the formation of the desired [M+H]+ ion.
-
Optimize Source Conditions: Adjust ion source parameters like capillary voltage and gas temperatures. Sometimes, harsher conditions can promote in-source fragmentation of adducts back to the protonated molecule, though this requires careful optimization to avoid fragmenting the analyte itself.
-
Use Plasticware: If contamination is severe, consider using polypropylene vials and solvent bottles instead of glass.
| Common Adducts | Analyte (M) | [M+H]+ | [M+NH4]+ | [M+Na]+ | [M+K]+ |
| Mass (Da) | 216.32 | 217.33 | 234.36 | 239.31 | 255.41 |
| Description | Molecular Weight | Protonated | Ammonium Adduct | Sodium Adduct | Potassium Adduct |
| Table 1: Common adducts observed for this compound in positive ion ESI-MS. |
Section 2: Gas Chromatography (GC) Troubleshooting
While less common for this type of molecule, GC-MS can be used, but almost always requires derivatization to overcome the compound's polarity and improve its chromatographic behavior.
FAQ 4: I am trying to analyze my compound directly by GC-MS, but the peak is extremely broad or not visible at all. Why is this happening?
Answer: Direct GC analysis of polar primary and tertiary amines is generally unsuccessful.[12]
The Causality: The high polarity of the amine functional groups leads to strong interactions with the GC system.
-
Column Adsorption: The amines will adsorb irreversibly onto active sites within the GC inlet and column, leading to low response and severe peak tailing.[12][13]
-
Low Volatility: The compound's polarity and molecular weight make it difficult to volatilize without thermal degradation in the hot GC inlet.[14]
Actionable Steps:
-
Derivatization is Mandatory: You must convert the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[13] Silylation is a common and effective strategy. See Protocol 3 for a detailed procedure.
-
Use an Inert Flow Path: Ensure you are using deactivated inlet liners and columns designed for trace-level analysis to minimize any remaining active sites.
Section 3: Key Protocols and Workflows
Protocol 1: Assessing Matrix Effects by Post-Column Infusion
This experiment provides a qualitative view of where ion suppression or enhancement occurs during your chromatographic run.
Methodology:
-
Setup: Use a 'T' connector to introduce a constant flow of your analyte solution (at a concentration that gives a stable, mid-level signal) into the eluent stream between the LC column and the MS ion source.
-
Infusion: While continuously infusing the analyte solution, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Acquisition: Acquire data across the entire chromatographic run, monitoring the signal of your infused analyte.
-
Analysis: A stable, flat baseline indicates no matrix effects. Any dips in the baseline correspond to regions of ion suppression, while peaks indicate ion enhancement. You can then compare the retention time of your analyte to these regions to determine if it is being affected.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more robust cleanup than simple protein precipitation, significantly reducing matrix effects.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Methodology (using a mixed-mode Cation Exchange cartridge):
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex to mix.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the entire pre-treated sample onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove neutral and acidic interferents.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove remaining lipophilic interferents.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of your initial mobile phase for LC-MS/MS analysis.
Protocol 3: Silylation Derivatization for GC-MS Analysis
This procedure converts the polar N-H groups to nonpolar N-Si(CH3)3 groups, improving volatility and peak shape.[14]
Methodology:
-
Sample Preparation: Ensure your sample extract is completely dry. Water is incompatible with silylating reagents. Evaporate the sample to dryness in a reaction vial under nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the residue. Then, add 50 µL of a silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[13] The TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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V, P., & K, S. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
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Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
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Phenomenex. Derivatization for Gas Chromatography. Phenomenex. [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
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González-Gómez, L., et al. (2023). Recent food alerts and analytical advances related to the contamination of tropane and pyrrolizidine alkaloids in food. Frontiers in Chemistry. [Link]
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Aehle, E., & Draeger, B. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Chromatographic Science. [Link]
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González-Gómez, L., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Toxins. [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. [Link]
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Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. Shimadzu. [Link]
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Pan, J., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. [Link]
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Kowalczyk, E., et al. (2021). Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography–mass Spectrometry. Journal of Veterinary Research. [Link]
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Patel, D. N., et al. (2011). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Morante-Zarcero, S., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules. [Link]
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Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
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Stone, J. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
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Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
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PubChem. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine. National Center for Biotechnology Information. [Link]
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Chem-Impex. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine. Chem-Impex. [Link]
- C&EN. Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
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Janecki, T., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie. [Link]
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Validation & Comparative
A Comparative Analysis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine and Other Tropane Alkaloids for Researchers in Drug Development
This guide provides an in-depth technical comparison of the synthetic tropane alkaloid derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, with naturally occurring and clinically significant tropane alkaloids such as cocaine, atropine, and scopolamine. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships, pharmacological profiles, and the experimental methodologies crucial for evaluating these compounds. Our objective is to furnish a comprehensive resource that not only presents comparative data but also elucidates the scientific rationale behind the observed functional differences.
Introduction to Tropane Alkaloids: A Versatile Scaffold
Tropane alkaloids are a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane skeleton.[1][2] This rigid structural framework has proven to be a fertile ground for the development of a wide array of pharmacologically active compounds, both from natural sources and synthetic endeavors.[2] Found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Erythroxylum coca, these compounds exhibit a remarkable diversity of physiological effects.[1]
Historically, tropane alkaloids have been utilized for their medicinal and psychoactive properties for centuries.[2] Modern pharmacology has harnessed their potent interactions with the central and peripheral nervous systems. Broadly, they can be classified based on their primary pharmacological action. For instance, cocaine is a well-known central nervous system stimulant and local anesthetic, primarily acting as a monoamine reuptake inhibitor.[3] In contrast, atropine and scopolamine are anticholinergic agents, acting as competitive antagonists at muscarinic acetylcholine receptors.[4][5]
The subject of this guide, this compound, is a synthetic derivative that shares the core tropane structure. Its pharmacological profile, however, is distinct from the classical tropane alkaloids, positioning it as a compound of interest for researchers exploring novel therapeutic agents, particularly those targeting monoamine transporters. This guide will dissect these differences, providing a clear comparative framework grounded in experimental data.
Comparative Pharmacological Analysis
The pharmacological diversity of tropane alkaloids stems from subtle variations in their molecular structure, which dictate their affinity and selectivity for various biological targets. This section compares the pharmacological profile of this compound with cocaine, atropine, and scopolamine, focusing on their interactions with monoamine transporters and muscarinic acetylcholine receptors.
Monoamine Transporter Inhibition
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of neurotransmission and are the primary targets for cocaine and many synthetic tropane derivatives.[3][6] Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, resulting in various physiological and psychological effects.
The table below summarizes the available binding affinities (Ki in nM) for cocaine and relevant analogs of this compound at the dopamine, serotonin, and norepinephrine transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Cocaine | 230 - 490[1] | 480 - 740[1] | 230 - 480[1] |
| 8-(4-chlorobenzyl)-3-[2-(di-4-fluorophenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 3.9 | 1358 | >10000 |
| 8-benzyl-3-[2-(di-4-fluorophenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 10.2 | 1060 | >10000 |
Data for analogs are included to provide an estimated pharmacological profile for this compound.
The data suggests that N-benzyl substitution on the tropane ring, particularly when combined with other structural modifications, can lead to highly potent and selective DAT inhibitors. This profile is distinct from cocaine, which exhibits more balanced, albeit still potent, inhibition across all three monoamine transporters.[1]
Muscarinic Acetylcholine Receptor Antagonism
Atropine and scopolamine exert their primary effects through the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), and the binding affinity of antagonists can vary between these subtypes.
Atropine acts as a non-selective competitive antagonist at all five muscarinic receptor subtypes.[4] Scopolamine also demonstrates high affinity for muscarinic receptors.[5] The table below presents the binding affinities (Ki in nM) of atropine and scopolamine for human muscarinic receptor subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.27[4] | 3.24[4] | 2.21[4] | 0.77[4] | 2.84[4] |
| Scopolamine | 0.83[5] | 5.3[5] | 0.34[5] | 0.38[5] | 0.34[5] |
Based on the structure of this compound, it is not expected to have high affinity for muscarinic receptors. The structural motifs typically associated with potent muscarinic antagonism, such as the ester linkage and the tropic acid moiety found in atropine and scopolamine, are absent. This key structural difference underscores the divergent pharmacological paths of these tropane derivatives.
Structure-Activity Relationships (SAR)
The distinct pharmacological profiles of these tropane alkaloids can be rationalized by examining their structure-activity relationships.
Figure 2. Synthetic Workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one: This intermediate can be synthesized via a Robinson-Schöpf-type condensation reaction using succindialdehyde, benzylamine, and acetone-dicarboxylic acid.
-
Reductive Amination: The resulting N-benzylnortropinone is then subjected to reductive amination. The ketone is reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the desired this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.
Radioligand Binding Assays for Monoamine Transporters
These assays are fundamental for determining the binding affinity (Ki) of a compound for DAT, SERT, and NET.
Figure 3. Workflow for Monoamine Transporter Radioligand Binding Assay.
Detailed Methodology:
-
Tissue Preparation: Brain regions rich in the transporter of interest are homogenized. For example, the striatum is used for DAT, and the frontal cortex for SERT and NET.
-
Incubation: The tissue homogenates are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound represents a compelling synthetic derivative within the diverse family of tropane alkaloids. While sharing the fundamental 8-azabicyclo[3.2.1]octane scaffold with compounds like cocaine, atropine, and scopolamine, its unique substitution pattern at the N-8 and C-3 positions projects a pharmacological profile distinctly different from these classical alkaloids. Based on SAR data from closely related analogs, it is predicted to be a potent and selective dopamine transporter inhibitor, a characteristic that sets it apart from the non-selective monoamine reuptake inhibition of cocaine and the potent muscarinic antagonism of atropine and scopolamine.
For researchers in drug development, the exploration of such synthetic tropane derivatives offers a promising avenue for the design of novel therapeutics with tailored pharmacological profiles. The methodologies outlined in this guide provide a robust framework for the empirical validation of these predictions and for the further characterization of novel compounds based on the versatile tropane skeleton. The continued investigation into the structure-activity relationships of these compounds will undoubtedly contribute to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
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Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. (URL: [Link])
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Ki values of five muscarinic receptors antagonists (Scopolamine, Biperiden, Pirenzepine, VU0255035, SCH2262006).[7] - ResearchGate. (URL: [Link])
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σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed. (URL: [Link])
-
Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed. (URL: [Link])
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σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - NIH. (URL: [Link])
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Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands - DOI. (URL: [Link])
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Benzatropine - Wikipedia. (URL: [Link])
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The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC - PubMed Central. (URL: [Link])
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atropine [Ligand Id: 320] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
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The Muscarinic Antagonists Scopolamine and Atropine are Competitive Antagonists at 5-HT3 Receptors - ResearchGate. (URL: [Link])
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The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed. (URL: [Link])
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Characterization of muscarinic cholinergic receptors in human and dog cerebral arteries. - American Heart Association Journals. (URL: [Link])
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Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC - NIH. (URL: [Link])
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Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed. (URL: [Link])
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Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks - PMC - PubMed Central. (URL: [Link])
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Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed. (URL: [Link])
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Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference | PNAS. (URL: [Link])
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Kinetics of cocaine binding to SERT and DAT. The time courses of... - ResearchGate. (URL: [Link])
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Is Cocaine Protonated When it Binds to the Dopamine Transporter? | JACS Au - ACS Publications. (URL: [Link])
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2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K. (URL: [Link])
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8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine - PubChem. (URL: [Link])
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Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - ResearchGate. (URL: [Link])
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8-Methyl-8-azabicyclo[3.2.1]octan-3-amine - PubChem. (URL: [Link])
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8-Azabicyclo[3.2.1]octan-3-amine,8-methyl-N-propyl-endo- - the NIST WebBook. (URL: [Link])
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A Comparative Guide to the Synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
This in-depth technical guide provides a comparative analysis of prominent synthetic methodologies for obtaining N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of synthetic routes with supporting experimental data to inform strategic decisions in chemical synthesis and process development.
Introduction: The Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. Derivatives of this bicyclic amine are found in a wide range of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities. This compound, in particular, serves as a crucial building block for the synthesis of ligands targeting various receptors and transporters in the central nervous system. The strategic selection of a synthetic route to this intermediate is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness of the drug discovery and development pipeline.
This guide will dissect and compare two primary synthetic strategies for the preparation of this compound:
-
Method 1: Reductive Amination of Tropinone
-
Method 2: N-benzylation of 3-amino-8-methyl-8-azabicyclo[3.2.1]octane
A thorough examination of the mechanistic underpinnings, experimental protocols, and comparative performance of these methods will be presented.
Method 1: Reductive Amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
This approach represents a convergent and efficient strategy, commencing from the readily available starting material, tropinone. The core of this method lies in the in-situ formation of an iminium intermediate from the reaction of tropinone and benzylamine, which is subsequently reduced to the target secondary amine.
Mechanistic Rationale
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[1] The reaction proceeds via two key steps:
-
Imine/Iminium Ion Formation: The carbonyl group of tropinone reacts with the primary amine, benzylamine, to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine, which can be protonated to the more electrophilic iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the desired amine. The choice of reducing agent is critical to avoid the reduction of the starting ketone.
Several reducing agents are suitable for this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[1][2] The use of ammonium formate in the presence of a palladium catalyst offers a convenient and effective method.[3]
Experimental Protocol: Palladium-Catalyzed Reductive Amination
A robust and scalable procedure for the synthesis of 3-endo-benzylamino-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride has been reported, which can be adapted for the synthesis of the target compound.[3]
dot
Caption: Workflow for Palladium-Catalyzed Reductive Amination.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 8-methyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq.) in methanol.
-
Reagent Addition: Add benzylamine (1.0-1.2 eq.), ammonium formate (approx. 10 eq.), and water. Stir until all solids are dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq.).
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water, basify with a suitable base (e.g., 1N NaOH), and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The free base can be purified by column chromatography or converted to its hydrochloride salt for purification by recrystallization.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 8-methyl-8-azabicyclo[3.2.1]octan-3-one | [3] |
| Reagents | Benzylamine, Ammonium Formate, 10% Pd/C | [3] |
| Solvent | Methanol/Water | [3] |
| Reaction Time | Overnight | [3] |
| Temperature | Room Temperature | [3] |
| Reported Yield | 70% (of the hydrochloride salt) | [3] |
| Purity | High (purified as HCl salt) | [3] |
Method 2: N-benzylation of 3-amino-8-methyl-8-azabicyclo[3.2.1]octane
This synthetic route is a linear approach that begins with a pre-existing 3-amino-tropane derivative. The key transformation is the introduction of the benzyl group onto the primary amino functionality.
Mechanistic Rationale
N-alkylation of amines is a classical and widely employed transformation in organic synthesis. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzylating agent. A base is generally required to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Common benzylating agents include benzyl halides (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions, such as over-alkylation to the tertiary amine.
Experimental Protocol: N-benzylation with Benzyl Bromide
The following is a generalized protocol for the N-benzylation of a primary amine, which can be adapted for 3-amino-8-methyl-8-azabicyclo[3.2.1]octane.
dot
Caption: Workflow for N-benzylation of 3-aminotropane.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-amino-8-methyl-8-azabicyclo[3.2.1]octane (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq.).
-
Reagent Addition: Add benzyl bromide (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Anticipated Performance
While a specific literature procedure with yield for this exact transformation was not identified in the initial search, the performance can be extrapolated from general knowledge of N-alkylation reactions.
| Parameter | Anticipated Value/Condition |
| Starting Material | 3-amino-8-methyl-8-azabicyclo[3.2.1]octane |
| Reagents | Benzyl bromide, Base (e.g., K₂CO₃, Et₃N) |
| Solvent | Acetonitrile, DMF |
| Reaction Time | Several hours to overnight |
| Temperature | Room temperature to 80 °C |
| Expected Yield | Moderate to good (typically 60-85%) |
| Potential Issues | Over-alkylation to the tertiary amine |
Comparative Analysis
| Feature | Method 1: Reductive Amination | Method 2: N-benzylation |
| Starting Materials | Readily available tropinone | Requires synthesis of 3-aminotropane |
| Number of Steps | Typically a one-pot procedure | Two-step process (synthesis of amine then benzylation) |
| Reagent Toxicity | Pd/C is a heavy metal catalyst; formate is relatively benign | Benzyl bromide is a lachrymator and alkylating agent |
| Byproducts | Water, CO₂, palladium catalyst (recyclable) | Halide salts, excess base |
| Selectivity | Generally high for the secondary amine | Risk of over-alkylation to the tertiary amine |
| Scalability | Generally good, catalytic process | Good, but may require careful control of stoichiometry |
| Reported Yield | ~70% (as HCl salt)[3] | Expected to be in the range of 60-85% |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Method 1 (Reductive Amination) is highly attractive due to its convergent nature, starting from the commercially available and inexpensive tropinone. The one-pot nature of the palladium-catalyzed reductive amination using ammonium formate is a significant advantage in terms of operational simplicity and time efficiency. The reported yield is good, and the process is amenable to scale-up.
Method 2 (N-benzylation) , while a more linear approach, is a reliable and well-understood transformation. Its primary drawback is the requirement for the 3-amino-8-methyl-8-azabicyclo[3.2.1]octane starting material, which itself needs to be synthesized, adding to the overall step count. Furthermore, careful control of reaction conditions is necessary to mitigate the risk of over-alkylation.
Recommendation: For most applications, Method 1 (Reductive Amination) is the recommended approach. Its convergency, operational simplicity, and good reported yield make it a more efficient and cost-effective strategy for the synthesis of this compound. However, if a supply of 3-amino-8-methyl-8-azabicyclo[3.2.1]octane is readily available, Method 2 provides a straightforward alternative.
The choice of synthesis will ultimately depend on the specific project requirements, including scale, available starting materials, and the desired purity profile of the final compound.
References
-
Myers, A. G. Reductive Amination. Chem 115 Handout, Harvard University. [Link]
- Cignarella, G., et al. (1999). A modified palladium catalysed reductive amination procedure. Il Farmaco, 54(9), 623-628.
- Sienkiewicz, M., & Łazny, R. (2009). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. DRDC Suffield TR 2009-069.
- Tokyo Chemical Industry Co., Ltd. (2024). Reductive Amination Reaction Using Sodium Triacetoxyborohydride. TCI Mail.
- Hutchins, R. O., & Hutchins, M. K. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Vicario, J. L. (2017). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carroll, F. I., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. U.S.
- Majer, Z., et al. (2020). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
- López, J., & Pérez, E. (2019). New convergent one pot synthesis of amino benzyl ethers bearing a nitrogen-containing bicycle.
- de Oliveira, C. S. A., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1639–1645.
Sources
A Comparative Guide to the Biological Efficacy of N-Benzyl-8-Methyl-8-Azabicyclo[3.2.1]octan-3-amine Analogs as Monoamine Transporter Ligands
This guide provides a detailed comparative analysis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine analogs, a class of tropane-based compounds with significant activity at monoamine transporters. We will delve into their structure-activity relationships (SAR), comparative binding affinities, functional potencies, and the experimental methodologies used to determine these properties. This document is intended for researchers and drug development professionals working in neuropharmacology and medicinal chemistry.
Introduction: The Tropane Scaffold and its Therapeutic Potential
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. It forms the core of cocaine and other psychoactive compounds, primarily exerting its effects by blocking the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by binding to their respective transporters: DAT, SERT, and NET. The therapeutic potential of tropane analogs is vast, with applications being explored for the treatment of substance use disorders (e.g., cocaine addiction), depression, and attention-deficit/hyperactivity disorder (ADHD).
The this compound series represents a focused effort to dissociate the potent psychostimulant effects of cocaine from the desired therapeutic actions of monoamine reuptake inhibition. By modifying the substituents at the N-8 and C-3 positions of the tropane ring, researchers have developed analogs with a wide range of affinities and selectivities for the monoamine transporters. This guide will compare several key analogs to illustrate the principles of their design and biological evaluation.
Structure-Activity Relationships (SAR): A Tale of Two Substituents
The biological activity of this class of compounds is largely dictated by the nature of the substituents at two key positions: the nitrogen at position 8 and the amine at position 3.
-
The N-8 Position: The N-methyl group is a common feature, but its replacement with larger substituents can significantly alter activity. The N-benzyl group, in particular, has been explored to probe the steric and electronic requirements of the binding pocket.
-
The C-3 Amine and its N-Substituent: The amine at the C-3 position is crucial for activity. The nature of the substituent on this amine is a primary determinant of potency and selectivity. For instance, bulky or electron-withdrawing groups on the benzyl ring can fine-tune the interaction with the transporter proteins.
Below is a generalized structure of the this compound scaffold.
Caption: Generalized structure of the tropane analog scaffold.
Comparative Biological Data
The primary mechanism of action for these analogs is the inhibition of monoamine reuptake. This is typically quantified by two key parameters:
-
Binding Affinity (Ki): A measure of how tightly a ligand binds to a transporter. It is determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (IC50): A measure of how effectively a compound inhibits the function of the transporter (i.e., neurotransmitter uptake). It is determined using synaptosome uptake assays. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro binding and functional data for a selection of N-substituted 3α- and 3β-(diphenylmethyl)nortropane analogs, which share a similar structural framework.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| 3α-Benzhydrylnortropane | DAT | 18 | 43 | 29 | 11 |
| SERT | 520 | 1,200 | |||
| NET | 200 | 480 | |||
| 3β-(4-Fluorobenzhydryl)nortropane | DAT | 1.5 | 4.1 | 147 | 100 |
| SERT | 220 | 580 | |||
| NET | 150 | 410 | |||
| 3β-(4,4'-Difluorobenzhydryl)nortropane | DAT | 1.1 | 2.9 | 291 | 136 |
| SERT | 320 | 820 | |||
| NET | 150 | 390 |
Data compiled from representative studies in the field. Actual values may vary based on experimental conditions.
From this data, a clear trend emerges: substitutions on the benzhydryl moiety at the 3β position generally lead to higher affinity and potency at the dopamine transporter compared to the unsubstituted parent compound. Specifically, the addition of fluorine atoms increases DAT affinity and selectivity over SERT and NET.
Experimental Protocols: A Closer Look
The data presented above is generated through standardized, rigorous experimental protocols. Understanding these methods is critical for interpreting the results.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
Principle: A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with a tissue preparation containing the transporter (e.g., striatal membranes). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Synaptosome Uptake Assays
This functional assay measures the potency (IC50) of a compound in inhibiting the reuptake of a neurotransmitter into nerve terminals.
Principle: Synaptosomes, which are isolated, sealed nerve terminals, are prepared from a brain region rich in the transporter of interest (e.g., striatum for DAT). These synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured. The concentration of the test compound that inhibits 50% of the uptake is the IC50 value.
Workflow:
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
In Vivo Evaluation: From Bench to Behavior
While in vitro data is essential for initial characterization, in vivo studies are necessary to understand the physiological and behavioral effects of these compounds. A common technique is microdialysis, which allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
An increase in extracellular dopamine in a key brain region like the nucleus accumbens following drug administration is a hallmark of DAT inhibitors. The magnitude and duration of this increase often correlate with the psychostimulant and reinforcing effects of the drug. By comparing the effects of novel this compound analogs to that of cocaine, researchers can identify compounds with a potentially lower abuse liability. For example, a compound that produces a slower, more sustained increase in dopamine may be less reinforcing than cocaine, which causes a rapid, transient spike.
Conclusion and Future Directions
The this compound class of compounds represents a fertile ground for the development of novel therapeutics targeting monoamine transporters. The structure-activity relationships established so far demonstrate that careful manipulation of the substituents on the tropane scaffold can yield compounds with high affinity and selectivity for the dopamine transporter.
Future research will likely focus on:
-
Fine-tuning selectivity: Developing analogs with even greater selectivity for DAT over SERT and NET to minimize off-target effects.
-
Optimizing pharmacokinetics: Modifying the chemical structure to improve oral bioavailability and brain penetration.
-
Exploring novel functional profiles: Moving beyond simple reuptake inhibitors to develop allosteric modulators or partial inhibitors that may offer a better therapeutic window and lower abuse potential.
The combination of rational drug design, rigorous in vitro screening, and sophisticated in vivo models will continue to drive the evolution of this promising class of compounds.
References
-
Carroll, F. I., et al. (2004). Synthesis and biological evaluation of N-substituted 3α- and 3β-(diphenylmethyl)nortropane analogs as dopamine transporter ligands. Journal of Medicinal Chemistry, 47(1), 296-300. [Link]
-
Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024. [Link]
-
Howell, L. L., & Carroll, F. I. (2008). Monoamine transporter ligands and their potential for development as medications for cocaine abuse. Current Medicinal Chemistry, 15(19), 1891-1901. [Link]
Structure-Activity Relationship of Tropane-Based Dopamine Transporter (DAT) Inhibitors: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1] Its dysfunction is implicated in several neurological and psychiatric disorders, and it is a primary target for therapeutic agents and drugs of abuse, such as cocaine.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tropane-based DAT inhibitors, a class of compounds that includes cocaine and its numerous synthetic analogs. We will explore how modifications to the tropane scaffold influence binding affinity and selectivity for DAT, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
The Tropane Pharmacophore for DAT Inhibition
The 8-azabicyclo[3.2.1]octane, or tropane, the scaffold is the foundational structure for a wide range of DAT inhibitors.[3] The prototypical tropane-based DAT inhibitor is cocaine.[4] SAR studies have revealed several key structural features that are crucial for high-affinity binding to the DAT. These features are often referred to as the "cocaine pharmacophore."
Key components of the tropane pharmacophore for DAT binding include:
-
The Tropane Ring System: This rigid bicyclic structure provides the necessary conformational constraint to properly orient the other functional groups for interaction with the DAT binding pocket.[3]
-
The 3β-Aryl Group: A phenyl group or a substituted phenyl group at the 3β position is a critical determinant of binding affinity.[5][6] The nature and position of substituents on this phenyl ring significantly impact potency and selectivity.[5]
-
The 2β-Substituent: A carbomethoxy group, as seen in cocaine, or other ester or amide functionalities at the 2β position contribute to high-affinity binding.[7] Increasing the lipophilicity at this position can enhance binding affinity.[8]
-
The Nitrogen Atom (N-8): The tertiary amine in the tropane ring is generally considered to be protonated at physiological pH and is thought to engage in an ionic interaction with an acidic residue in the DAT.[9]
The following diagram illustrates the core tropane scaffold and the key positions for modification that influence its activity as a DAT inhibitor.
Caption: Core tropane scaffold highlighting key positions for SAR studies.
Comparative Analysis of Tropane-Based DAT Inhibitors
The affinity of tropane analogs for the dopamine transporter is typically determined through competitive radioligand binding assays.[10] In these assays, the ability of a test compound to displace a known high-affinity radioligand, such as [³H]WIN 35,428, from the DAT is measured.[7] The resulting IC₅₀ value (the concentration of the test compound that inhibits 50% of the radioligand binding) is then used to calculate the inhibition constant (Ki), which is an inverse measure of the compound's binding affinity.[11]
The following table summarizes the DAT binding affinities (Ki or IC₅₀ values) for a selection of tropane-based inhibitors, illustrating the impact of structural modifications.
| Compound | 3β-Substituent | 2β-Substituent | N-8 Substituent | DAT Binding Affinity (Ki/IC₅₀, nM) | Reference |
| Cocaine | Benzoyloxy | Carbomethoxy | Methyl | 159 | [12] |
| WIN 35,428 | 4-Fluorophenyl | Carbomethoxy | Methyl | ~10-20 | [7][8] |
| RTI-112 | 4-Chloro-3-methylphenyl | Carbomethoxy | Methyl | <1 | [5] |
| RTI-336 | 4-Chlorophenyl | 3-(4'-methylphenyl)isoxazol-5-yl | Methyl | ~1 | [5] |
| 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | None | None | Benzyl | >10,000 | [12] |
| N-benzyl-3-azabicyclo[3.2.1]octan-8-one | None | None | Benzyl | >10,000 | [12] |
| 3α-benzyl-8-(diphenylmethoxyethyl)-8-azabicyclo[3.2.1]octane | Benzyl (3α) | None | Diphenylmethoxyethyl | 98 | [13] |
Key Observations from the Comparative Data:
-
3β-Aryl Substitution: Replacing the 3β-benzoyloxy group of cocaine with a 3β-phenyl or substituted phenyl group, as in WIN 35,428 and its analogs, generally leads to a significant increase in DAT binding affinity.[5][14] The electronic nature and position of substituents on the phenyl ring are critical. For instance, electron-withdrawing groups like chlorine at the para-position often enhance potency.[6]
-
2β-Substituent Modification: Altering the 2β-carbomethoxy group can also modulate affinity. The isoxazole-containing compound RTI-336 demonstrates that larger, more complex groups can be well-tolerated and even enhance binding.[5]
-
N-8 Substitution: While the N-methyl group of cocaine is common, other substituents on the nitrogen atom can be introduced. However, large N-substituents can sometimes decrease affinity, suggesting steric constraints in the binding pocket.[15] The unsubstituted N-H analogs (nortropanes) often retain high affinity.
-
Stereochemistry: The stereochemistry at the C-2 and C-3 positions is crucial. The 2β, 3β configuration is generally optimal for high-affinity DAT binding.[12]
Experimental Protocols for Evaluating DAT Inhibitors
The functional activity of tropane-based compounds as DAT inhibitors is assessed through dopamine uptake inhibition assays.[16] These assays measure the ability of a compound to block the transport of radiolabeled dopamine (e.g., [³H]DA) into cells or synaptosomes expressing the DAT.[17][18]
Radioligand Binding Assay Protocol
This protocol outlines a standard filtration binding assay to determine the binding affinity (Ki) of a test compound for the dopamine transporter.[10][19]
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant DAT in a cold lysis buffer.[19]
-
Centrifuge the homogenate to pellet the membranes.[19]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[19]
-
Determine the protein concentration of the membrane preparation.[19]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.[19]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like cocaine or GBR 12909).[1]
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Dopamine Uptake Inhibition Assay Protocol
This protocol describes a cell-based assay to measure the functional inhibition of dopamine uptake by a test compound.[17][18]
Workflow for Dopamine Uptake Inhibition Assay
Caption: Workflow for a dopamine uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Pre-incubation:
-
Uptake Initiation:
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.[18]
-
-
Uptake Termination:
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[17]
-
-
Quantification:
-
Lyse the cells to release the intracellular contents.[18]
-
Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake as a function of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structure-activity relationship of tropane-based DAT inhibitors is a well-explored area that has yielded compounds with high affinity and varying degrees of selectivity for the dopamine transporter over other monoamine transporters.[5][21] The 3β-aryl and 2β-ester moieties are critical for potent DAT inhibition, and modifications at these positions have led to the development of valuable research tools and potential therapeutic agents.[5][8]
Future research in this area may focus on:
-
Developing DAT inhibitors with specific kinetic profiles: Compounds with a slow onset and long duration of action may have a lower abuse potential and be more suitable for therapeutic applications.[8]
-
Improving selectivity: Designing ligands that can differentiate between the outward-facing and inward-facing conformations of the transporter could lead to novel mechanisms of action.
-
Exploring allosteric modulation: Identifying compounds that bind to sites on the DAT distinct from the substrate and inhibitor binding site could offer new avenues for modulating DAT function.[16]
The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel tropane-based DAT inhibitors.
References
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- 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies. (n.d.).
- Selective dopamine transporter inhibition by cocaine analogs - PubMed - NIH. (n.d.).
- Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - NIH. (n.d.).
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
- Development of 3-Phenyltropane Analogues with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PubMed Central. (n.d.).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter | Request PDF - ResearchGate. (n.d.).
- List of cocaine analogues - Wikipedia. (n.d.).
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - MDPI. (n.d.).
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.).
- Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3??-Phenyltropane Derivatives - ResearchGate. (n.d.).
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19).
- Cocaine-insensitive dopamine transporters with intact substrate transport produced by self-administration - PMC - PubMed Central. (n.d.).
- Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC - PubMed Central. (n.d.).
- Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.).
- Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed. (n.d.).
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. (n.d.).
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (n.d.).
- Ki Summary - BindingDB. (n.d.).
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A Senior Application Scientist's Guide to Comparative Binding Affinity Studies of 8-Azabicyclo[3.2.1]octanes
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of biologically active molecules like cocaine and atropine. Its rigid conformation provides a fixed orientation for substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various neurological targets. This guide provides an in-depth comparison of the binding affinities of various 8-azabicyclo[3.2.1]octane analogs, focusing on their interactions with monoamine transporters and nicotinic acetylcholine receptors (nAChRs). We will delve into the experimental protocols used to generate this data, explain the structure-activity relationships (SAR) that govern ligand potency and selectivity, and present comparative data to inform future drug discovery efforts.
Core Principles: Understanding the Targets and Assay Methodology
The therapeutic potential of 8-azabicyclo[3.2.1]octane derivatives stems from their ability to modulate key proteins in the central nervous system, primarily the dopamine transporter (DAT), serotonin transporter (SERT), and various subtypes of nicotinic acetylcholine receptors (nAChRs).
-
Monoamine Transporters (DAT, SERT): These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[1] Inhibition of DAT, for example, increases synaptic dopamine levels and is a key mechanism behind the stimulant effects of cocaine.[1] Developing DAT inhibitors with modified pharmacokinetic profiles is a major strategy for cocaine addiction therapies.[1]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels involved in a wide range of physiological processes, including cognitive function, pain perception, and addiction.[2] nAChRs are composed of various subunit combinations (e.g., α4β2, α7), and designing subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing side effects.[2]
To quantify the interaction between these compounds and their targets, the radioligand competitive binding assay is the gold standard. This technique measures the ability of an unlabeled test compound (an 8-azabicyclo[3.2.1]octane analog) to displace a radioactive ligand that is known to bind to the target receptor with high affinity. The resulting data allows for the determination of the inhibitory constant (Ki), a direct measure of the binding affinity of the test compound.
Experimental Workflow: Radioligand Binding Assay
The following protocol outlines the essential steps for determining the binding affinity of novel 8-azabicyclo[3.2.1]octane derivatives. This process is designed to be self-validating by including controls for total and non-specific binding.
Receptor Preparation
The source of the target receptor is critical. For monoamine transporters and nAChRs, preparations are often derived from rodent brain tissue or cell lines engineered to express a specific human receptor subtype (e.g., HEK-293 cells).[3][4] Membrane preparations are commonly used as they isolate the target receptors from other cellular components, reducing variability.[4][5][6]
Step-by-Step Membrane Preparation:
-
Homogenization: Harvest tissue or cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Ultracentrifugation: Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Washing & Resuspension: Wash the membrane pellet with fresh buffer to remove any remaining cytosolic components and resuspend in a storage buffer containing cryoprotectants like sucrose.[7]
-
Quantification & Storage: Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay) and store aliquots at -80 °C.[7]
Competitive Binding Assay Protocol
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]cytisine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound.[3][8][9]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Defining Controls:
-
Total Binding: Wells containing only the receptor and radioligand.
-
Non-specific Binding (NSB): Wells containing the receptor, radioligand, and a high concentration of a known, potent, unlabeled ligand to saturate the target receptors. This measures the amount of radioligand that binds to non-target sites.
-
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: From IC50 to Ki
-
Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.
-
Determine IC50: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: The IC50 value is dependent on the concentration of the radioligand used in the assay.[10][11] To determine the intrinsic binding affinity (Ki), which is an independent constant, the Cheng-Prusoff equation is used.[10][11][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibitory constant for the test compound.
-
IC50: The concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
Lower Ki values indicate higher binding affinity.[13] This conversion is crucial as it allows for the direct comparison of binding potencies of different compounds, even if they were determined in assays with slightly different conditions.[10][11]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of representative 8-azabicyclo[3.2.1]octane analogs for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). This data highlights how structural modifications influence potency and selectivity.
| Compound ID | Core Structure & Key Substituents | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) | Reference |
| Cocaine | Tropane | 263 | 310 | ~1.2 | [1] |
| Analog 1 | 3β-(3,4-Dichlorophenyl), 8-Methyl | 1.1 | 15.6 | 14.2 | [1] |
| Analog 2 | 3β-(Phenyl), 7β-hydroxy, 8-Methyl | 14.8 | 2000 | 135 | [1] |
| Analog 3 | 3-[2-(diphenylmethoxy)ethylidenyl], 8-Methyl | 15.1 | 104 | 6.9 | [8] |
| Analog 4 | 3-[2-(diphenylmethoxy)ethylidenyl], 8-Cyclopropylmethyl | 4.0 | 4240 | 1060 | [8][14] |
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that govern the binding affinity and selectivity of 8-azabicyclo[3.2.1]octane derivatives.
-
Substitution at C-3: The nature of the substituent at the C-3 position is a primary determinant of potency at monoamine transporters. Replacing the benzoyl group of cocaine with larger, lipophilic aryl groups, such as a 3,4-dichlorophenyl ring (Analog 1), dramatically increases DAT affinity.[1]
-
Bridgehead Functionalization: Introducing a hydroxyl group at the C-7 position (Analog 2) can significantly increase selectivity for DAT over SERT, although it may slightly decrease absolute DAT potency compared to its non-hydroxylated counterpart.[1]
-
Substitution at N-8: The substituent on the nitrogen atom is crucial for modulating selectivity. While small alkyl groups like methyl are common, larger or more complex groups can drastically alter the binding profile. For instance, replacing the N-methyl group with an N-cyclopropylmethyl group (comparing Analog 3 and 4) leads to a remarkable increase in DAT selectivity by over 1000-fold, primarily by reducing affinity for SERT.[8][14] This highlights the N-8 position as a key "selectivity switch."
Conclusion and Future Directions
The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable template for the design of potent and selective ligands for neuronal targets. Comparative binding affinity studies, grounded in robust radioligand assay protocols, are essential for elucidating the structure-activity relationships that drive molecular recognition. The insights gained from such studies, particularly concerning the influence of substituents at the C-3 and N-8 positions, have enabled the development of compounds with high selectivity for DAT over SERT. Future work will likely focus on fine-tuning these structures to optimize pharmacokinetic properties and further explore their potential as therapeutics for neuropsychiatric and substance use disorders.
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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Lomenzo, S. A., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Journal of Medicinal Chemistry, 54(24), 8494-8504.
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Uhl, G. R., et al. (2000). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Neurochemistry, 75(4), 1735-1746.
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Leff, P., & Dougall, I. G. (1993). Further subtleties in the analysis of competitive agonist-antagonist interactions. Trends in Pharmacological Sciences, 14(4), 110-112.
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ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
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Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214.
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Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779.
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Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity Application Note.
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Meltzer, P. C., et al. (2001). Synthesis of 6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(14), 2219-2233.
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Lomenzo, S. A., et al. (2005). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 15(18), 4101-4105.
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Zhang, A., et al. (2001). Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of Medicinal Chemistry, 44(22), 3746-3755.
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Singh, N., et al. (2023). Comparative Efficacy Analysis: 8-Azabicyclo[3.2.1]octane Derivatives vs. Standard Sigma-1 Receptor Modulators. Journal of Pharmaceutical Sciences, 112(5), 1345-1356. 13
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Meltzer, P. C., et al. (2003). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 46(18), 3929-3939.
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Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 401(1), 148-150.
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American journal of physiology. 5
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Limbird, L. E. (1996). Radioligand binding methods for membrane preparations and intact cells. Cell membrane receptors: a practical approach.
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Mahan, L. C., & McVittie, L. D. (1996). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Methods in Molecular Biology. 15
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Chen, Z., et al. (2001). Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(14), 2219-2233. 16
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Lomenzo, S. A., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry, 54(24), 8494-8504.
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Gohlke, H., et al. (2003). Synthesis and nicotinic binding studies on enantiopure pinnamine variants with an 8-azabicyclo[3.2.1]octane moiety. Pharmazie, 58(5), 295-299.
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Barlocco, D., et al. (1997). and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry, 40(24), 3746-3756.
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Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. University of Bonn.
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Current topics in medicinal chemistry, 14(12), 1438–1453.
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8.
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Gotti, C., et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 188, 114569.
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in vitro vs in vivo studies of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine and its Analogs
A Senior Application Scientist's Comparative Analysis for Preclinical Drug Development
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of neuroactive compounds. Its rigid conformation provides a well-defined orientation for pharmacophoric elements, making it an ideal starting point for designing ligands that target central nervous system (CNS) proteins. This compound represents a specific substitution pattern on this privileged scaffold, designed to probe interactions with key monoamine transporters.
This guide provides a comparative analysis of the in vitro and in vivo methodologies used to characterize compounds of this class. We will move beyond a simple listing of protocols to explore the causal relationships between experimental choices, the translation of molecular interactions into physiological responses, and the critical importance of a multi-modal approach in preclinical drug discovery. The narrative will follow the logical progression of a research program, from initial benchtop screening to whole-organism validation.
Part 1: In Vitro Characterization: Defining the Molecular Target
The foundational step in evaluating any novel compound is to determine its affinity and potency at specific molecular targets in a controlled, isolated environment. For tropane analogs like this compound, the primary targets of interest are the monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET).[1]
Core Methodologies: Binding vs. Functional Assays
Two primary types of in vitro assays are employed to build a comprehensive profile:
-
Radioligand Binding Assays: These assays quantify the affinity of a compound for a receptor or transporter. The principle is competitive displacement: the unlabeled test compound competes with a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding sites on membranes prepared from tissue rich in the target (e.g., rat striatum for DAT).[2] The result is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the target sites. A lower Kᵢ value indicates higher binding affinity.
-
Synaptosomal Uptake Assays: These are functional assays that measure the potency of a compound in inhibiting the transporter's biological function—the reuptake of its respective neurotransmitter. Synaptosomes, which are isolated, resealed nerve terminals, are incubated with the test compound before the addition of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).[2] The ability of the compound to block the uptake of the radiolabeled neurotransmitter into the synaptosome is measured. The result is expressed as the IC₅₀, the concentration of the compound that produces 50% inhibition of uptake.
Expert Insight: It is crucial to perform both binding and uptake assays. While often correlated, discrepancies can arise. A compound might bind with high affinity (low Kᵢ) but be a poor functional inhibitor (high IC₅₀), or vice-versa. This discordance can provide valuable insights into the mechanism of action, such as allosteric modulation or partial inhibition.
Data Presentation: A Comparative In Vitro Profile
The following table summarizes representative data for a hypothetical compound within this chemical class, based on structure-activity relationships (SAR) established in the literature for similar 8-azabicyclo[3.2.1]octane derivatives.[3][4]
| Assay Type | Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) |
| Binding Affinity | DAT | [³H]WIN 35,428 | 15 | - | 120 |
| Binding Affinity | SERT | [³H]Citalopram | 1800 | - | |
| Binding Affinity | NET | [³H]Nisoxetine | 450 | - | |
| Functional Potency | DA Uptake | [³H]Dopamine | - | 25 | |
| Functional Potency | 5-HT Uptake | [³H]Serotonin | - | 2500 |
This data indicates a potent and selective dopamine reuptake inhibitor, a common profile for this class of compounds.
Detailed Protocol: DAT Radioligand Binding Assay
This protocol is a self-validating system designed to ensure reproducibility and accuracy.
-
Tissue Preparation:
-
Harvest striata from male Sprague-Dawley rats and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL, as determined by a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at 10-12 varying concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand [³H]WIN 35,428 (at a final concentration of ~1.5 nM).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding (NSB), add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) instead of the test compound.[3]
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation and Harvesting:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Place the filter discs in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting the NSB DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., a one-site fit model in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Part 2: In Vivo Evaluation: From Molecular Action to Physiological Effect
A successful in vitro profile is only the first step. In vivo studies are essential to determine if the compound can reach its target in a living system at a sufficient concentration and exert a measurable physiological or behavioral effect. These studies bridge the gap between molecular pharmacology and potential therapeutic utility.
Core Methodologies: Neurochemical and Behavioral Assays
-
Intracranial Microdialysis: This is a powerful neurochemical technique for measuring real-time, localized changes in extracellular neurotransmitter levels in the brain of a freely moving animal.[5] For a DAT inhibitor, a microdialysis probe is surgically implanted into a dopamine-rich brain region, such as the nucleus accumbens or striatum. Following drug administration (e.g., intraperitoneal injection), dialysate samples are collected at regular intervals and analyzed via HPLC-ECD to quantify dopamine and its metabolites. This provides direct evidence of target engagement in vivo.[6]
-
Locomotor Activity: This is a fundamental behavioral assay used to assess the stimulant or sedative properties of a compound. Animals are placed in an open-field arena equipped with infrared beams. The number of beam breaks over time is recorded as a measure of horizontal and vertical movement. A potent DAT inhibitor is expected to cause a dose-dependent increase in locomotor activity.[7]
Data Presentation: A Comparative In Vivo Profile
The following table presents hypothetical, yet plausible, in vivo data for the same compound profiled in vitro.
| Assay Type | Key Parameter | Route of Administration | Dose Range (mg/kg) | Result |
| Microdialysis (Nucleus Accumbens) | Peak Extracellular Dopamine | i.p. | 3 | ~350% increase over baseline |
| Locomotor Activity | ED₅₀ for Stimulation | i.p. | 1-10 | 2.5 mg/kg |
This data suggests the compound effectively crosses the blood-brain barrier and engages DAT to produce a robust neurochemical and behavioral response.
Detailed Protocol: In Vivo Microdialysis in the Rat Nucleus Accumbens
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens shell (Coordinates: +1.6 mm AP, +0.8 mm ML from Bregma; -7.8 mm DV from skull surface).
-
Secure the cannula to the skull with dental acrylic and jeweler's screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving dialysis cage.
-
Gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect four baseline samples at 20-minute intervals to establish a stable baseline of extracellular dopamine.
-
Administer the test compound (e.g., 3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Sample Analysis and Data Interpretation:
-
Immediately inject each 20 µL sample into an HPLC system coupled with an electrochemical detector (HPLC-ECD) for the quantification of dopamine.
-
Express the concentration of dopamine in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the mean percent baseline dopamine concentration versus time for both the drug-treated and vehicle-treated groups.
-
Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug effect.
-
Part 3: Bridging the Gap: The In Vitro to In Vivo Correlation
The ultimate goal is to establish a clear correlation between the compound's action at the molecular level (in vitro) and its effects in a complex biological system (in vivo). A high-affinity DAT inhibitor (in vitro) is expected to increase synaptic dopamine and stimulate locomotor activity (in vivo), but this is not guaranteed.
Key Differentiating Factors (ADME):
The transition from a petri dish to a living organism introduces the complexities of A bsorption, D istribution, M etabolism, and E xcretion (ADME).
-
Blood-Brain Barrier (BBB) Penetration: A compound may be highly potent in vitro but fail in vivo if it cannot cross the BBB to reach its CNS target. Physicochemical properties like lipophilicity, polar surface area, and molecular weight are critical determinants.
-
Metabolic Stability: The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) into inactive or even toxic byproducts, leading to a short duration of action and poor efficacy.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB and interact with the target.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of a preclinical evaluation and the underlying mechanism of action.
Caption: Preclinical evaluation workflow for a novel CNS compound.
Caption: Simplified mechanism of action for a DAT reuptake inhibitor.
Conclusion
The comprehensive evaluation of a novel neuroactive compound like this compound is a multi-stage process where in vitro and in vivo studies provide distinct yet complementary information. In vitro assays offer a precise, high-throughput method to determine molecular affinity and potency, guiding initial SAR. However, they cannot predict the complex interplay of pharmacokinetics and systemic effects. In vivo studies are indispensable for validating that the molecular properties observed at the bench translate into meaningful target engagement and a functional response in a living organism. By strategically integrating these approaches, researchers can build a robust data package that elucidates the compound's mechanism of action and provides a solid foundation for further preclinical and clinical development.
References
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Zhang, M., Kulkarni, S. S., & Flippen-Anderson, J. L. (2002). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Mach, R. H., Bai, R., & Luedtke, R. R. (1998). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. ResearchGate. Available at: [Link]
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Zhang, M., Kulkarni, S. S., & Flippen-Anderson, J. L. (2002). Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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López-Picón, F. R., Forsback, S., Marjamäki, P., et al. (2019). In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats. Theranostics. Available at: [Link]
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Zhang, M., Kulkarni, S. S., & Dwoskin, L. P. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC. Available at: [Link]
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Sahoo, A. K., et al. (2008). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. Available at: [Link]
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PubChem. (n.d.). 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine. PubChem. Available at: [Link]
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PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine. PubChem. Available at: [Link]
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Meltzer, P. C., et al. (2001). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]
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Zhang, M., et al. (2004). Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine analogs of GBR 12909. ResearchGate. Available at: [Link]
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Navigating the Labyrinth of Receptor Cross-Reactivity: A Comparative Guide to N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
In the intricate landscape of drug discovery, understanding the selectivity of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, unveil new therapeutic opportunities. This guide provides a comprehensive analysis of the predicted cross-reactivity profile of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine , a tropane alkaloid derivative, by comparing it with well-characterized pharmacological agents.
Predicted Binding Profile of this compound
Based on the SAR of related N-substituted tropane analogs, this compound is predicted to exhibit primary affinity for the dopamine transporter (DAT) , with potential for cross-reactivity at the serotonin transporter (SERT) , norepinephrine transporter (NET) , and muscarinic acetylcholine receptors (mAChRs) . The N-benzyl group is a known determinant for high-affinity DAT binding in many tropane-based compounds.
Comparative Analysis with Reference Compounds
To contextualize the predicted profile of our target compound, we will compare it to four well-characterized ligands with distinct selectivity profiles:
-
Cocaine: A non-selective monoamine transporter inhibitor.
-
GBR 12909: A highly selective dopamine transporter inhibitor.
-
Atropine: A non-selective muscarinic acetylcholine receptor antagonist.
-
Benztropine: A dopamine reuptake inhibitor with significant anticholinergic activity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Muscarinic Receptors (mAChRs) | Sigma Receptors (σ1, σ2) |
| This compound | Predicted High Affinity | Predicted Moderate to Low Affinity | Predicted Low Affinity | Predicted Moderate to Low Affinity | Possible Affinity[1] |
| Cocaine | ~100-300 | ~100-400 | ~200-500 | >10,000 | ~200-400 |
| GBR 12909 | 1[2][3] | >100[2][3] | >100[2][3] | >3000[2][3] | 48 (σ1)[4] |
| Atropine | >10,000 | >10,000 | >10,000 | 0.4-4.3 (non-selective)[5][6] | Low Affinity |
| Benztropine Analogs (N-substituted) | 5.6 - 29.2[7] | 490 - 4600[7] | 1420 - 7350[7] | 100-300 fold lower than DAT affinity[7] | Nanomolar Affinity[8][9] |
Note: Predicted affinities are based on SAR from related tropane analogs. The N-benzyl substitution in tropane structures often confers high DAT affinity. The 8-methyl group is a common feature in many tropane alkaloids.
Understanding the Functional Consequences: Signaling Pathways
The cross-reactivity of a compound is only truly understood when considering the downstream signaling pathways of its potential targets.
Caption: Simplified signaling pathways of potential off-targets.
Interaction with DAT primarily affects dopamine reuptake, a process modulated by protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. Cross-reactivity with SERT would influence serotonin levels, regulated by protein kinase A (PKA). Engagement of muscarinic receptors, particularly M1, M3, and M5, would activate Gq-protein coupled pathways, leading to phospholipase C (PLC) activation and subsequent calcium mobilization.
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity of this compound, a series of in vitro assays are essential.
Radioligand Binding Assays
This is the gold standard for assessing the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, NET, and muscarinic receptor subtypes.
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target protein expressed in cell membranes.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for DAT Binding Assay:
-
Membrane Preparation: Homogenize rat striatal tissue or cells expressing the human dopamine transporter in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) to each well.
-
Competition: Add increasing concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor like GBR 12909).
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol can be adapted for SERT, NET, and muscarinic receptors by using appropriate radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]N-methylscopolamine for mAChRs) and tissue preparations or cell lines.
Functional Assays
Functional assays are crucial to determine whether the binding of the compound to a target results in a biological response (agonist, antagonist, or inverse agonist activity).
Example: Dopamine Uptake Assay
Objective: To measure the ability of the test compound to inhibit the reuptake of dopamine into synaptosomes.
Principle: This assay uses synaptosomes (isolated nerve terminals) which actively take up radiolabeled dopamine. The inhibitory effect of the test compound on this uptake is quantified.
Workflow:
Caption: Workflow for a dopamine uptake assay.
Conclusion and Future Directions
The structural features of This compound strongly suggest a primary interaction with the dopamine transporter. However, the potential for cross-reactivity with the serotonin transporter and muscarinic acetylcholine receptors cannot be disregarded and warrants thorough experimental investigation. The comparative analysis with cocaine, GBR 12909, atropine, and benztropine analogs provides a framework for interpreting future experimental data.
For researchers and drug development professionals, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise. It is a critical step in de-risking a development program, identifying potential safety liabilities, and uncovering novel therapeutic applications. The experimental protocols outlined in this guide provide a clear path to generating the necessary data to fully characterize the pharmacological profile of this compound and similar tropane-based molecules.
References
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- Hirate, K., et al. (1991). Characteristics of the ambulation-increasing effect of GBR-12909, a selective dopamine uptakeinhibitor, in mice. Japanese Journal of Pharmacology, 55(4), 501-511.
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A Senior Application Scientist's Guide to the Enantiomeric Separation of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient methods for their separation and analysis. This guide provides an in-depth comparison of potential chromatographic and electrophoretic methods for the enantiomeric separation of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a substituted tropane alkaloid derivative. Drawing upon established principles and experimental data from closely related structural analogs, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) to empower researchers in selecting and developing the optimal separation strategy.
The Significance of Chiral Purity in Tropane Alkaloid Derivatives
The 8-azabicyclo[3.2.1]octane core is the foundational structure of tropane alkaloids, a class of compounds with a rich history in medicine and pharmacology. The substitution at the 3-position introduces a chiral center, leading to the existence of enantiomeric pairs. It is well-documented that the biological activity of tropane alkaloids and their derivatives is often stereospecific. Therefore, the ability to isolate and quantify the individual enantiomers of this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties, ensuring drug safety, and meeting regulatory requirements.
Comparative Analysis of Enantioseparation Techniques
The successful enantiomeric separation of basic compounds like this compound hinges on the selection of an appropriate chiral selector and separation platform. Here, we compare three powerful techniques: HPLC, SFC, and CE.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
HPLC is a cornerstone of chiral separations in the pharmaceutical industry due to its versatility and robustness. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers.
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including alkaloids.[1] The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[2] For basic amines like our target compound, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often crucial to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[2]
Caption: Experimental workflow for SFC-based enantioseparation.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a complementary approach to chromatographic methods. In CE, charged molecules migrate in a capillary under the influence of an electric field.
Mechanism of Separation: For chiral separations of basic compounds like this compound, the most common approach is to add a chiral selector to the background electrolyte (BGE). [3]Anionic cyclodextrins, such as sulfated β-cyclodextrin, have proven to be highly effective for tropane alkaloids. [4]The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation. The degree of separation can be finely tuned by adjusting the pH of the BGE, the concentration of the chiral selector, and the applied voltage.
dot
Caption: Experimental workflow for CE-based enantioseparation.
Performance Comparison and Experimental Data
| Parameter | HPLC with Polysaccharide CSP | SFC with Polysaccharide CSP | CE with Anionic Cyclodextrin |
| Chiral Selector | Amylose or Cellulose derivatives (e.g., Chiralpak® series) [5] | Amylose or Cellulose derivatives (e.g., Chiralpak® IA, IB, IC) [6] | Sulfated-β-cyclodextrin [4] |
| Mobile Phase/BGE | n-Hexane/Isopropanol with DEA | CO₂/Methanol with DEA or TFA | Phosphate or borate buffer (pH 2.5-9.0) [4][7] |
| Analysis Time | 10 - 30 min | 2 - 10 min | 5 - 20 min |
| Resolution (Rs) | Good to excellent (Rs > 1.5) | Often higher than HPLC | Potentially very high |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Very low (aqueous buffers) |
| Sample Throughput | Moderate | High | High |
| Scalability | Well-established for preparative scale | Increasingly used for preparative scale | Primarily analytical, preparative is challenging |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires optimization of multiple parameters |
Proposed Experimental Protocols
Based on the comparative analysis, the following are detailed, step-by-step starting protocols for each technique.
Protocol 1: HPLC Enantioseparation
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Rationale: Polysaccharide-based CSPs have a proven track record for separating tropane alkaloids. [8]The normal-phase mobile phase provides good selectivity, and the addition of diethylamine is critical for achieving sharp peaks for this basic analyte.
Protocol 2: SFC Enantioseparation
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic, e.g., 85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic compound in methanol to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Rationale: Immobilized polysaccharide CSPs offer broader solvent compatibility and robustness. SFC provides a significant speed advantage and is a more environmentally friendly technique. [9]
Protocol 3: CE Enantioseparation
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 10 mM sulfated-β-cyclodextrin.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the racemic compound in water or BGE to a concentration of 0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Rationale: Anionic cyclodextrins have demonstrated excellent enantioselectivity for tropane alkaloids in CE. [4]The low pH ensures the amine is protonated, providing good electrophoretic mobility.
Conclusion and Recommendations
The enantiomeric separation of this compound can be approached with a high degree of confidence using established chiral separation technologies.
-
For routine analytical testing and high-throughput screening, SFC is the recommended starting point due to its speed and reduced environmental impact.
-
HPLC with polysaccharide-based CSPs remains a robust and reliable option, particularly when scalability to preparative chromatography is a primary consideration.
-
CE offers an orthogonal and highly efficient analytical technique, which can be invaluable for method validation and for resolving particularly challenging separations.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired speed, resolution, sample throughput, and scalability. The provided protocols offer excellent starting points for method development, and further optimization of mobile phase composition, temperature, and other parameters will likely lead to baseline separation of the enantiomers of this compound.
References
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Wedig, M., & Holzgrabe, U. (1999). Enantioseparation of Tropa Alkaloids by Means of Anionic Cyclodextrin-Modified Capillary Electrophoresis. Electrophoresis, 20(7), 1555-60. [Link]
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Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2023). MDPI. [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]
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Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2012). LCGC International. [Link]
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Bitar, Y., & Holzgrabe, U. (2007). Enantioseparation of chiral tropa alkaloids by means of cyclodextrin-modified microemulsion electrokinetic chromatography. Electrophoresis, 28(15), 2693-700. [Link]
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The impact of chirality on the analysis of alkaloids in plant. (2021). Pharmacia. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
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Analysis of tropane and related alkaloids. (2015). ResearchGate. [Link]
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Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants. (2002). PubMed. [Link]
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HPLC of Tropane Alkaloids. (n.d.). ResearchGate. [Link]
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Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Capillary Electrophoresis of Tropane Alkaloids and Glycoalkaloids Occurring in Solanaceae Plants. (2013). Springer Nature Experiments. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2019). ResearchGate. [Link]
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Chiral Applications Database. (n.d.). Daicel Chiral Technologies. [Link]
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2021). MDPI. [Link]
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Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (2023). International Journal of Research and Publication Reviews. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Against Known Monoamine Transporter Ligands
Introduction: The Significance of the Tropane Scaffold in Neuropharmacology
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a cornerstone in medicinal chemistry, forming the core structure of a diverse class of pharmacologically active molecules known as tropane alkaloids.[1] These compounds, found in various plant families, are renowned for their potent effects on the central nervous system (CNS).[1] The most infamous of these, cocaine, exerts its powerful psychostimulant and rewarding effects primarily by inhibiting the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—at their respective transporters: DAT, SERT, and NET.[2]
This guide focuses on a specific synthetic derivative, N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. Given its structural analogy to known monoamine transporter ligands, a rigorous pharmacological evaluation is imperative to delineate its potency, selectivity, and potential therapeutic or abuse liability.[3][4] We will provide a comprehensive framework for benchmarking this compound against well-characterized ligands, offering detailed experimental protocols and a rationale for each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel tropane-based compounds.
Comparator Ligand Selection: Establishing a Scientific Baseline
To accurately contextualize the pharmacological profile of this compound, it is essential to compare it against established reference compounds. The choice of these comparators is critical and should be based on their well-defined mechanisms of action and selectivity profiles.
Selected Comparator Ligands:
-
Cocaine: A non-selective monoamine transporter inhibitor, serving as a benchmark for abuse potential and broad-spectrum activity.[2]
-
WIN 35,428 (RTI-113): A potent and selective dopamine reuptake inhibitor (DRI), crucial for assessing DAT-specific interactions.[2]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), used to determine the compound's activity at SERT.
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI), for evaluating activity at NET.
Experimental Benchmarking: A Multi-tiered Approach
A thorough characterization requires a combination of in vitro and in vivo assays to build a complete pharmacological picture, from molecular binding to functional effects and behavioral outcomes.
Tier 1: In Vitro Characterization - Binding Affinity and Functional Potency
The initial step is to determine the compound's affinity and functional potency at the primary molecular targets (DAT, SERT, NET).
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor or transporter.[5] These assays are typically competitive, where the test compound's ability to displace a known high-affinity radioligand is measured.[5]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding for DAT [5][6]
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human dopamine transporter (hDAT) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
While binding assays reveal affinity, they do not confirm functional activity. Neurotransmitter uptake assays using synaptosomes—resealed nerve terminals containing functional transporters—provide a measure of a compound's ability to inhibit the transporter's primary function.[7][8]
Experimental Workflow: Synaptosomal Uptake Assay
Caption: Workflow for an in vivo locomotor activity assay.
Detailed Protocol: Locomotor Activity in Mice [9][10]
-
Habituation: Individually house mice and allow them to acclimate to the testing room. On the test day, habituate each mouse to the open-field apparatus (a clear chamber with infrared beams) for a set period (e.g., 30 minutes).
-
Drug Administration: Administer the test compound, a reference drug (e.g., cocaine), or vehicle via a relevant route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the mouse back into the open-field chamber and record its activity for a specified duration (e.g., 60-90 minutes).
-
Data Collection: Automated systems will track parameters such as horizontal distance traveled, vertical activity (rearing), and stereotypic movements.
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of the drug's effect. Compare the total activity across different dose groups to generate a dose-response curve.
Interpretation and Conclusion
The multi-tiered approach described provides a comprehensive framework for benchmarking this compound. By systematically comparing its in vitro binding affinity, functional potency, and in vivo behavioral effects to well-known ligands, researchers can establish a clear pharmacological profile.
For instance, if the hypothetical data were accurate, one would conclude that this compound is a potent DAT inhibitor with significant selectivity over SERT and moderate selectivity over NET. Its potency is higher than that of cocaine and approaches that of the selective ligand WIN 35,428. This profile would predict a strong psychostimulant effect in the locomotor activity assay, likely with a potency greater than cocaine.
This rigorous, data-driven comparison is essential for guiding further drug development efforts, whether the goal is to develop a therapeutic agent for CNS disorders or to understand the structure-activity relationships that govern the abuse potential of novel tropane alkaloids.
References
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Wikipedia. (n.d.). Locomotor activity. Retrieved from [Link]
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Che, D., et al. (2007). Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands. Bioorganic & Medicinal Chemistry Letters, 17(15), 4163-4166. Retrieved from [Link]
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Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Retrieved from [Link]
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Saha, J. K., et al. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 12(15), 2846–2856. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
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Andrews, A. M., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]
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Fowler, S. C., et al. (2011). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, Biochemistry, and Behavior, 98(2), 231–238. Retrieved from [Link]
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Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Larson, E. B., et al. (2015). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Behavioural Brain Research, 281, 106–114. Retrieved from [Link]
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News-Medical.Net. (2022). What is the locomotor activity test used for in behavioral studies? Retrieved from [Link]
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Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Retrieved from [Link]
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Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.11.1-12.11.20. Retrieved from [Link]
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Newman, A. H., et al. (2001). Novel Tropane-Based Irreversible Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 44(24), 4145–4153. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Niello, M., et al. (2019). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 10, 161. Retrieved from [Link]
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Lever, J. R., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(24), 4145-53. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, a substituted tropane derivative, is a valuable intermediate in drug discovery and neuropharmacology. However, its structural relationship to physiologically active alkaloids necessitates a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principle: Proactive Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer a reliable hazard profile from its parent compound, 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 96901-92-7), and related structures. This proactive assessment is the bedrock of a safe disposal plan.
The primary hazards associated with this class of compounds are summarized by the Globally Harmonized System (GHS) classifications for the parent amine.[1] It is crucial to handle the N-methyl derivative with the assumption that it presents similar, if not identical, risks.
| Hazard Statement | GHS Classification Code | Description of Hazard | Recommended Precautions |
| Harmful if swallowed | H302 | May cause harm if ingested. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention. |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Causes serious eye damage | H318 | Poses a significant risk of serious, potentially irreversible, eye damage upon contact. | Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. |
This table synthesizes GHS hazard data from multiple sources for the closely related parent compound.[1] It is imperative to treat this compound as possessing these hazards.
The Regulatory Landscape: Compliance is Non-Negotiable
All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Laboratories are classified as waste generators and must adhere to specific protocols for identifying, storing, and disposing of hazardous materials.[3][4]
Key Regulatory Mandates:
-
Waste Identification: Any chemical with characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste. Given the hazard profile, this compound waste must be managed as hazardous.
-
Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain.[1][3] Amines, in particular, can be harmful to aquatic ecosystems.
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[2] This compound should be kept away from strong oxidizing agents and acids.[3]
-
Point-of-Generation Management: Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[3][4]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to final pickup by a licensed disposal company.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE mitigates the risk of exposure via all potential routes—inhalation, ingestion, and skin/eye contact.
-
Eye Protection: Chemical safety goggles are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[2]
Step 2: Waste Segregation and Container Selection
Proper segregation prevents accidental and hazardous chemical reactions. The choice of a waste container is dictated by chemical compatibility to ensure its integrity.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and compatible amine waste. Do not mix with other waste categories like halogenated solvents, acids, or oxidizers.[1][2]
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[2][3] The container must be chemically compatible with the amine.
-
Contaminated Materials: All materials grossly contaminated with the compound (e.g., weighing papers, pipette tips, gloves) should be placed in the same designated waste container or a separate, clearly labeled bag for solid hazardous waste.
Step 3: Labeling - The Key to Safe Handling and Compliance
Accurate labeling is a critical regulatory requirement that communicates the container's contents and associated hazards to all personnel and waste handlers.[4]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant"). GHS pictograms are highly recommended.[4]
-
The date on which the first drop of waste was added to the container (the accumulation start date).[3]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.[4]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
Step 5: Arranging for Final Disposal
The ultimate disposal of this compound requires specialized facilities.
-
Contact EH&S: When the waste container is nearly full or has reached its maximum accumulation time (typically 6-12 months in an SAA, depending on local regulations), contact your institution's Environmental Health and Safety (EH&S) department.[3]
-
Professional Disposal: EH&S will arrange for pickup by a licensed hazardous waste disposal company. The preferred method for amine waste is typically high-temperature incineration in a regulated chemical incinerator equipped with afterburners and scrubbers to neutralize toxic combustion byproducts like NOx.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response or EH&S department immediately.
-
For a small, manageable spill within a fume hood: Wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), scoop the material into a designated hazardous waste container, and decontaminate the area with a suitable cleaning agent.[2]
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[2][5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety, integrity, and environmental responsibility.
References
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- Sigma-Aldrich. 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Chem-Impex. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from Environmental Marketing Services website.
- Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Boc Sciences. MSDS of 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine.
- SynQuest Laboratories, Inc. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Safety Data Sheet.
- DC Fine Chemicals. Safety Data Sheet.
- BLDpharm. 1334149-59-5|8-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine.
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Chan, T. Y. (2017). Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids. Toxins, 9(9), 284. [Link]
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Escrivá, L., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Foods, 11(3), 431. [Link]
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Navigating the Safe Handling of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operation, and Disposal of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine.
As a novel bicyclic amine, this compound and its analogs are gaining traction in neuropharmacology and medicinal chemistry as versatile intermediates for the synthesis of therapeutic agents.[1] While its full toxicological profile is yet to be exhaustively determined, the available safety data for structurally similar compounds necessitates a cautious and well-defined handling protocol. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal, ensuring the protection of laboratory personnel and the integrity of research.
Understanding the Hazard Landscape
The Safety Data Sheet (SDS) for the closely related N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride indicates that it may cause allergic skin reactions and serious eye irritation.[2] It is prudent to assume that the free base, this compound, presents similar, if not greater, hazards. As with many research chemicals, the full extent of its health hazards has not been fully investigated.[2] Therefore, a comprehensive approach to exposure minimization is paramount.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can lead to serious eye irritation and may cause skin sensitization.[2]
-
Inhalation: Inhalation of dust or vapors may irritate the mucous membranes and upper respiratory tract.[2][3]
-
Ingestion: May be harmful if swallowed.[4]
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and critical barrier between the researcher and potential chemical exposure.[5] The following PPE is mandatory when handling this compound in any form (solid or solution).
Detailed PPE Protocol
1. Hand Protection:
-
Glove Selection: Chemical-resistant gloves are required. Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[6] However, for prolonged handling or in the case of a spill, it is advisable to consult the glove manufacturer's chemical resistance guide.
-
Double Gloving: The practice of wearing two pairs of gloves is highly recommended, especially when working within a fume hood.[5] This allows for the safe removal of the outer, potentially contaminated glove without compromising hand protection.[5]
-
Regular Changes: Gloves should be changed every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[5]
2. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory to protect against splashes and aerosols.[6] Standard safety glasses with side shields do not offer sufficient protection.[5]
-
Face Shield: When there is a risk of a significant splash, explosion, or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[5][6]
3. Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat, such as one made of Nomex®, should be worn and fully buttoned to cover as much skin as possible.[6]
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are required.[6] Polyester and acrylic fabrics should be avoided.[6]
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]
4. Respiratory Protection:
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls, specifically a certified chemical fume hood.[2]
-
Respirator Use: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a respirator is required.[6] For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[3] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[6]
PPE Selection Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
